Arachidyl arachidate
Description
Structure
2D Structure
Properties
IUPAC Name |
icosyl icosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFBRZCPEBSUHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066798 | |
| Record name | Eicosanoic acid, eicosyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Eicosanoic acid, eicosyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
22432-80-0 | |
| Record name | Eicosyl eicosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22432-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arachidyl arachidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022432800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eicosanoic acid, eicosyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Eicosanoic acid, eicosyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Icosyl icosanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.889 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARACHIDYL ARACHIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74971HLF1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
What is the molecular formula of arachidyl arachidate?
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the chemical properties of arachidyl arachidate, a wax ester of significant interest in various scientific and industrial applications.
Chemical Identity and Formula
This compound is a saturated wax ester formed from the esterification of arachidyl alcohol (1-eicosanol) and arachidic acid (eicosanoic acid)[1]. Both the alcohol and fatty acid components possess a 20-carbon backbone[2][3].
The key identifiers for this compound are summarized in the table below.
| Identifier | Value | Source |
| Molecular Formula | C40H80O2 | [4][5] |
| IUPAC Name | Icosyl icosanoate | |
| Synonyms | Eicosyl eicosanoate, n-Eicosyl n-eicosanoate, Eicosanoic acid, eicosyl ester | |
| CAS Number | 22432-80-0 | |
| Molecular Weight | 593.06 g/mol |
Note: The compound arachidyl arachido nate is a different molecule with the molecular formula C40H72O2, derived from arachidonic acid and containing four double bonds.
Molecular Structure
This compound consists of a 20-carbon fatty acid (arachidic acid) linked via an ester bond to a 20-carbon fatty alcohol (arachidyl alcohol). The absence of double bonds in its long hydrocarbon chains makes it a saturated molecule. This high degree of saturation confers hydrophobic properties, rendering it insoluble in water but soluble in organic solvents.
A logical diagram representing the formation of this compound is provided below.
Caption: Formation of this compound from its acid and alcohol precursors.
This document is intended for informational purposes for a technical audience. The provided data is aggregated from publicly available chemical databases.
References
- 1. CAS 22432-80-0: Eicosil eicosanoato | CymitQuimica [cymitquimica.com]
- 2. Human Metabolome Database: Showing metabocard for Arachidic acid (HMDB0002212) [hmdb.ca]
- 3. Arachidic acid - Wikipedia [en.wikipedia.org]
- 4. This compound | C40H80O2 | CID 89711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. larodan.com [larodan.com]
An In-depth Technical Guide to the Chemical and Physical Properties of Arachidyl Arachidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidyl arachidate (Icosyl icosanoate) is a saturated wax ester composed of a C20 fatty acid (arachidic acid) and a C20 fatty alcohol (arachidyl alcohol). As a member of the wax ester class, it is characterized by its high molecular weight and low volatility. Wax esters are found in a variety of natural sources and are utilized in the cosmetics, pharmaceutical, and food industries for their unique physical properties. This technical guide provides a comprehensive overview of the chemical and physical characteristics of this compound, details experimental protocols for its analysis, and presents a logical workflow for its characterization.
Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | Icosyl icosanoate | [1] |
| Synonyms | This compound, Eicosyl eicosanoate | [2] |
| CAS Number | 22432-80-0 | [1][2] |
| Molecular Formula | C40H80O2 | [3] |
| Molecular Weight | 593.06 g/mol | |
| Physical State | Solid | |
| Purity | >99% | |
| Storage Temperature | Room Temperature | |
| Melting Point | Data not available. Reference (Arachidic Acid): 75.4 °C | |
| Boiling Point | Data not available. Reference (Arachidic Acid): 328 °C | |
| Density | Data not available. Reference (Arachidic Acid): 0.8240 g/cm³ | |
| Solubility | Data not available. Inferred to be soluble in organic solvents like hexane, toluene, and chloroform, and insoluble in water, similar to other high molecular weight wax esters. | |
| Hazards | May cause irritation. |
Experimental Protocols
The analysis of high molecular weight wax esters like this compound presents a challenge for conventional gas chromatography due to their low volatility. High-Temperature Gas Chromatography (HTGC) is the preferred method for direct analysis.
Protocol: Analysis of this compound by High-Temperature Gas Chromatography (HTGC)
This protocol provides a generalized methodology for the qualitative and quantitative analysis of this compound.
1. Sample Preparation
-
Objective: To dissolve the wax ester sample in a suitable solvent for GC injection.
-
Procedure:
-
Accurately weigh approximately 0.1–1.0 mg of the this compound sample into a clean glass vial.
-
Add a suitable solvent such as hexane, toluene, or ethanol to achieve the desired final concentration.
-
Gently heat and vortex the vial to ensure complete dissolution of the wax ester.
-
The sample is now ready for injection. For complex matrices, a prior solid-phase extraction (SPE) step may be required to isolate the wax ester fraction.
-
2. Instrumentation and Parameters
-
Gas Chromatograph: An instrument capable of operating at high temperatures (up to 400°C or higher).
-
Column: A high-temperature stable capillary column, such as a DB-1 HT fused-silica column (15 m × 0.25 mm, 0.10 µm film thickness).
-
Injector:
-
Type: Split/Splitless
-
Temperature: 390°C
-
-
Detector:
-
Type: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Temperature: 390°C
-
-
Oven Temperature Program:
-
Initial Temperature: 120°C
-
Ramp 1: Increase to 240°C at a rate of 15°C/min.
-
Ramp 2: Increase from 240°C to 390°C at a rate of 8°C/min.
-
Final Hold: Maintain at 390°C for 6 minutes.
-
-
Carrier Gas: Helium or Hydrogen.
-
Injection Volume: 1 µL.
3. Data Analysis
-
The output is a chromatogram displaying peaks corresponding to the different components of the sample.
-
Identification: The this compound peak is identified by comparing its retention time with that of a known standard. Confirmation can be achieved by analyzing the mass spectrum if using a GC-MS system.
-
Quantification: The concentration of this compound can be determined by creating a calibration curve with standards of known concentrations.
Visualizations
Workflow for HTGC Analysis of this compound
Caption: Experimental workflow for the analysis of this compound using HTGC.
References
An In-depth Technical Guide to Arachidyl Arachidate: Natural Sources and Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidyl arachidate, a wax ester composed of arachidic acid and arachidyl alcohol, is a lipid molecule found in the natural world, albeit in seemingly limited quantities based on current research. While its direct biological functions are not extensively documented, the general properties of wax esters and the known activities of its constituent molecules suggest potential roles in surface protection, energy storage, and possibly anti-inflammatory and skin barrier enhancement. This technical guide provides a comprehensive overview of the known natural sources, putative biological functions, and relevant experimental methodologies for the study of this compound, aimed at stimulating further research into its potential therapeutic applications.
Introduction
Wax esters, a class of neutral lipids, are esters of long-chain fatty acids and long-chain fatty alcohols. They are widely distributed in nature, serving diverse and critical functions. In the plant kingdom, they are principal components of epicuticular waxes, forming a protective barrier against water loss and environmental stressors. In the animal kingdom, particularly in marine ecosystems, wax esters are a major form of energy storage. This compound (C40H80O2) is a specific saturated wax ester formed from the C20 saturated fatty acid, arachidic acid, and the C20 saturated fatty alcohol, arachidyl alcohol. Despite the well-documented presence of its precursors in various natural sources, this compound itself has been identified in a limited number of organisms, suggesting a specialized biological role. This guide will delve into the current understanding of this compound, drawing on data from related compounds to infer its potential functions and to provide a framework for future investigation.
Natural Sources of this compound
Currently, the documented natural occurrence of this compound is sparse. The primary identified source is the medicinal plant Cissus quadrangularis[1]. While qualitative and quantitative analyses of the phytochemicals in Cissus quadrangularis have been conducted, specific quantitative data for this compound remains to be thoroughly reported[2][3][4].
The precursors of this compound, arachidic acid and arachidyl alcohol, are more widely distributed. Arachidic acid is a minor constituent of several plant oils, including peanut oil (1.1-1.7%), corn oil (3%), perilla oil (0-1%), cupuaçu butter (7%), and cocoa butter (1%). Arachidyl alcohol is derived from the reduction of arachidic acid.
Table 1: Potential Natural Sources of this compound and its Precursors
| Compound | Source | Concentration/Presence |
| This compound | Cissus quadrangularis | Reported, but quantitative data is not widely available. |
| Arachidic Acid | Peanut Oil | 1.1-1.7% |
| Corn Oil | 3% | |
| Perilla Oil | 0-1% | |
| Cupuaçu Butter | 7% | |
| Cocoa Butter | 1% | |
| Arachidyl Alcohol | Derived from Arachidic Acid | Found in sources containing arachidic acid after metabolic conversion. |
Biological Function of this compound
Direct studies on the biological function of this compound are limited. However, by examining the functions of wax esters as a class and the biological activities of its constituent molecules, we can infer its potential roles.
General Functions of Wax Esters
Wax esters in biological systems primarily serve two major functions:
-
Surface Protection: In plants, epicuticular waxes, rich in wax esters, form a hydrophobic layer that prevents water loss and protects against UV radiation and pathogens. In adult maize leaves, the establishment of the water barrier coincides with an increase in wax esters.
-
Energy Storage: In many marine organisms, from phytoplankton to whales, wax esters are a primary form of energy storage. They are more energy-dense per unit mass than triglycerides.
Potential Anti-Inflammatory and Anti-Obesogenic Effects
Recent research on wax esters from marine sources, such as the copepod Calanus finmarchicus, has revealed potent anti-inflammatory and anti-obesogenic properties. The oil from this copepod, rich in wax esters, has been shown to improve insulin sensitivity and reduce abdominal fat deposition. While the specific wax esters in Calanus oil differ from this compound, these findings suggest that wax esters as a class may possess therapeutic benefits. The mechanism may involve the activation of G-protein coupled receptor 120 (GPR120), which is associated with reduced inflammation and improved metabolic parameters.
Skin Barrier Function
The skin's barrier function is crucial for preventing water loss and protecting against external insults. This barrier is maintained by a complex lipid matrix in the stratum corneum, which includes ceramides, cholesterol, and free fatty acids. While wax esters are not a major component of the human skin barrier, their hydrophobic nature and the properties of their constituents suggest a potential role in skin health. Arachidyl alcohol, a component of this compound, is used in skincare for its emollient and moisturizing properties. It helps to maintain the skin's natural moisture by forming a protective layer. Therefore, topically applied this compound could potentially contribute to skin barrier function and hydration.
Metabolism of Wax Esters
The metabolism of dietary wax esters in mammals is an important consideration for their potential systemic effects.
Digestion and Absorption
The digestion of wax esters is generally less efficient in mammals compared to triglycerides. Hydrolysis of the ester bond is carried out by lipases and carboxylesterases in the digestive tract. The absorption of the resulting fatty acids and fatty alcohols can be delayed compared to the components of triglycerides. However, some marine mammals, like minke whales, have adapted to efficiently digest wax esters, with a digestibility of over 90%.
References
- 1. This compound | C40H80O2 | CID 89711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Studies on Qualitative and Quantitative Phytochemical Analysis of Cissus quadrangularis | Semantic Scholar [semanticscholar.org]
- 4. [PDF] Qualitative and Quantitative Analysis of Cissus Quadrangularis Using Different Extracts | Semantic Scholar [semanticscholar.org]
Unveiling the Physicochemical Properties of Arachidyl Arachidate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting point and solubility of arachidyl arachidate (also known as icosyl icosanoate), a wax ester of significant interest in various scientific and industrial applications, including pharmaceuticals and cosmetics. This document synthesizes available data, outlines detailed experimental protocols for property determination, and presents a logical workflow for analysis.
Core Physicochemical Data
This compound is a saturated wax ester formed from arachidic acid and arachidyl alcohol, with the molecular formula C40H80O2. Its long, saturated hydrocarbon chains dictate its physical properties, making it a solid at room temperature with low aqueous solubility.
Quantitative Data Summary
| Property | Value | Notes |
| Molecular Formula | C40H80O2 | |
| Molecular Weight | 593.06 g/mol | [1] |
| Physical Description | Solid at room temperature | [1][2] |
| Melting Point | Estimated 60-75 °C | This is an estimated range. Saturated wax esters with 26-48 carbon atoms typically melt between 38-73°C. For comparison, arachidic acid has a melting point of 75.4 °C. |
| Water Solubility | Insoluble | As a long-chain, nonpolar lipid, it is practically insoluble in water. |
| Organic Solvent Solubility | Soluble in nonpolar organic solvents | Generally soluble in solvents such as chloroform, ether, and benzene. Sparingly soluble in more polar organic solvents like ethanol. |
Experimental Protocols
Accurate determination of the melting point and solubility of lipophilic compounds like this compound requires standardized and meticulous experimental procedures. Below are detailed methodologies adapted from established protocols for waxes and lipids.
Determination of Melting Point: Cooling Curve Method
This method is suitable for waxy substances and involves monitoring the temperature of the molten substance as it cools and solidifies. The temperature plateau in the cooling curve indicates the melting/freezing point.
Apparatus:
-
Boiling tube
-
Beaker (for water bath)
-
Thermometer (calibrated, with 0.1 °C resolution)
-
Stirrer
-
Heat source (e.g., hot plate)
-
Data logger or stopwatch and notebook
Procedure:
-
Place a sample of this compound into a boiling tube and immerse the tube in a water bath.
-
Heat the water bath gently while stirring the sample until the this compound is completely molten and the temperature is approximately 10-15 °C above the expected melting point.
-
Remove the boiling tube from the water bath and place it in an insulating jacket (e.g., a larger beaker with air as the insulator).
-
Insert a calibrated thermometer and a stirrer into the molten sample, ensuring the thermometer bulb is fully immersed but not touching the bottom of the tube.
-
Record the temperature at regular intervals (e.g., every 30 seconds) while continuously and gently stirring the sample.
-
Continue recording the temperature until the sample has completely solidified and the temperature has dropped several degrees below the solidification point.
-
Plot a graph of temperature (y-axis) versus time (x-axis). The horizontal plateau on the curve represents the freezing point of the substance, which is equivalent to its melting point.
Determination of Solubility: Shake-Flask Method
The shake-flask method is a standard technique for determining the saturation solubility of a compound in a specific solvent.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography - HPLC, Gas Chromatography - GC)
Procedure:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.
-
Add a known volume of the selected solvent (e.g., chloroform, ethanol, hexane) to each vial.
-
Seal the vials tightly and place them in a constant temperature shaker bath set to a specific temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required should be determined empirically.
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the analytical instrument's linear range.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC or GC with an appropriate detector).
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
Logical Workflow and Pathway Visualization
The following diagrams illustrate the logical workflows for the experimental determination of the physicochemical properties of this compound.
References
Unveiling the Spectroscopic Signature of Arachidyl Arachidate: A Technical Guide
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the mass spectrum and nuclear magnetic resonance (NMR) data for arachidyl arachidate. This in-depth whitepaper provides a thorough analysis of the spectroscopic characteristics of this long-chain wax ester, complete with detailed experimental protocols and data interpretation.
This compound (C40H80O2), also known as icosyl icosanoate, is a saturated wax ester composed of arachidic acid (a 20-carbon saturated fatty acid) and arachidyl alcohol (a 20-carbon saturated fatty alcohol). Its high molecular weight and nonpolar nature present unique challenges for analytical characterization. This guide aims to provide the necessary data and methodologies to confidently identify and quantify this compound in various matrices.
Mass Spectrometry Analysis
The mass spectral analysis of this compound provides key information for its identification and structural elucidation. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques can be employed, each offering distinct fragmentation patterns.
Predicted Mass Spectrum Data for this compound (EI-MS)
| m/z | Proposed Fragment | Description |
| 592 | [M]⁺• | Molecular Ion |
| 313 | [C20H39O2]⁺ | Acylium ion from Arachidic Acid |
| 295 | [C20H39]⁺ | Alkyl radical cation from Arachidyl Alcohol |
| 281 | [C20H41]⁺ | Alkyl ion from Arachidyl Alcohol |
Note: The molecular ion may be of low abundance in EI-MS due to extensive fragmentation.
Predicted Mass Spectrum Data for this compound (ESI-MS/MS)
In Electrospray Ionization, this compound is typically observed as an adduct, such as [M+NH₄]⁺ or [M+Na]⁺. Tandem mass spectrometry (MS/MS) of the precursor ion yields characteristic product ions.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Description |
| 610.7 ([M+NH₄]⁺) | 314.3 | [C20H40O2+H]⁺ | Protonated Arachidic Acid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Due to the long saturated chains, the spectra are relatively simple but show characteristic signals for the ester functional group and the terminal methyl groups.
Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | t | 2H | -O-CH₂ -CH₂- |
| ~2.28 | t | 2H | -CH₂ -COO- |
| ~1.62 | m | 4H | -O-CH₂-CH₂ - and -CH₂ -CH₂-COO- |
| ~1.25 | s (br) | 64H | -(CH₂ )₁₆- (in both chains) |
| ~0.88 | t | 6H | -CH₃ (terminal methyls) |
Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~173.9 | C =O (Ester carbonyl) |
| ~64.4 | -O-CH₂ - |
| ~34.4 | -CH₂ -COO- |
| ~31.9 | Methylene adjacent to terminal methyl |
| ~29.7 | Bulk -(CH₂ )n- |
| ~29.3 | Methylene in the alcohol chain |
| ~28.7 | Methylene in the acid chain |
| ~25.9 | Methylene β to the ester oxygen |
| ~25.0 | Methylene β to the carbonyl |
| ~22.7 | Methylene adjacent to terminal methyl |
| ~14.1 | -CH₃ (Terminal methyl) |
Experimental Protocols
Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve 1 mg of the this compound sample in 1 mL of a non-polar solvent such as hexane or chloroform.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a high-temperature capillary column (e.g., DB-5ht, 30 m x 0.25 mm i.d., 0.1 µm film thickness).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer.
-
-
GC Conditions:
-
Injector Temperature: 340 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 340 °C at 10 °C/min, and hold for 15 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 50-700.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength spectrometer.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 16 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 5 seconds.
-
Spectral Width: 240 ppm.
-
Visualization of Analytical Workflow
The following diagrams illustrate the general workflow for the analysis of this compound and the logical process of data interpretation.
This technical guide provides a foundational resource for the analysis of this compound. The presented data and protocols are intended to assist researchers in the accurate identification and characterization of this and similar long-chain wax esters.
The Engine of Protection: A Technical Guide to the Biosynthesis of Long-Chain Wax Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain wax esters are critical neutral lipids, serving as protective barriers and energy reserves across the biological kingdoms. In plants, they are key components of cuticular waxes, preventing water loss and protecting against environmental stressors. In animals, they are found in skin lipids, providing lubrication and waterproofing. The unique physicochemical properties of these molecules, such as high hydrophobicity and stability, have also made them valuable in the pharmaceutical, cosmetic, and biofuel industries. Understanding the intricate biosynthetic pathways of very-long-chain wax esters is paramount for harnessing their potential, whether for developing novel drug delivery systems, engineering resilient crops, or creating sustainable industrial products. This technical guide provides an in-depth exploration of the core biosynthetic pathways, experimental methodologies for their study, and the known regulatory mechanisms.
Core Biosynthesis Pathway
The biosynthesis of very-long-chain wax esters is a two-step enzymatic process that primarily occurs at the endoplasmic reticulum. This highly conserved pathway involves the coordinated action of two key enzyme classes: Fatty Acyl-CoA Reductases (FARs) and Wax Synthases (WS).[1][2]
The substrates for this pathway, very-long-chain fatty acyl-CoAs (VLCFA-CoAs), are themselves products of the fatty acid elongation (FAE) system. The journey to very-long-chain wax esters begins with the elongation of fatty acid chains. This process extends the common C16 and C18 fatty acids by adding two-carbon units, a reaction sequence that is mechanistically similar to the reversal of β-oxidation. The microsomal fatty acid elongation system utilizes malonyl-CoA as the two-carbon donor. The overall process involves four sequential reactions: condensation, reduction, dehydration, and a second reduction.
Step 1: Reduction of Fatty Acyl-CoAs to Fatty Alcohols
The first committed step in wax ester biosynthesis is the reduction of a fatty acyl-CoA to a primary fatty alcohol. This reaction is catalyzed by a Fatty Acyl-CoA Reductase (FAR) and requires a reducing agent, typically NADPH.[2] Some FARs may proceed through a fatty aldehyde intermediate, which is then further reduced to a fatty alcohol.
Step 2: Esterification of Fatty Alcohols with Fatty Acyl-CoAs
The final step is the esterification of the newly synthesized fatty alcohol with another fatty acyl-CoA molecule to form a wax ester. This reaction is catalyzed by a Wax Synthase (WS), which belongs to the acyl-CoA acyltransferase family of enzymes.[2] In some organisms, a bifunctional enzyme known as Wax Synthase/Acyl-CoA:Diacylglycerol Acyltransferase (WS/DGAT) can catalyze this reaction.[3]
Quantitative Data on Key Enzymes
The efficiency and substrate preference of the enzymes involved in wax ester biosynthesis are critical determinants of the final wax ester composition. The following tables summarize key quantitative data for selected Fatty Acyl-CoA Reductases and Wax Synthases.
| Table 1: Substrate Specificity of Selected Wax Synthases | |||
| Enzyme | Source Organism | Preferred Acyl-CoA Substrates | Preferred Fatty Alcohol Substrates |
| Mouse WS | Mus musculus | 14:0-CoA, 12:0-CoA, 16:0-CoA | Medium-chain alcohols |
| AtWSD1 | Arabidopsis thaliana | Predominantly functions as a wax synthase | C16 to C28 alcohols |
| M. aquaeolei VT8 WS/DGAT | Marinobacter aquaeolei VT8 | C14-C18 substrates | Wide range including cyclic, branched, and aromatic alcohols |
| A. baylyi ADP1 WS/DGAT | Acinetobacter baylyi ADP1 | C14-C18 substrates | Wide range including cyclic, branched, and aromatic alcohols |
Data compiled from various sources.
| Table 2: Wax Ester Production in Recombinant Organisms | ||
| Host Organism | Expressed Genes | Major Wax Ester Products |
| Saccharomyces cerevisiae | Arabidopsis thaliana WSD1 | C34, C40, and C44 wax esters |
| Saccharomyces cerevisiae | Marinobacter hydrocarbonoclasticus WS | Fatty acid ethyl esters (Biodiesel) |
| Acinetobacter baylyi ADP1 | Overexpressed native FAR (Acr1) and cyanobacterial Aar | Wax esters with a total chain length of 32-36 carbons |
Data compiled from various sources.
Experimental Protocols
Protocol 1: In Vitro Wax Synthase Activity Assay
This protocol is adapted from methodologies used for characterizing wax synthases expressed in recombinant systems.
1. Preparation of Microsomal Fractions (from recombinant yeast): a. Grow yeast cells expressing the wax synthase of interest to mid-log phase. b. Harvest cells by centrifugation and wash with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 100 mM KCl). c. Resuspend the cell pellet in buffer and disrupt the cells using glass beads or a French press. d. Centrifuge the lysate at low speed to remove cell debris. e. Pellet the microsomal membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour). f. Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
2. Assay Mixture: a. Prepare a reaction mixture containing:
- 100 µg of microsomal protein
- 3.75 mM fatty alcohol (e.g., octadecanol)
- 4.72 µM [1-¹⁴C]palmitoyl-CoA (as the acyl donor)
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final volume of 200 µL.
3. Incubation: a. Incubate the assay mixture at 35°C for 30 minutes.
4. Reaction Termination and Extraction: a. Stop the reaction by adding 500 µL of chloroform. b. Vortex thoroughly and centrifuge to separate the phases. c. Collect the lower chloroform phase containing the lipids.
5. Analysis: a. Analyze the extracted lipids by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the radiolabeled wax ester product.
Protocol 2: GC-MS Analysis of Wax Esters
This protocol provides a general framework for the analysis of wax esters using gas chromatography-mass spectrometry.
1. Sample Preparation: a. Dissolve the extracted lipid sample containing wax esters in an appropriate solvent like hexane or toluene to a final concentration of 0.1–1.0 mg/mL.
2. GC-MS Instrumentation and Conditions: a. Gas Chromatograph: Agilent 8890 GC or equivalent. b. Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent. c. Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness). d. Injector Temperature: 390°C. e. Oven Temperature Program:
- Initial temperature: 120°C.
- Ramp to 240°C at 15°C/min.
- Ramp to 390°C at 8°C/min and hold for 6 minutes. f. MS Transfer Line Temperature: 310°C. g. Ion Source Temperature: 230°C. h. Ionization Mode: Electron Ionization (EI) at 70 eV. i. Scan Range: m/z 50-850.
3. Data Analysis: a. Identify wax ester peaks based on their retention times and mass spectra. b. Quantify the wax esters by comparing their peak areas to those of known standards.
Signaling Pathways and Experimental Workflows
Caption: Core biosynthesis pathway of long-chain wax esters.
Caption: Experimental workflow for wax synthase characterization.
Conclusion
The biosynthesis of very-long-chain wax esters is a fundamental metabolic pathway with significant biological and industrial relevance. A thorough understanding of the enzymes involved, their regulation, and the experimental techniques used to study them is crucial for advancing research in this field. This guide provides a comprehensive overview of the core biosynthetic machinery, offering a foundation for researchers, scientists, and drug development professionals to explore and manipulate these pathways for a variety of applications.
References
- 1. Detailed characterization of the substrate specificity of mouse wax synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in Substrate Specificities of Five Bacterial Wax Ester Synthases - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Arachidyl Arachidate in Plant Cuticular Waxes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Protective Shield of Plants
The plant cuticle is an essential, hydrophobic layer that covers the aerial surfaces of terrestrial plants, acting as the primary barrier between the plant and its environment. This intricate layer is primarily composed of a cutin polymer matrix in which and upon which a complex mixture of lipids, known as cuticular waxes, is deposited.[1] These waxes are critical for plant survival, providing protection against a multitude of biotic and abiotic stresses, including uncontrolled water loss, UV radiation, and pathogen attack.[1][2]
Cuticular waxes are a diverse blend of very-long-chain fatty acids (VLCFAs) and their derivatives, such as alkanes, aldehydes, primary and secondary alcohols, ketones, and wax esters.[3][4] The specific composition of these waxes varies significantly between plant species, organs, and developmental stages, and is influenced by environmental conditions. This guide focuses on a specific, yet significant, component of this waxy layer: arachidyl arachidate , a very-long-chain wax ester. While specific quantitative data for this compound is often aggregated within the broader class of wax esters in many studies, this document will provide a comprehensive overview of its chemical nature, biosynthesis, purported roles, and the experimental methodologies used for its analysis, placing it within the broader context of very-long-chain wax esters.
Core Concepts: this compound
This compound is a wax ester with the chemical formula C40H80O2. It is formed through the esterification of arachidic acid (a C20 saturated fatty acid) and arachidyl alcohol (a C20 saturated fatty alcohol). As a very-long-chain wax ester, it is a significant contributor to the physical and chemical properties of the cuticular wax layer.
| Property | Value |
| Molecular Formula | C40H80O2 |
| Molecular Weight | 593.06 g/mol |
| IUPAC Name | Icosyl icosanoate |
| CAS Number | 22432-80-0 |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that occurs primarily in the epidermal cells of plants. It begins with the synthesis of its precursors, arachidic acid and arachidyl alcohol, from shorter chain fatty acids, and culminates in their esterification.
Precursor Synthesis: The Fatty Acid Elongation (FAE) Pathway
The C20 precursors of this compound are synthesized through the fatty acid elongation (FAE) system located in the endoplasmic reticulum. This process involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl-CoA chain. The key enzymes in this pathway are:
-
β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation reaction.
-
β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA intermediate.
-
β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA.
-
enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA.
This cycle is repeated until the C20 acyl-CoA, arachidoyl-CoA, is formed.
Formation of Arachidyl Alcohol
Arachidyl alcohol is produced from arachidoyl-CoA via the fatty acyl-CoA reductase (FAR) pathway. FARs are enzymes that catalyze the reduction of fatty acyl-CoAs to their corresponding primary alcohols.
Esterification: The Final Step
The final step in the biosynthesis of this compound is the esterification of arachidyl alcohol with arachidoyl-CoA. This reaction is catalyzed by a wax synthase (WS) , also known as a fatty acyl-CoA:fatty alcohol acyltransferase. In plants, members of the Wax Synthase/Diacylglycerol Acyltransferase (WSD) family have been identified as key enzymes in the biosynthesis of cuticular wax esters.
Biosynthesis of this compound.
Role in Plant Cuticular Waxes
While specific functions attributed directly to this compound are not extensively documented, its role can be inferred from the broader understanding of very-long-chain wax esters in the plant cuticle.
Contribution to the Hydrophobic Barrier
The primary function of cuticular waxes is to create a hydrophobic barrier that minimizes water loss from the plant surface. The long, saturated hydrocarbon chains of this compound contribute significantly to this hydrophobicity. The length of the acyl chains in wax components is directly correlated with the effectiveness of the water barrier; longer chains lead to a more ordered and less permeable wax layer.
Physical Properties of the Cuticle
The presence of very-long-chain wax esters influences the physical properties of the cuticle, such as its melting point and crystallinity. Saturated, long-chain esters like this compound have higher melting points, contributing to the stability of the wax layer under varying environmental temperatures.
Interaction with the Environment
The composition of the outermost wax layer is crucial for interactions with the environment.
-
Plant-Pathogen Interactions: The cuticular wax layer serves as the first line of defense against pathogens. While some pathogens can degrade cuticular waxes to facilitate infection, specific wax components can also inhibit pathogen growth and germination. The precise role of this compound in these interactions is an area for further research.
-
Plant-Insect Interactions: The physical and chemical properties of the cuticular wax can influence insect behavior, including feeding and oviposition. The chain length and composition of wax esters can affect the ability of insects to attach to the plant surface.
Quantitative Data
Direct quantitative data for this compound in the cuticular waxes of various plant species is limited in publicly available literature. Most studies report the total amount of wax esters or provide a profile of the more abundant alkanes and alcohols. However, the presence of C40 to C52 wax esters has been reported in the stem wax of Arabidopsis thaliana. The table below provides a general overview of the cuticular wax composition in the leaves of three well-studied plant species to illustrate the context in which wax esters are found.
| Plant Species | Total Wax Load (µg/cm²) | Major Wax Components (% of total wax) |
| Arabidopsis thaliana | ~1.5 | Alkanes (C29, C31) > Ketones > Secondary Alcohols > Primary Alcohols > Fatty Acids > Wax Esters |
| Zea mays (Maize) | ~20-50 | Aldehydes > Alkanes > Primary Alcohols > Wax Esters > Fatty Acids |
| Triticum aestivum (Wheat) | ~10-40 | Primary Alcohols (C28) > Alkanes > β-Diketones > Wax Esters |
Experimental Protocols
The analysis of very-long-chain wax esters like this compound requires specialized analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS).
Extraction of Cuticular Waxes
-
Objective: To isolate the total cuticular wax from plant tissue.
-
Materials:
-
Fresh plant material (e.g., leaves, stems)
-
Chloroform (analytical grade)
-
Internal standard (e.g., n-tetracosane or a C36 n-alkane)
-
Glass vials with Teflon-lined caps
-
Nitrogen gas stream
-
-
Procedure:
-
Excise fresh plant tissue and determine its surface area.
-
Immerse the tissue in chloroform containing a known amount of internal standard for 30-60 seconds.
-
Remove the plant tissue from the solvent.
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen.
-
Derivatization (Optional but Recommended for GC-MS)
To improve the volatility of any co-extracted polar compounds, a derivatization step can be performed. However, for the analysis of intact wax esters, this step may be omitted if a high-temperature GC-MS method is used. If derivatization is performed to analyze other wax components simultaneously:
-
Objective: To convert polar functional groups (e.g., hydroxyl, carboxyl) to more volatile derivatives.
-
Materials:
-
Dried wax extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Pyridine
-
-
Procedure:
-
Add BSTFA and pyridine to the dried wax extract.
-
Heat the mixture at 70-80°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
-
High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS) Analysis
The analysis of very-long-chain wax esters requires a GC-MS system capable of high temperatures.
-
Objective: To separate, identify, and quantify this compound.
-
Instrumentation:
-
Gas chromatograph equipped with a high-temperature injector and a mass spectrometer detector.
-
High-temperature capillary column (e.g., DB-1HT).
-
-
Typical GC-MS Parameters:
-
Injector Temperature: 325-390°C
-
Oven Temperature Program:
-
Initial temperature: 50-120°C, hold for 2-3 minutes.
-
Ramp 1: Increase to 200-240°C at 15-40°C/min.
-
Ramp 2: Increase to 320-390°C at 3-8°C/min, hold for 10-20 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Transfer Line Temperature: 310-350°C
-
Ion Source Temperature: 230-250°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-850.
-
-
Quantification:
-
Identification is based on the retention time and the mass spectrum compared to an authentic standard of this compound.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
-
Workflow for the Analysis of this compound.
Signaling Pathways
While direct signaling roles for wax esters like this compound have not been firmly established, there is growing evidence for the involvement of cuticular components and their precursors in plant signaling pathways.
VLCFA-Derived Signaling
VLCFAs, the precursors of this compound, and other cuticular lipids are implicated in plant defense signaling. Perturbations in VLCFA biosynthesis can affect the production of signaling molecules and alter plant responses to pathogens.
Hormonal Regulation of Wax Biosynthesis
The biosynthesis of cuticular waxes is regulated by various plant hormones, including abscisic acid (ABA), ethylene, and gibberellins. These hormones can influence the expression of genes involved in fatty acid elongation and wax production, thereby modulating the composition of the cuticular wax layer in response to developmental cues and environmental stresses. For instance, ABA is known to upregulate the expression of genes involved in VLCFA biosynthesis, leading to increased wax deposition and enhanced drought tolerance.
Hormonal Regulation of Wax Ester Biosynthesis.
Conclusion and Future Directions
This compound, as a very-long-chain wax ester, is an integral component of the plant's protective cuticular wax layer. While its precise quantitative contribution and specific functions are still areas requiring more focused research, its role in forming a robust hydrophobic barrier and influencing the physical properties of the cuticle is clear from our understanding of very-long-chain aliphatics. The biosynthesis of this compound is intricately linked to the fatty acid elongation pathway and is under hormonal and environmental control.
Future research should aim to:
-
Develop and apply analytical methods to accurately quantify individual very-long-chain wax esters like this compound in a wide range of plant species.
-
Utilize genetic and biochemical approaches to elucidate the specific contributions of C40 and other very-long-chain wax esters to the barrier properties of the cuticle and in mediating interactions with pathogens and insects.
-
Investigate the potential signaling roles of wax esters or their degradation products in plant stress responses.
A deeper understanding of the role of this compound and other very-long-chain wax esters will provide valuable insights into plant adaptation to environmental stresses and may offer new avenues for the development of crops with enhanced resilience and for the design of novel plant-protecting agents.
References
- 1. Frontiers | Developmental and Environmental Regulation of Cuticular Wax Biosynthesis in Fleshy Fruits [frontiersin.org]
- 2. Developmental and Environmental Regulation of Cuticular Wax Biosynthesis in Fleshy Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cuticular wax in wheat: biosynthesis, genetics, and the stress response - PMC [pmc.ncbi.nlm.nih.gov]
Arachidyl Arachidate in Beeswax: A Technical Whitepaper for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of arachidyl arachidate as a component of beeswax, tailored for researchers, scientists, and professionals in drug development. The document synthesizes available scientific data on the chemical composition of beeswax, with a focus on wax esters, and details the experimental methodologies used for their characterization. Furthermore, it elucidates the biochemical pathway responsible for the synthesis of these crucial compounds in honeybees (Apis mellifera).
Introduction to the Chemical Composition of Beeswax
Beeswax is a complex natural substance produced by honeybees, primarily composed of a mixture of lipids. Its main constituents include hydrocarbons, free fatty acids, and a diverse array of wax esters.[1][2][3] Wax esters, which are esters of long-chain fatty acids and long-chain fatty alcohols, are a predominant fraction, accounting for approximately 35-45% of the total weight of beeswax.[1][2] These esters are crucial in determining the physical and chemical properties of beeswax, such as its melting point, hardness, and plasticity.
This compound, a saturated wax ester with the chemical formula C40H80O2, is formed from the esterification of arachidic acid (a C20:0 fatty acid) and arachidyl alcohol (a C20:0 fatty alcohol). While specific quantitative data for this compound in beeswax is scarce in the literature, it falls within the commonly reported C40-C48 range for linear wax monoesters in beeswax. The complexity of the beeswax matrix presents a significant analytical challenge in the precise quantification of individual ester components.
Quantitative Analysis of Beeswax Components
The chemical composition of beeswax can vary depending on factors such as the species of honeybee, geographical location, and the flora foraged by the bees. However, a general compositional breakdown is presented in Table 1. The data highlights the significant contribution of wax esters to the overall composition of beeswax.
| Component Class | Concentration Range (% w/w) | Chain Length Range | Key Components |
| Monoesters | 35 - 45 | C38 - C54 | Palmitate esters of C24-C32 alcohols |
| Hydrocarbons | 12 - 16 | C27 - C33 (odd-numbered chains predominate) | Heptacosane, Nonacosane, Hentriacontane |
| Free Fatty Acids | 12 - 14 | C24 - C32 | Cerotic acid, Montanic acid |
| Complex Wax Esters | 15 - 27 | C54 - C64 | Diesters of 15-hydroxypalmitic acid |
| Free Fatty Alcohols | ~1 | C28 - C35 | N-octacosanol |
Table 1: General Chemical Composition of Beeswax (Apis mellifera)
While the precise concentration of this compound is not individually reported in broad analyses, it is a component of the C40 monoester fraction. The analysis of individual wax esters typically requires high-resolution chromatographic techniques.
Experimental Protocols for Beeswax Analysis
The characterization and quantification of the chemical components of beeswax, including this compound, are predominantly carried out using gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol based on established methodologies in the field.
Sample Preparation
-
Solubilization: A known weight of beeswax (e.g., 50 mg) is dissolved in a suitable organic solvent, such as heptane or chloroform, to a final concentration of approximately 5 mg/mL. The mixture is heated (e.g., at 50°C) and vortexed to ensure complete dissolution.
-
Fractionation (Optional): For more detailed analysis, solid-phase extraction (SPE) can be employed to separate different classes of compounds. For the isolation of wax esters, a silica gel or alumina column can be used. Hydrocarbons are eluted with a non-polar solvent like hexane, followed by the elution of wax esters with a solvent of slightly higher polarity, such as a hexane:diethyl ether mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A high-temperature capillary gas chromatograph coupled to a mass spectrometer is used.
-
GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of long-chain wax esters.
-
Injector: A split/splitless injector is used, typically operated in splitless mode to enhance sensitivity for trace components. The injector temperature is set high enough to ensure the volatilization of the long-chain esters (e.g., 300-320°C).
-
Oven Temperature Program: A temperature program is employed to separate the complex mixture of compounds. A typical program might be:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: Increase to 320°C at a rate of 5-10°C/minute.
-
Hold at 320°C for 10-20 minutes.
-
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The scan range is typically set from m/z 50 to 800. The ion source and transfer line temperatures are maintained at high temperatures (e.g., 230°C and 300°C, respectively) to prevent condensation of the analytes.
-
Identification: Compounds are identified by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by their retention times relative to known standards.
The workflow for the GC-MS analysis of beeswax is illustrated in the following diagram:
Biosynthesis of this compound in Honeybees
The biosynthesis of wax esters, including this compound, in the wax glands of honeybees is a multi-step enzymatic process. The pathway begins with the de novo synthesis of fatty acids and proceeds through elongation and modification steps to produce the necessary long-chain fatty acids and fatty alcohols.
The key steps in the biosynthesis of this compound are:
-
Fatty Acid Synthesis and Elongation: The process starts with acetyl-CoA and malonyl-CoA as building blocks in the fatty acid synthesis (FAS) pathway, primarily producing palmitic acid (C16:0). This is followed by a series of elongation steps, catalyzed by fatty acid elongase enzyme systems, to produce longer-chain fatty acids, including arachidic acid (C20:0).
-
Activation of Fatty Acid: Arachidic acid is activated to its thioester derivative, arachidyl-CoA, by an acyl-CoA synthetase.
-
Reduction to Fatty Alcohol: A portion of the arachidyl-CoA is reduced to arachidyl alcohol by a fatty acyl-CoA reductase (FAR) enzyme, a reaction that requires a reducing agent such as NADPH.
-
Esterification: Finally, a wax synthase (WS) enzyme catalyzes the esterification of arachidyl-CoA with arachidyl alcohol to form the wax ester, this compound.
A diagram illustrating this biochemical pathway is provided below:
Conclusion
This compound is a constituent of the complex mixture of wax esters found in beeswax. While its exact concentration is not well-documented due to analytical challenges, it is a component of the C40 monoester fraction, which is a significant part of beeswax. The analysis of such compounds is reliably performed using GC-MS, following established sample preparation and instrumental protocols. The biosynthesis of this compound in honeybees involves a series of enzymatic reactions, starting from basic building blocks and proceeding through fatty acid synthesis, elongation, activation, reduction, and final esterification. This technical guide provides a foundational understanding for researchers interested in the specific components of beeswax and their biochemical origins. Further research employing high-resolution analytical techniques is necessary to precisely quantify the individual wax esters like this compound in beeswax from various sources.
References
The Crystalline Architecture of Long-Chain Saturated Wax Esters: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the solid-state behavior of long-chain saturated wax esters, crucial for their application in pharmaceuticals and advanced materials, reveals a landscape of complex polymorphism and ordered molecular packing. This guide synthesizes key crystallographic data, details experimental protocols for characterization, and provides visual frameworks for understanding the structural relationships that govern the physicochemical properties of these important biomolecules.
Long-chain saturated wax esters, esters of long-chain fatty acids and long-chain fatty alcohols, are fundamental components in various natural and synthetic systems. Their utility in pharmaceutical formulations as excipients, emollients, and matrix-formers is intrinsically linked to their solid-state properties. Understanding their crystalline structure is paramount for controlling factors such as drug release profiles, formulation stability, and texture. This technical guide provides a comprehensive overview of the crystalline nature of these esters, focusing on their polymorphism, the influence of molecular structure on their thermal behavior, and the experimental techniques used for their characterization.
The Polymorphic Nature of Wax Esters
Long-chain saturated wax esters are known to exhibit polymorphism, the ability to exist in multiple crystalline forms with distinct molecular arrangements. These different polymorphs—primarily designated as α, β', and β—possess unique physical properties, including melting point, solubility, and stability, which are critical for their application. The transition between these forms is a key consideration in formulation development and stability studies.
The three main polymorphic forms are characterized by their sub-cell packing:
-
α (Alpha) Form: This is the least stable polymorph and typically forms upon rapid cooling from the molten state. It is characterized by a hexagonal sub-cell packing, resulting in a lower melting point and a more disordered structure.[1]
-
β' (Beta-Prime) Form: With intermediate stability, the β' form has an orthorhombic sub-cell packing. This form is often desirable in applications requiring small crystal sizes and a smooth texture.[1]
-
β (Beta) Form: The most stable polymorph, the β form, exhibits a triclinic sub-cell packing. It has the highest melting point and a more ordered, dense structure.[1]
The interplay between these polymorphic forms can be visualized as a series of transformations from less stable to more stable states, often influenced by temperature and time.
Caption: Polymorphic transformations of long-chain saturated wax esters.
Influence of Molecular Structure on Crystalline Properties
The crystalline behavior of long-chain saturated wax esters is significantly influenced by their molecular architecture, primarily the length of the constituent fatty acid and alcohol chains and the overall symmetry of the molecule.
-
Chain Length: Longer, linear alkyl chains lead to higher melting points due to increased van der Waals interactions, which promote more efficient crystal packing.[1] The melting temperature typically increases by 1-2°C with each additional carbon atom in the total chain length.[2]
-
Symmetry: For a given total chain length, "symmetric" wax esters, where the acid and alcohol moieties have similar chain lengths, tend to have higher melting points by 1–5°C compared to their asymmetric isomers.
-
Branching: The introduction of branching in the alkyl chains disrupts the crystalline lattice, creating steric hindrance that impedes close packing. This generally results in a lower melting point compared to their linear counterparts.
Quantitative Thermal and Structural Data
The thermal properties of long-chain saturated wax esters are key indicators of their crystalline structure and stability. Differential Scanning Calorimetry (DSC) is a primary tool for quantifying these properties. The following tables summarize representative thermal data for a selection of long-chain saturated wax esters.
| Wax Ester | Total Carbons | Melting Point (°C) | Enthalpy of Fusion (J/g) |
| Dodecyl Myristate | 26 | ~38 | Data not readily available |
| Cetyl Palmitate | 32 | 55-56 | Data not readily available |
| Stearyl Stearate | 36 | ~61 | Data not readily available |
| Tetracosanyl Tetracosanate | 48 | >75 | Data not readily available |
Note: Enthalpy of fusion values for specific pure wax esters are not widely reported in the readily available literature but are generally high for these compounds.
X-ray Diffraction (XRD) provides detailed information about the spatial arrangement of molecules within the crystal lattice. The "long spacing" reflections in an XRD pattern correspond to the thickness of the molecular layers, while the "short spacing" reflections reveal the lateral packing of the hydrocarbon chains. For example, orthorhombic packing is characterized by strong diffraction peaks at approximately 4.13 Å and 3.73 Å.
| Polymorph | Sub-cell | Characteristic Short Spacings (Å) |
| α | Hexagonal | ~4.15 (single peak) |
| β' | Orthorhombic | ~4.2 and ~3.8 |
| β | Triclinic | ~4.6 and multiple other peaks |
Experimental Protocols
Reproducible and accurate characterization of the crystalline structure of wax esters relies on well-defined experimental protocols for the primary analytical techniques.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine transition temperatures (melting, crystallization) and enthalpies of these transitions.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the wax ester sample into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of material.
-
Thermal Program:
-
Equilibrate the sample at a temperature well above its melting point (e.g., 90°C) for 5-10 minutes to erase any prior thermal history.
-
Cool the sample at a controlled rate (e.g., 5-10°C/min) to a temperature well below its crystallization point (e.g., 0°C).
-
Hold isothermally for 5 minutes.
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to the initial equilibration temperature.
-
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment and prevent oxidation.
-
Data Analysis: The onset and peak temperatures of endothermic (melting) and exothermic (crystallization) events are determined from the resulting thermogram. The area under the peaks is integrated to calculate the enthalpy of the transition. International standards often recommend heating rates of 10 K/min or 20 K/min for such analyses.
X-ray Diffraction (XRD)
XRD is a powerful technique for determining the arrangement of atoms within a crystal. For wax esters, it is used to identify the polymorphic form and to measure the dimensions of the crystal lattice.
Methodology:
-
Sample Preparation:
-
The sample should be a fine, homogeneous powder to ensure random orientation of the crystallites. This can be achieved by grinding the sample, sometimes under a liquid medium like ethanol to minimize structural damage.
-
The powdered sample is then carefully packed into a sample holder, ensuring a flat, smooth surface.
-
-
Instrumental Setup (Typical for Powder XRD):
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.
-
Voltage and Current: Operated at settings such as 40 kV and 40 mA.
-
Scan Range (2θ): A wide-angle scan (e.g., 10-40°) is used to observe the short spacings characteristic of the sub-cell packing. A small-angle scan (e.g., 1-10°) is used to determine the long spacings related to the lamellar structure.
-
Scan Speed: A slow scan speed (e.g., 1-2°/min) is often employed to obtain high-quality diffraction patterns.
-
-
Data Analysis: The positions (2θ values) and intensities of the diffraction peaks are analyzed. The d-spacings are calculated using Bragg's Law (nλ = 2d sinθ). The polymorphic form is identified by comparing the observed d-spacings with known values for the α, β', and β forms.
Caption: Workflow for the characterization of wax ester crystalline structure.
Conclusion
The crystalline structure of long-chain saturated wax esters is a critical determinant of their physical properties and, consequently, their functionality in various applications, including drug delivery. A thorough understanding of their polymorphic behavior, the influence of molecular characteristics, and the application of appropriate analytical techniques such as DSC and XRD is essential for the rational design and development of stable and effective formulations. The data and protocols presented in this guide provide a foundational framework for researchers and scientists working with these versatile molecules.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of High-Purity Arachidyl Arachidate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of high-purity arachidyl arachidate. While specific literature on the high-purity synthesis of this compound is not abundant, the following protocols are based on well-established methods for the synthesis of long-chain wax esters.
Introduction
This compound is a wax ester composed of arachidic acid and arachidyl alcohol. Wax esters are a class of neutral lipids that have a wide range of applications in the pharmaceutical, cosmetic, and industrial fields.[1] They are known for their lubricating, water-repellent, and emollient properties. The synthesis of high-purity wax esters is crucial for research and development, particularly in drug delivery systems and as high-quality excipients.
The protocols outlined below describe a chemical synthesis route using Fischer-Speier esterification, followed by a robust purification strategy to achieve high purity.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of this compound based on the protocols provided.
| Parameter | Value | Notes |
| Starting Materials | ||
| Arachidic Acid | 1.0 g (3.2 mmol) | Purity >99% |
| Arachidyl Alcohol | 0.96 g (3.2 mmol) | Purity >99% |
| Reaction Conditions | ||
| Solvent | Toluene | Anhydrous |
| Catalyst | p-Toluenesulfonic acid | 5 mol% |
| Temperature | 110-120 °C | Reflux |
| Reaction Time | 12-24 hours | Monitored by TLC |
| Product Characterization | ||
| Molecular Formula | C40H80O2 | [2][3] |
| Molecular Weight | 593.06 g/mol | [2][3] |
| Theoretical Yield | 1.9 g | |
| Expected Results | ||
| Crude Yield | 85-95% | |
| Purified Yield | 70-85% | After recrystallization & chromatography |
| Purity | >99% | Assessed by GC-MS and NMR |
| Melting Point | 70-74 °C |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer-Speier Esterification
This protocol describes the synthesis of this compound from arachidic acid and arachidyl alcohol.
Materials:
-
Arachidic acid (eicosanoic acid)
-
Arachidyl alcohol (1-eicosanol)
-
Toluene, anhydrous
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with molecular sieves
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add arachidic acid (1.0 g, 3.2 mmol), arachidyl alcohol (0.96 g, 3.2 mmol), and anhydrous toluene (50 mL).
-
Add p-toluenesulfonic acid monohydrate (0.03 g, 0.16 mmol, 5 mol%) to the flask.
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 95:5). The reaction is complete when the starting materials are no longer visible on the TLC plate. This typically takes 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification of this compound
This protocol describes the purification of the crude this compound to high purity using recrystallization and column chromatography.
Materials:
-
Crude this compound
-
Acetone or ethanol (for recrystallization)
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Beakers
-
Büchner funnel and filter paper
-
Glass chromatography column
-
Collection tubes
Procedure:
A. Recrystallization:
-
Dissolve the crude this compound in a minimal amount of hot acetone or ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the recrystallized product.
B. Column Chromatography (if further purification is needed):
-
Prepare a silica gel slurry in hexane and pack a glass chromatography column.
-
Dissolve the recrystallized this compound in a minimal amount of hexane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Dry the final product under high vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of high-purity this compound.
Caption: Chemical reaction for the synthesis of this compound via esterification.
References
Application Notes and Protocols for the Extraction of Wax Esters from Plant Material
Introduction
Plant cuticular waxes are complex mixtures of hydrophobic lipids that form a protective layer on the aerial surfaces of plants.[1] This layer, consisting of epicuticular wax on the surface and intracuticular wax embedded within the cutin polymer, is crucial for preventing water loss, reflecting UV radiation, and defending against pathogens and insects.[1] The composition of these waxes includes very-long-chain fatty acids (VLCFAs) and their derivatives, such as alkanes, aldehydes, primary and secondary alcohols, ketones, and wax esters.[1] Wax esters are a significant component of these waxes, formed from the esterification of fatty acids and fatty alcohols.[2][3] The chain lengths of the fatty acid and fatty alcohol moieties in plant-derived wax esters typically range from C12-C24 for the fatty acids and C24-C34 for the alcohols.
These application notes provide detailed protocols for the extraction of wax esters from plant materials, intended for researchers, scientists, and professionals in drug development.
Data Presentation
Table 1: Comparison of Wax Yields with Different Solvents and Extraction Times for Quercus suber Leaves
| Solvent | Extraction Time | Wax Yield (% of dry leaf mass) |
| n-Hexane | 1 hour | 2.1% |
| 3 hours | 2.6% | |
| 6 hours | 2.6% | |
| Dichloromethane | 1 hour | 1.9% |
| 3 hours | 2.3% | |
| 6 hours | 2.4% | |
| Acetone | 1 hour | 0.5% |
| 3 hours | 1.1% | |
| 6 hours | 1.5% | |
| Data adapted from a study on Quercus suber leaves. |
Table 2: Wax Yield from Various Plant Materials Using Supercritical CO2 Extraction
| Plant Material | % Yield of Wax | Reference |
| Maize Stover | ~0.84% | |
| Wheat, Barley, and Oat Straws | ~60 kg of wax from 3 tonnes of straw |
Experimental Protocols
Several methods can be employed for the extraction of wax esters from plant material. The choice of method depends on the specific research goals, the plant material being studied, and the desired purity of the extract.
Protocol 1: Solvent Immersion (Dipping) for Epicuticular Wax Extraction
This rapid method is primarily used for extracting the outermost epicuticular wax layer with minimal contamination from internal lipids.
Materials:
-
Fresh plant material (e.g., leaves, fruits)
-
Selected solvent (e.g., Chloroform, Hexane)
-
Glass beakers or tubes
-
Forceps
-
Glass vials with PTFE-lined caps
-
Internal standard (e.g., n-tetracosane)
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
If quantification per unit area is required, measure the surface area of the plant material.
-
Add a known amount of internal standard to a clean glass vial.
-
Using forceps, briefly immerse the plant material in a beaker containing the chosen solvent for 30-60 seconds with gentle agitation.
-
Remove the plant material and transfer the solvent extract into the vial containing the internal standard.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
The dried residue is the extracted epicuticular wax, ready for weighing and further analysis. Store at -20°C.
Protocol 2: Soxhlet Extraction for Total Cuticular Wax
Soxhlet extraction is a more exhaustive method that utilizes a continuous flow of warm solvent to extract both epicuticular and intracuticular waxes.
Materials:
-
Dried and ground plant material
-
Soxhlet extractor apparatus (flask, extractor, condenser)
-
Cellulose extraction thimble
-
Heating mantle
-
Extraction solvent (e.g., Hexane, Dichloromethane)
-
Rotary evaporator
Procedure:
-
Place a known weight of dried, ground plant material into a cellulose thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the round-bottom flask with the extraction solvent to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and place the flask on a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back down onto the thimble containing the plant material.
-
Allow the extraction to proceed for several hours (e.g., 3-6 hours).
-
After extraction, cool the apparatus and carefully disassemble it.
-
Concentrate the extract in the flask using a rotary evaporator to remove the solvent.
-
The remaining residue is the total cuticular wax extract.
Protocol 3: Supercritical Fluid Extraction (SFE) with CO2
Supercritical CO2 (scCO2) extraction is a green alternative to solvent extraction, offering high selectivity and producing solvent-free extracts.
Materials:
-
Dried and ground plant material
-
Supercritical fluid extractor
-
High-purity CO2
Procedure:
-
Load the dried and ground plant material into the extraction vessel of the SFE system.
-
Set the desired extraction parameters (pressure and temperature). Typical conditions for wax extraction can be around 90 bar and 50°C.
-
Pump liquid CO2 into the system, where it is heated and pressurized to a supercritical state.
-
The scCO2 passes through the extraction vessel, dissolving the wax esters and other lipophilic compounds.
-
The extract-laden scCO2 then flows into a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the wax to precipitate.
-
The extracted wax is collected from the separator.
-
The CO2 can be recycled and reused in the process.
Purification of Wax Esters
Following extraction, the crude wax extract can be purified to isolate the wax ester fraction.
Protocol 4: Silica Gel Column Chromatography
This technique separates compounds based on their polarity.
Materials:
-
Crude wax extract
-
Silica gel
-
Glass chromatography column
-
Solvents of varying polarity (e.g., hexane, dichloromethane, methanol)
-
Collection vials
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into the chromatography column.
-
Dissolve the crude wax extract in a minimal amount of a non-polar solvent and load it onto the top of the silica gel column.
-
Elute the column with a series of solvents of increasing polarity.
-
Hydrocarbons (including alkanes) will elute first with a non-polar solvent like hexane.
-
Wax esters, ketones, and aromatic compounds can be eluted with a solvent of intermediate polarity, such as dichloromethane.
-
More polar compounds like fatty alcohols and acids will elute with more polar solvents like ethyl acetate/hexane mixtures or methanol.
-
Collect the fractions in separate vials and evaporate the solvent to obtain the purified compound classes.
Mandatory Visualization
References
Application Notes and Protocols for the Purification of Arachidyl Arachidate using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidyl arachidate (eicosyl eicosanoate) is a wax ester composed of arachidic acid and arachidyl alcohol.[1][2] As a long-chain, saturated wax ester with the chemical formula C40H80O2 and a molecular weight of approximately 593.1 g/mol , it possesses non-polar characteristics.[3][4] Its purification from complex mixtures is often requisite for various applications in research and development, including its use as a standard in analytical methods or as a component in pharmaceutical and cosmetic formulations. Column chromatography is a fundamental and effective technique for the isolation and purification of such non-polar lipids.
This document provides a detailed protocol for the purification of this compound utilizing normal-phase column chromatography with a silica gel stationary phase. The methodology is based on established principles for the separation of wax esters.[5]
Data Presentation: Chromatographic Parameters
The selection of the mobile phase is critical for achieving optimal separation. Below is a summary of potential solvent systems for the column chromatography of this compound on a silica gel stationary phase.
| Stationary Phase | Mobile Phase System | Composition (v/v) | Expected Elution Characteristics |
| Silica Gel (60-120 mesh) | Hexane / Diethyl Ether | 99:1 | This highly non-polar mobile phase is suitable for eluting very non-polar compounds like wax esters early in the separation, while more polar impurities are retained on the column. |
| Silica Gel (60-120 mesh) | Hexane / Diethyl Ether | 94:6 | A slight increase in polarity, this system can be used to effectively elute wax esters and may offer better separation from other closely related non-polar lipids. |
| Silica Gel (60-120 mesh) | Dichloromethane / Hexane | 2:3 | This system provides a different selectivity compared to ether-based systems and can be employed for the separation of neutral lipid classes, including wax esters. |
| Hydrated Silica Gel (2% water) | n-Hexane / Ethyl Ether | 99:1 | Based on the International Olive Council method for wax isolation, the use of hydrated silica can modify the stationary phase activity, which may be beneficial for separating waxes from oils. |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound via column chromatography.
Experimental Protocol
This protocol details the purification of this compound from a lipid mixture using silica gel column chromatography.
1. Materials and Reagents
-
Stationary Phase: Silica gel (particle size 60-120 mesh)
-
Solvents (HPLC grade or distilled):
-
n-Hexane
-
Diethyl ether
-
-
Sample: Crude or impure this compound
-
Apparatus:
-
Glass chromatography column with a stopcock
-
Separatory funnel (for solvent reservoir)
-
Beakers and Erlenmeyer flasks
-
Test tubes or vials for fraction collection
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
Visualizing agent for TLC (e.g., iodine chamber or potassium permanganate stain)
-
Rotary evaporator
-
2. Preparation of the Chromatography Column
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in n-hexane. The amount of silica gel will depend on the amount of sample to be purified (a general rule of thumb is a 30:1 to 50:1 ratio of silica to crude sample by weight). Stir gently to remove air bubbles.
-
Column Packing:
-
Ensure the column is vertically clamped. Place a small plug of cotton or glass wool at the bottom of the column to support the packing.
-
Add a small layer of sand over the cotton plug.
-
With the stopcock closed, pour a small amount of n-hexane into the column.
-
Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain slowly, and continuously tap the column gently to ensure even packing and prevent the formation of air bubbles or channels.
-
Once the silica has settled, add a small layer of sand on top of the silica bed to prevent disruption during sample and solvent addition.
-
Continuously drain the solvent until the solvent level reaches the top of the sand layer. Do not let the column run dry.
-
3. Sample Preparation and Loading
-
Dissolve the crude this compound sample in a minimal amount of n-hexane.
-
Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the liquid level just enters the top sand layer.
-
Carefully add a small amount of the initial mobile phase (e.g., n-hexane) and drain again to ensure the sample is loaded in a narrow band.
4. Elution and Fraction Collection
-
Fill the column with the chosen mobile phase, for instance, a mixture of n-hexane and diethyl ether (99:1, v/v). For a more efficient elution of a wider range of lipids, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., starting with 100% hexane and gradually increasing the percentage of diethyl ether).
-
Begin collecting the eluate in fractions (e.g., 5-10 mL per fraction) in labeled test tubes or vials. Maintain a constant flow rate.
-
Continuously monitor the solvent level in the column and replenish as needed from a solvent reservoir.
5. Analysis of Fractions
-
Monitor the separation by Thin Layer Chromatography (TLC).
-
Spot a small amount from each collected fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., hexane:diethyl ether, 94:6, v/v).
-
Visualize the spots. This compound, being a non-polar wax ester, is expected to have a high Rf value.
-
Identify the fractions containing the pure compound. These will show a single spot with the same Rf value.
6. Isolation of Purified this compound
-
Combine the fractions identified as pure.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
The remaining solid or waxy substance is the purified this compound.
-
Determine the yield and assess the purity using appropriate analytical techniques (e.g., Gas Chromatography, HPLC, or NMR spectroscopy).
References
GC-MS Method for the Analysis of Fatty Acid Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of fatty acids. Due to their low volatility, fatty acids are typically derivatized to more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to analysis. This process enhances chromatographic resolution and provides characteristic mass spectra for accurate identification and quantification. This document provides detailed protocols for the analysis of fatty acid esters by GC-MS, covering sample preparation, derivatization, instrument parameters, and quantitative data analysis.
Core Principles
The GC-MS analysis of fatty acid esters involves several key stages:
-
Lipid Extraction: Isolation of lipids from the sample matrix.
-
Derivatization: Conversion of fatty acids to their corresponding methyl esters (FAMEs).
-
GC Separation: Separation of the FAME mixture based on their boiling points and polarity on a chromatographic column.
-
MS Detection and Quantification: Ionization of the separated FAMEs and their detection by a mass spectrometer, allowing for identification based on their mass-to-charge ratio (m/z) and fragmentation patterns, and quantification based on signal intensity.
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples
This protocol is suitable for the extraction of lipids from tissues, cells, or plasma.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
Homogenization: Weigh 20-50 mg of tissue or cell pellet and homogenize in a 2:1 (v/v) mixture of chloroform:methanol. For plasma, use 100 µL and add the chloroform:methanol mixture.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1-2 minutes and then centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Lipid Collection: Carefully collect the lower organic layer (chloroform phase), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C. The dried lipid extract is now ready for derivatization.
Protocol 2: Acid-Catalyzed Derivatization to FAMEs
This is a widely used method for the esterification of free fatty acids and transesterification of glycerolipids.
Materials:
-
2% Sulfuric acid (H₂SO₄) in methanol
-
Hexane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heating block or water bath
Procedure:
-
Reagent Addition: Add 2 mL of 2% H₂SO₄ in methanol to the dried lipid extract.
-
Reaction: Tightly cap the tube, vortex briefly, and heat at 80°C for 1 hour in a heating block or water bath.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex thoroughly for 1 minute.
-
Phase Separation: Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
FAME Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.
-
Washing: Wash the hexane layer with 1 mL of saturated NaHCO₃ solution to neutralize any remaining acid, vortex, and centrifuge again. Collect the hexane layer.
-
Drying: Dry the hexane extract over a small amount of anhydrous Na₂SO₄.
-
Final Sample: The resulting hexane solution containing FAMEs is ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following table outlines typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized depending on the specific instrument and application.
| Parameter | Typical Setting |
| Gas Chromatograph (GC) | |
| Column | Polar capillary column (e.g., HP-88, DB-FATWAX UI, SP-2560), 30-100 m x 0.25 mm ID, 0.20-0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial: 140°C, hold for 5 minRamp 1: 4°C/min to 240°CHold at 240°C for 10-20 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-550) for identificationSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |
Data Presentation: Quantitative Analysis
For accurate quantification, an internal standard (e.g., heptadecanoic acid, C17:0) should be added to the sample before lipid extraction. Calibration curves should be prepared using certified FAME standards.
Table 1: Characteristic Ions for FAME Quantification in SIM Mode
In Selected Ion Monitoring (SIM) mode, specific ions for different classes of FAMEs are monitored to enhance sensitivity and selectivity.[1][2]
| Fatty Acid Type | Characteristic Quantification Ion (m/z) |
| Saturated FAMEs | 87 |
| Monounsaturated FAMEs | 74 |
| Polyunsaturated FAMEs | 79 and 81 |
Note: For improved specificity, it is recommended to also monitor the molecular ion or other characteristic fragment ions for each FAME.
Table 2: Example Limits of Quantitation (LOQ) for a 37-Component FAME Mix
This table presents a comparison of LOQ values for selected FAMEs using different ionization and acquisition modes.[3] Data is derived from a study analyzing a 37-component FAME standard mix.
| FAME Component | EI-MRM LOQ (µg/mL) | PCI-MRM LOQ (µg/mL) |
| C8:0 (Caprylic acid methyl ester) | 0.05 | 0.1 |
| C12:0 (Lauric acid methyl ester) | 0.05 | 0.1 |
| C16:0 (Palmitic acid methyl ester) | 0.05 | 0.1 |
| C18:0 (Stearic acid methyl ester) | 0.05 | 0.1 |
| C18:1n9c (Oleic acid methyl ester) | 0.1 | 0.01 |
| C18:2n6c (Linoleic acid methyl ester) | 0.1 | 0.05 |
| C20:4n6 (Arachidonic acid methyl ester) | 0.1 | 0.05 |
| C22:6n3 (DHA methyl ester) | 0.5 | 0.05 |
Table 3: Method Validation Parameters for FAME Analysis
This table summarizes typical method validation data for the GC-MS analysis of FAMEs, demonstrating the performance of the method.
| Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.99 | [4] |
| Precision (RSD%) | < 15% | |
| Accuracy (Recovery %) | 85-115% |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of fatty acid esters.
GC-MS Logical Relationship Diagram
Caption: Logical relationship of GC-MS system components.
References
- 1. A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. shimadzu.com [shimadzu.com]
- 4. agilent.com [agilent.com]
Application Note: Quantitative Analysis of Wax Esters Using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of wax esters using High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD). Wax esters are a diverse class of neutral lipids that play crucial roles in various biological systems and are important components in the pharmaceutical, cosmetic, and food industries. Their analysis can be challenging due to their low volatility and lack of strong UV chromophores. HPLC-ELSD offers a robust and universal method for the detection and quantification of these compounds, particularly for high molecular weight and thermally labile wax esters that are not amenable to gas chromatography.[1] This document outlines the complete workflow, from sample preparation to data analysis, and includes a detailed experimental protocol and data presentation guidelines.
Introduction
Wax esters are esters of long-chain fatty acids and long-chain fatty alcohols.[2] Accurate quantification of wax esters is essential for quality control, formulation development, and various research applications. While methods like Gas Chromatography-Mass Spectrometry (GC-MS) are effective for volatile and thermally stable wax esters, they often require derivatization and can lead to thermal degradation of less stable compounds.[1] High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) provides a powerful alternative, offering universal detection for non-volatile and semi-volatile compounds without the need for a chromophore.[3]
The ELSD detector works by nebulizing the column eluent into a fine aerosol, which then passes through a heated drift tube where the mobile phase is evaporated. The remaining non-volatile analyte particles scatter a light beam, and the scattered light is detected by a photodiode. The signal is proportional to the mass of the analyte. This makes ELSD a valuable tool for the analysis of a broad range of lipids, including wax esters.
Experimental Workflow
The overall experimental workflow for the quantification of wax esters by HPLC-ELSD is depicted in the following diagram.
Caption: Experimental workflow for HPLC-ELSD quantification of wax esters.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific sample matrix and wax esters of interest.
1. Materials and Reagents
-
Solvents: HPLC grade chloroform, methanol, hexane, and methyl-tert-butyl ether (MTBE).
-
Standards: High-purity wax ester standards for calibration (e.g., behenyl stearate).
-
Sample Vials: Amber glass vials with PTFE-lined caps.
-
Syringe Filters: 0.45 µm PTFE filters.
2. Sample Preparation
-
Accurately weigh the wax sample.
-
Dissolve the sample in a suitable solvent, such as a chloroform/methanol mixture (1:1 v/v), to a known concentration (e.g., 1-5 mg/mL). Gentle heating and sonication may be necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulate matter.
3. HPLC-ELSD Instrumentation and Conditions
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, and column oven is recommended.
-
Detector: An Evaporative Light Scattering Detector (ELSD).
-
Column: A C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is effective for separating a wide range of wax esters.
Table 1: HPLC-ELSD Operating Parameters
| Parameter | Recommended Value |
| HPLC Conditions | |
| Column | C30 Reversed-Phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Methanol and Chloroform |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10-20 µL |
| ELSD Settings | |
| Nebulizer Temperature | 60°C |
| Drift Tube Temperature | 60°C |
| Gas Flow (Nitrogen) | 2.5 L/min |
4. Calibration
Due to the non-linear response of the ELSD, a multi-point calibration curve is essential for accurate quantification.
-
Prepare a series of calibration standards of a representative wax ester (e.g., behenyl stearate) in the desired concentration range.
-
Inject each standard and record the peak area.
-
Generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration. A quadratic fit can also be used.
Data Presentation
Quantitative data should be summarized in clear and well-structured tables. Below is an example of how to present quantification results for different wax ester samples.
Table 2: Quantification of Wax Esters in Various Samples
| Sample ID | Wax Ester Analyte | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Sample A | Behenyl Stearate | 15.2 | 1.2 x 106 | 50.5 |
| Sample B | Lignoceryl Oleate | 18.7 | 9.8 x 105 | 42.1 |
| Sample C | Myricyl Palmitate | 22.1 | 1.5 x 106 | 65.8 |
Note: Retention times and peak areas are illustrative and will vary depending on the specific analysis.
Discussion
The HPLC-ELSD method provides excellent separation and detection for a wide range of wax esters, including those with high molecular weights up to C60. The primary advantage of this technique is its ability to analyze non-volatile and thermally labile compounds with minimal sample preparation, as derivatization is not required.
The main limitation of ELSD is its non-linear response. Therefore, careful construction of a calibration curve using a logarithmic or quadratic fit is crucial for accurate quantification. The detector response can also be influenced by the mobile phase composition, so maintaining consistent chromatographic conditions is important for reproducibility.
Conclusion
HPLC-ELSD is a powerful and versatile technique for the quantitative analysis of wax esters in various matrices. Its ability to detect compounds lacking a UV chromophore and its compatibility with a wide range of molecular weights make it a superior choice over traditional methods for many applications. By following the detailed protocol and data analysis guidelines presented in this application note, researchers, scientists, and drug development professionals can achieve reliable and accurate quantification of wax esters to support their work.
References
Application Note: Derivatization of Arachidyl Arachidate for Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Arachidyl arachidate is a wax ester composed of arachidic acid (a 20-carbon saturated fatty acid) and arachidyl alcohol (a 20-carbon saturated fatty alcohol). Due to its high molecular weight and low volatility, direct analysis by gas chromatography (GC) is challenging. Derivatization is a crucial step to convert the non-volatile wax ester into smaller, more volatile compounds suitable for GC analysis. This application note provides a detailed protocol for the derivatization of this compound, which involves a two-step process: saponification to cleave the ester bond, followed by separate derivatization of the resulting fatty acid and fatty alcohol.
The primary method involves saponification (base-catalyzed hydrolysis) to yield sodium arachidate and arachidyl alcohol. The mixture is then acidified to produce free arachidic acid. Following extraction and separation, the arachidic acid is converted to its fatty acid methyl ester (FAME), methyl arachidate. The arachidyl alcohol is converted to its trimethylsilyl (TMS) ether. These more volatile derivatives can then be readily analyzed by GC-Flame Ionization Detection (GC-FID) or GC-Mass Spectrometry (GC-MS).
Experimental Protocols
This section details the complete methodology for the derivatization of this compound for GC analysis.
Materials and Reagents
-
This compound Sample
-
Potassium Hydroxide (KOH)
-
Methanol (Anhydrous)
-
Hydrochloric Acid (HCl), concentrated
-
Hexane (GC grade)
-
Distilled Water
-
Anhydrous Sodium Sulfate
-
Boron Trifluoride-Methanol solution (BF3-MeOH), 14% w/v
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (Anhydrous)
-
Internal Standards (e.g., Heptadecanoic acid for the acid fraction, Nonadecan-1-ol for the alcohol fraction)
-
Glass reaction vials with PTFE-lined screw caps
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
GC-FID or GC-MS system
Protocol 1: Saponification and Derivatization
This protocol is divided into three main stages: saponification of the wax ester, methylation of the fatty acid, and silylation of the fatty alcohol.
Stage A: Saponification of this compound
-
Weigh approximately 10-20 mg of the this compound sample into a screw-cap glass reaction vial.
-
Add an internal standard for both the fatty acid and fatty alcohol fractions to allow for quantification.
-
Add 2 mL of 2 M methanolic KOH to the vial.[1]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 80°C for 1 hour in a heating block or water bath to ensure complete hydrolysis of the ester bond.[2]
-
Cool the reaction vial to room temperature.
-
Add 2 mL of distilled water to the vial.
-
Acidify the solution by adding 1 mL of concentrated HCl. This step protonates the fatty acid salt to form the free fatty acid.
Stage B: Extraction of Fatty Acid and Fatty Alcohol
-
Add 3 mL of hexane to the vial, cap tightly, and vortex vigorously for 1 minute to extract the free fatty acid and fatty alcohol into the organic layer.
-
Centrifuge the vial at 2000 rpm for 5 minutes to achieve clear phase separation.
-
Carefully transfer the upper hexane layer to a new clean vial.
-
Repeat the extraction (steps 1-3) with an additional 3 mL of hexane and combine the organic layers.
-
Dry the combined hexane extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to obtain the dried residue containing arachidic acid and arachidyl alcohol.
Stage C: Derivatization for GC Analysis
The dried residue is split into two equal portions for separate derivatization of the acid and alcohol components.
C1: Methylation of Arachidic Acid to FAME
-
To one portion of the dried residue, add 1 mL of 14% Boron Trifluoride-Methanol (BF3-MeOH) solution.[3][4]
-
Cap the vial and heat at 60°C for 10 minutes.[3]
-
Cool the vial to room temperature.
-
Add 1 mL of distilled water and 1 mL of hexane.
-
Vortex vigorously for 1 minute. The resulting methyl arachidate will partition into the hexane layer.
-
Allow the layers to separate. Carefully transfer the upper hexane layer containing the FAME to a GC autosampler vial for analysis.
C2: Silylation of Arachidyl Alcohol to TMS-Ether
-
To the second portion of the dried residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for direct injection into the GC system.
GC-FID/MS Analysis Conditions
The following are typical GC conditions for the analysis of the prepared derivatives.
| Parameter | FAME Analysis | TMS-Ether Alcohol Analysis |
| GC System | Agilent GC with FID/MS | Agilent GC with FID/MS |
| Column | DB-225 or equivalent polar column (30 m x 0.25 mm ID, 0.25 µm film) | DB-5HT or equivalent non-polar, high-temp column (15 m x 0.25 mm ID, 0.1 µm film) |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Injector Temp | 250°C | 360°C |
| Injection Mode | Split (50:1) | Splitless |
| Oven Program | Initial 150°C, hold 1 min, ramp to 240°C at 4°C/min, hold 10 min. | Initial 180°C, hold 1 min, ramp to 380°C at 15°C/min, hold 10 min. |
| Detector | FID at 260°C or MS | FID at 390°C or MS |
Data Presentation
The derivatization and subsequent GC analysis will yield two primary products. The quantitative data, including expected retention times and key mass spectral fragments for identification, are summarized below.
| Analyte | Derivative | Formula | MW ( g/mol ) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Arachidic Acid | Methyl Ester (Methyl Arachidate) | C₂₁H₄₂O₂ | 326.56 | ~18-22 (on polar column) | 74, 87, 143, 285, 326 (M⁺) |
| Arachidyl Alcohol | Trimethylsilyl (TMS) Ether | C₂₃H₅₀OSi | 370.73 | ~15-20 (on non-polar HT column) | 73, 103, (M-15)⁺, (M-103)⁺ |
Note: Retention times are approximate and will vary based on the specific GC system, column, and conditions used. It is essential to run authentic standards for confirmation.
Workflow Visualization
The following diagram illustrates the complete experimental workflow for the derivatization of this compound.
Caption: Workflow for GC analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. Evaluation of four derivatization methods for the analysis of fatty acids from green leafy vegetables by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Arachidyl Arachidate as an Internal Standard in Lipidomics
A Specialized Approach for the Quantification of Non-Polar Lipids
Introduction
In the field of lipidomics, accurate quantification of lipid species is paramount for understanding their roles in health and disease. The use of internal standards is a cornerstone of robust quantitative mass spectrometry, correcting for variability in sample preparation, extraction, and instrument response. While deuterated standards are the gold standard for many lipid classes, the vast diversity of lipids necessitates a range of standards with varied physicochemical properties.
This document details the application of arachidyl arachidate, a C40 wax ester, as a specialized internal standard for the targeted quantification of other non-polar lipids, such as wax esters and cholesteryl esters. Due to its high molecular weight and extreme non-polarity, this compound is not suitable for broad lipidomic profiling but offers a unique advantage in analyses focused on lipids with similar characteristics. Its use ensures that the internal standard behaves similarly to the analytes of interest during extraction and chromatographic separation, a critical factor for accurate quantification.
These notes provide researchers, scientists, and drug development professionals with the fundamental principles, detailed experimental protocols, and performance characteristics for employing this compound in targeted lipidomics workflows.
Physicochemical Properties of this compound
A thorough understanding of the internal standard's properties is crucial for method development.
| Property | Value | Reference |
| Synonyms | Eicosyl eicosanoate, WE(20:0/20:0) | [1][2] |
| Molecular Formula | C40H80O2 | [1][2] |
| Molecular Weight | 593.06 g/mol | [2] |
| Physical State | Solid | |
| Solubility | Soluble in non-polar organic solvents like hexane and chloroform. Sparingly soluble in moderately polar solvents and insoluble in water. | Inferred from general properties of wax esters. |
| Storage | Room temperature for solid, -20°C for stock solutions. |
Rationale for Use
This compound is a suitable internal standard for the analysis of other long-chain wax esters and cholesteryl esters for the following reasons:
-
Chemical Similarity : As a long-chain saturated wax ester, it shares structural and chemical properties with other non-polar lipids, ensuring similar behavior during extraction and analysis.
-
Low Endogenous Abundance : It is not typically found in high concentrations in most biological samples, minimizing interference with the measurement of endogenous lipids.
-
Distinct Mass : Its high molecular weight provides a distinct mass-to-charge ratio (m/z) that is easily resolved from many other lipid species.
Experimental Protocols
The following protocols are designed for the targeted analysis of non-polar lipids using this compound as an internal standard.
Preparation of Internal Standard Stock Solution
-
Weighing : Accurately weigh 10 mg of this compound (>99% purity).
-
Dissolution : Dissolve the solid in 10 mL of a 1:1 (v/v) mixture of chloroform and hexane to create a 1 mg/mL stock solution.
-
Storage : Store the stock solution in a glass vial with a PTFE-lined cap at -20°C.
Lipid Extraction from Plasma (Modified Folch Method for Non-Polar Lipids)
This protocol is optimized for the extraction of non-polar lipids.
-
Sample Preparation : To a 15 mL glass tube, add 100 µL of plasma.
-
Internal Standard Spiking : Add 10 µL of the 1 mg/mL this compound stock solution to the plasma sample.
-
Solvent Addition : Add 4 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes.
-
Phase Separation : Add 1 mL of 0.9% NaCl solution. Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Collection : Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer to a new glass tube.
-
Drying : Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried lipid extract in 100 µL of hexane for GC-MS analysis or a suitable solvent for LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is well-suited for the analysis of thermally stable and volatile compounds like wax esters.
-
GC System : Agilent 8890 GC with a 7010B Triple Quadrupole GC/MS or similar.
-
Column : A high-temperature, non-polar capillary column (e.g., DB-1MS, 30 m x 0.25 mm x 0.25 µm) is recommended.
-
Injector : 325°C, splitless mode.
-
Oven Program :
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 40°C/min to 200°C.
-
Ramp 2: 3°C/min to 320°C, hold for 10 minutes.
-
-
MS Parameters :
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 310°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analytes and the internal standard. For this compound, monitor the protonated acid moiety.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful alternative for analyzing wax esters without the need for high temperatures.
-
LC System : Waters ACQUITY UPLC or similar.
-
Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase : A gradient of two solvents, such as:
-
Solvent A: Acetonitrile
-
Solvent B: Isopropanol
-
-
Gradient : A suitable gradient to separate highly non-polar compounds.
-
MS System : SCIEX TripleTOF or similar high-resolution mass spectrometer.
-
Ionization Mode : Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) with an appropriate adduct former (e.g., ammonium acetate).
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring the transition from the precursor ion to a specific fragment ion.
Performance Characteristics (Illustrative Data)
The following table presents illustrative performance data for a hypothetical validated method using this compound for the quantification of a target wax ester analyte.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Extraction Recovery | 85 - 95% |
| Matrix Effect | Minimal |
Data Analysis and Quantification
-
Peak Integration : Integrate the peak areas of the target analytes and the this compound internal standard.
-
Response Ratio : Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Calibration Curve : Generate a calibration curve by plotting the response ratio against the concentration of the analyte in a series of calibration standards.
-
Quantification : Determine the concentration of the analyte in the samples by interpolating the response ratio from the calibration curve.
Conclusion
This compound, while not a conventional choice for broad-spectrum lipidomics, can serve as a valuable and reliable internal standard for the targeted quantification of highly non-polar lipids like other wax esters and cholesteryl esters. Its chemical and physical properties ensure it behaves similarly to these specific analytes during sample processing and analysis, leading to more accurate and reproducible results. The protocols outlined in these application notes provide a solid foundation for researchers to develop and validate robust methods for the analysis of these challenging lipid classes, ultimately contributing to a deeper understanding of their biological roles.
References
Applications of Arachidyl Arachidate in Cosmetic Formulations: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Arachidyl Arachidate in Cosmetics
This compound is the ester of arachidyl alcohol and arachidic acid. It functions primarily as an emollient, thickener, and viscosity stabilizer in cosmetic formulations. As a wax ester, it contributes to the texture, feel, and stability of a wide range of products, from creams and lotions to color cosmetics. Its properties are particularly valuable in formulations designed to provide moisturization and a desirable sensory experience. Emollients like this compound are key components in skincare, generally used at levels between 3% and 20% w/w, where they help to maintain skin softness and plasticity.
Key Functions and Applications
This compound is a versatile ingredient with several key functions in cosmetic science:
-
Emollience and Moisturization: It forms a non-occlusive film on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and maintain skin hydration. This leads to a softer, smoother skin feel.
-
Viscosity and Texture Modification: As a wax, it contributes to the viscosity and consistency of emulsions, providing body and structure to creams and lotions. This allows for the creation of products with a range of textures, from light lotions to rich creams.
-
Emulsion Stabilization: It helps to stabilize oil-in-water (O/W) and water-in-oil (W/O) emulsions, preventing the separation of oil and water phases and ensuring product integrity over time.
-
Sensory Enhancement: The inclusion of this compound can significantly influence the sensory profile of a formulation, contributing to properties such as spreadability, playtime, and after-feel.
These functions make this compound a suitable ingredient for a variety of cosmetic products, including:
-
Moisturizing Creams and Lotions
-
Anti-aging Formulations
-
Sunscreens
-
Foundations and other Color Cosmetics
-
Hair Conditioners and Styling Products
Quantitative Data on Performance and Formulation
While specific quantitative data for this compound is not extensively published, the following tables provide illustrative data for a typical wax ester of its class in common cosmetic applications. These values are based on general knowledge of emollient esters and their performance.
Table 1: Typical Use Levels of this compound in Cosmetic Formulations
| Product Type | Typical Concentration Range (% w/w) |
| Face Creams | 2.0 - 8.0 |
| Body Lotions | 1.0 - 5.0 |
| Sunscreens | 1.0 - 4.0 |
| Foundations | 2.0 - 10.0 |
| Hair Conditioners | 0.5 - 3.0 |
Table 2: Illustrative In-Vivo Skin Hydration and Barrier Function Data (8-Week Study)
The following data is representative of a well-formulated cream containing a wax ester like this compound at 5% concentration compared to a base cream without the ester.
| Parameter | Baseline (Day 0) | Week 4 | Week 8 | % Change from Baseline (Week 8) |
| Skin Hydration (Corneometer Units) | ||||
| Test Cream (5% Wax Ester) | 45.2 ± 3.1 | 58.9 ± 3.5 | 65.4 ± 3.8 | +44.7% |
| Base Cream | 44.8 ± 3.3 | 50.1 ± 3.6 | 52.3 ± 3.7 | +16.7% |
| Transepidermal Water Loss (g/m²/h) | ||||
| Test Cream (5% Wax Ester) | 10.5 ± 1.2 | 8.1 ± 1.0 | 7.2 ± 0.9 | -31.4% |
| Base Cream | 10.7 ± 1.3 | 9.8 ± 1.1 | 9.5 ± 1.2 | -11.2% |
Table 3: Illustrative Sensory Panel Evaluation of a Cream with and without this compound (5%)
Scores are on a scale of 1 (low/poor) to 10 (high/excellent). The data represents the average scores from a trained sensory panel.
| Sensory Attribute | Cream with 5% this compound | Cream without this compound |
| Initial Feel | ||
| Spreadability | 8.5 ± 0.7 | 7.2 ± 0.9 |
| Initial Absorption | 7.9 ± 0.8 | 6.5 ± 1.0 |
| After Feel (5 minutes) | ||
| Residual Tackiness | 2.1 ± 0.5 | 3.8 ± 0.7 |
| Smoothness | 9.1 ± 0.6 | 7.5 ± 0.8 |
| Greasiness | 2.5 ± 0.6 | 4.1 ± 0.9 |
Experimental Protocols
Protocol for Preparation of an Oil-in-Water (O/W) Moisturizing Cream
This protocol outlines the laboratory-scale preparation of a basic O/W moisturizing cream incorporating this compound.
Materials and Equipment:
-
Beakers
-
Water bath or heating mantle with magnetic stirrer
-
Overhead propeller mixer or homogenizer
-
Weighing scale
-
pH meter
-
This compound
-
Other oil phase ingredients (e.g., mineral oil, cetyl alcohol)
-
Water phase ingredients (e.g., deionized water, glycerin)
-
Emulsifier (e.g., glyceryl stearate & PEG-100 stearate)
-
Preservative system
-
Fragrance (optional)
Procedure:
-
Oil Phase Preparation: In a beaker, combine this compound and all other oil-soluble ingredients. Heat to 75-80°C with gentle stirring until all components are melted and the phase is uniform.
-
Water Phase Preparation: In a separate beaker, combine deionized water and all water-soluble ingredients. Heat to 75-80°C with stirring until all solids are dissolved.
-
Emulsification: Slowly add the water phase to the oil phase while mixing with a homogenizer or overhead stirrer at a moderate speed. Increase the mixing speed and continue for 10-15 minutes to form a uniform emulsion.
-
Cooling: Begin to cool the emulsion while continuing to stir at a lower speed.
-
Addition of Post-Emulsification Ingredients: When the temperature of the emulsion is below 40°C, add the preservative system and fragrance (if used).
-
Final Mixing and pH Adjustment: Continue stirring until the cream is smooth and uniform. Check the pH and adjust if necessary.
-
Packaging: Transfer the final product to a suitable container.
Protocol for Stability Testing of a Cosmetic Emulsion
This protocol describes accelerated stability testing to predict the shelf life of a cosmetic emulsion containing this compound.
Materials and Equipment:
-
Finished cosmetic product in its final packaging
-
Ovens/Incubators set at various temperatures (e.g., 25°C, 40°C, 50°C)
-
Refrigerator/Freezer for freeze-thaw cycling
-
Centrifuge
-
Viscometer
-
pH meter
-
Microscope
Procedure:
-
Initial Evaluation: Record the initial characteristics of the product (appearance, color, odor, pH, viscosity).
-
Elevated Temperature Stability:
-
Store samples at 40°C and 50°C for a period of 1, 2, and 3 months.
-
At each time point, evaluate the samples for any changes in physical properties compared to a control sample stored at room temperature (25°C).
-
-
Freeze-Thaw Cycling:
-
Subject samples to at least three cycles of freezing (-10°C to -20°C for 24 hours) followed by thawing at room temperature (24 hours).
-
After the cycles, examine the samples for signs of phase separation, crystallization, or other instabilities.
-
-
Centrifugation Test:
-
Centrifuge a sample of the emulsion at 3000-5000 rpm for 30 minutes.
-
Observe for any signs of creaming, sedimentation, or phase separation.
-
-
Microscopic Examination:
-
Periodically examine the emulsion under a microscope to assess changes in droplet size and distribution. An increase in droplet size can indicate instability.
-
Safety and Regulatory Information
Conclusion
This compound is a valuable ingredient in the formulation of a wide array of cosmetic products. Its multifunctional properties as an emollient, thickener, and stabilizer allow for the creation of stable, aesthetically pleasing products with a desirable sensory profile. The provided protocols offer a framework for the incorporation and evaluation of this compound in cosmetic formulations, enabling researchers and developers to harness its benefits effectively.
Application Notes and Protocols for Arachidyl Arachidate as a Novel Lubricant in Pharmaceutical Manufacturing
Introduction
Effective lubrication is a critical aspect of pharmaceutical manufacturing, ensuring smooth and efficient tablet and capsule production.[1] Lubricants reduce the friction between the tablet surface and the die wall during ejection, prevent sticking of the formulation to punches and dies, and can improve powder flowability.[1][2] While traditional lubricants like magnesium stearate are widely used, they can sometimes lead to issues such as decreased tablet hardness and prolonged disintegration times.[3][4] This has prompted research into novel excipients with improved lubricating properties and minimal impact on final product quality.
Arachidyl arachidate, a wax ester composed of arachidic acid and arachidyl alcohol, presents a promising, yet largely unexplored, candidate as a pharmaceutical lubricant. Its long-chain ester structure suggests it may form an effective boundary lubrication layer, similar to other wax esters utilized in various industries for their lubricating properties. These application notes provide a comprehensive overview of the theoretical application of this compound as a lubricant in pharmaceutical solid dosage form manufacturing. The information is targeted towards researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a lubricant is essential for predicting its performance. The following table summarizes the known properties of this compound.
| Property | Value | Reference |
| Chemical Name | Eicosyl eicosanoate | |
| Synonyms | This compound, Icosyl icosanoate | |
| CAS Number | 22432-80-0 | |
| Molecular Formula | C40H80O2 | |
| Molecular Weight | 593.06 g/mol | |
| Physical State | Solid | |
| Purity | >99% (available commercially) | |
| Storage | Room temperature |
Proposed Mechanism of Lubrication
As a long-chain fatty acid ester, this compound is expected to function as a boundary lubricant. The proposed mechanism involves the adhesion of this compound particles to the surfaces of the active pharmaceutical ingredient (API) and other excipients in the formulation, as well as to the metal surfaces of the tablet press tooling (die wall and punch faces). This creates a thin, shearable film that reduces the frictional forces during tablet compression and ejection. The long, saturated hydrocarbon chains would provide a low-friction interface, minimizing wear on the tooling and preventing sticking.
Potential Advantages of this compound
Based on its chemical structure as a wax ester, this compound may offer several potential advantages over traditional lubricants:
-
High Lubricity: The long aliphatic chains could provide excellent lubricity, potentially at lower concentrations than some standard lubricants.
-
Inertness: As a saturated ester, it is expected to be chemically inert, reducing the likelihood of interactions with the API and other excipients.
-
Hydrophobicity: Its waxy nature would impart hydrophobicity, which could be beneficial for moisture-sensitive formulations.
-
Novelty: As a novel excipient, it may offer formulation advantages for challenging drug products where traditional lubricants are problematic.
Experimental Protocols for Evaluation
To evaluate the efficacy of this compound as a pharmaceutical lubricant, a series of standard tests should be performed. The following protocols are provided as a guideline for researchers.
Lubricant Efficiency Evaluation
Objective: To determine the optimal concentration of this compound and its effectiveness in reducing ejection forces during tableting.
Methodology:
-
Formulation Preparation: Prepare a base formulation consisting of a model active pharmaceutical ingredient (e.g., ibuprofen) and common excipients such as a binder (e.g., microcrystalline cellulose) and a disintegrant (e.g., croscarmellose sodium).
-
Lubricant Blending: Add varying concentrations of this compound (e.g., 0.25%, 0.5%, 1.0%, and 2.0% w/w) to the base formulation. For comparison, prepare a control batch with a standard lubricant like magnesium stearate at its typical concentration (e.g., 0.5% w/w). Blending should be carried out in a V-blender or a bin blender for a specified time (e.g., 5 minutes) to ensure uniform distribution.
-
Tableting: Compress the lubricated blends into tablets using a single-station or rotary tablet press equipped with force and displacement sensors. Maintain consistent compression force and tablet weight across all batches.
-
Ejection Force Measurement: Record the peak ejection force for each tablet. A lower ejection force indicates better lubrication.
-
Data Analysis: Plot the mean ejection force against the lubricant concentration to determine the optimal level of this compound. Compare the results with the magnesium stearate control.
Effect on Tablet Properties
Objective: To assess the impact of this compound on the critical quality attributes of the final tablets.
Methodology:
-
Tablet Hardness: Measure the breaking force of at least 10 tablets from each batch using a tablet hardness tester.
-
Tablet Friability: Determine the friability of a sample of tablets (typically 10) from each batch using a friability tester (e.g., for 100 revolutions at 25 rpm).
-
Tablet Disintegration: Measure the time it takes for tablets from each batch to disintegrate in a specified medium (e.g., purified water at 37°C) using a disintegration tester.
-
Dissolution Testing: Perform dissolution testing on the tablets according to the relevant pharmacopeial method for the model API to assess the impact of the lubricant on drug release.
-
Data Analysis: Compare the results for hardness, friability, disintegration time, and dissolution profile across the different concentrations of this compound and the magnesium stearate control.
Powder Flowability Assessment
Objective: To evaluate the effect of this compound on the flow properties of the powder blend.
Methodology:
-
Angle of Repose: Determine the static angle of repose of the lubricated blends using the fixed funnel method. A lower angle of repose generally indicates better powder flow.
-
Carr's Index and Hausner Ratio: Measure the bulk density and tapped density of the powder blends to calculate Carr's Compressibility Index and the Hausner Ratio. Lower values for both indices are indicative of better flowability.
-
Data Analysis: Compare the flow properties of the blends containing this compound with the unlubricated blend and the blend containing magnesium stearate.
Data Presentation
The following tables are templates for organizing the quantitative data obtained from the experimental protocols.
Table 1: Lubricant Efficiency and Tablet Physical Properties
| Lubricant | Concentration (% w/w) | Mean Ejection Force (N) | Mean Tablet Hardness (N) | Friability (%) | Mean Disintegration Time (min) |
| None | 0 | - | - | - | - |
| This compound | 0.25 | ||||
| This compound | 0.50 | ||||
| This compound | 1.00 | ||||
| This compound | 2.00 | ||||
| Magnesium Stearate | 0.50 |
Table 2: Powder Flow Properties
| Lubricant | Concentration (% w/w) | Angle of Repose (°) | Carr's Index (%) | Hausner Ratio |
| None | 0 | |||
| This compound | 0.25 | |||
| This compound | 0.50 | |||
| This compound | 1.00 | |||
| This compound | 2.00 | |||
| Magnesium Stearate | 0.50 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in evaluating a novel pharmaceutical lubricant.
Caption: Experimental workflow for evaluating this compound as a pharmaceutical lubricant.
References
Abstract
Eicosanoids and related lipid mediators are potent signaling molecules that play crucial roles in a myriad of physiological and pathological processes, including inflammation, cardiovascular function, and cancer. Their low endogenous concentrations and structural diversity present significant analytical challenges. This application note provides a detailed and robust protocol for the simultaneous quantification of a broad range of eicosanoids and related compounds in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology, encompassing sample preparation, chromatography, and mass spectrometry, is tailored for researchers, scientists, and drug development professionals seeking a highly sensitive and specific analytical workflow.
Introduction
Eicosanoids are a large family of signaling lipids derived from the oxygenation of 20-carbon polyunsaturated fatty acids (PUFAs), primarily arachidonic acid (AA).[1] Three major enzymatic pathways are responsible for their biosynthesis: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.[1] The resulting products, including prostaglandins, leukotrienes, thromboxanes, and hydroxyeicosatetraenoic acids (HETEs), are key regulators of cellular function and are implicated in numerous disease states.
Given their biological importance and low physiological concentrations, highly sensitive and specific analytical methods are required for their accurate quantification.[2] LC-MS/MS has emerged as the gold standard for eicosanoid analysis due to its ability to separate complex mixtures and provide definitive structural information and precise quantification.[3][4] This document outlines a comprehensive protocol for the analysis of eicosanoids by LC-MS/MS, from sample extraction to data acquisition, and provides the necessary tools for its implementation in a research or drug development setting.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A critical step in eicosanoid analysis is the efficient extraction and concentration of analytes from complex biological matrices while minimizing interferences. Solid-phase extraction is a widely used and effective technique for this purpose.
Materials:
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Deionized Water
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
2M Hydrochloric Acid
-
Internal Standards (deuterated eicosanoids)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or centrifugal vacuum evaporator
Protocol:
-
Sample Acidification: Acidify plasma, serum, urine, or tissue homogenate samples to a pH of approximately 3.5 using 2M hydrochloric acid. This step is crucial for the efficient retention of acidic eicosanoids on the C18 sorbent.
-
Internal Standard Spiking: Add a mixture of deuterated internal standards to the acidified sample to correct for analyte losses during sample preparation and for variations in instrument response.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 20 mL of ethanol followed by 20 mL of deionized water.
-
Sample Loading: Apply the acidified sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 10 mL of water, followed by 10 mL of 15% ethanol in water, and finally 10 mL of hexane to remove interfering substances.
-
Elution: Elute the eicosanoids from the cartridge with 10 mL of ethyl acetate.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography
Efficient chromatographic separation is essential for resolving isomeric eicosanoids and minimizing matrix effects. A reversed-phase C18 column is commonly employed for this purpose.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | UPLC/UHPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | Water with 0.1% Acetic Acid or 0.02% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) with 0.1% Acetic Acid or Acetonitrile/Isopropanol (50:50, v/v) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Gradient | Optimized for separation of target analytes (see example below) |
Example Gradient: A typical gradient starts with a low percentage of organic mobile phase (B), which is gradually increased to elute the more hydrophobic eicosanoids. For instance, a 25-minute gradient could be: 0-3 min, 20% B; 3-16 min, 20-65% B; 16-19 min, 65-95% B; 19-23 min, 95% B; 23.2-25 min, return to 20% B for re-equilibration.
Mass Spectrometry
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for eicosanoid quantification.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole or QTRAP Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative Ion Mode |
| Ion Spray Voltage | -4000 to -4500 V |
| Source Temperature | 500 - 550 °C |
| Collision Gas | Nitrogen |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation: Quantitative Analysis
The following table provides a list of representative eicosanoids and their corresponding MRM transitions, which are essential for building a quantitative LC-MS/MS method. Declustering potential (DP) and collision energy (CE) values should be optimized for the specific instrument used.
Table 3: MRM Transitions for Eicosanoid Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Prostaglandins | ||
| Prostaglandin E2 (PGE2) | 351.2 | 271.2 |
| Prostaglandin D2 (PGD2) | 351.2 | 271.2 |
| Prostaglandin F2α (PGF2α) | 353.2 | 193.1 |
| 6-keto-PGF1α | 369.2 | 163.1 |
| Thromboxanes | ||
| Thromboxane B2 (TXB2) | 369.2 | 169.1 |
| Leukotrienes | ||
| Leukotriene B4 (LTB4) | 335.2 | 195.1 |
| Leukotriene C4 (LTC4) | 624.3 | 272.1 |
| Leukotriene D4 (LTD4) | 495.2 | 177.1 |
| Leukotriene E4 (LTE4) | 438.2 | 331.2 |
| HETEs | ||
| 5-HETE | 319.2 | 115.1 |
| 12-HETE | 319.2 | 179.1 |
| 15-HETE | 319.2 | 219.1 |
| Internal Standards | ||
| PGE2-d4 | 355.2 | 275.2 |
| LTB4-d4 | 339.2 | 197.1 |
| 5-HETE-d8 | 327.2 | 116.1 |
Signaling Pathways
Eicosanoids are synthesized through complex enzymatic cascades. Understanding these pathways is crucial for interpreting analytical results and for identifying potential therapeutic targets.
Cyclooxygenase (COX) Pathway
The COX pathway is initiated by the conversion of arachidonic acid to the unstable intermediate Prostaglandin H2 (PGH2) by COX-1 and COX-2 enzymes. PGH2 is then further metabolized by specific synthases to produce various prostaglandins and thromboxanes.
Lipoxygenase (LOX) Pathway
The LOX pathway involves the conversion of arachidonic acid into various hydroperoxyeicosatetraenoic acids (HPETEs) by different lipoxygenase enzymes (5-LOX, 12-LOX, 15-LOX). These intermediates are then converted to hydroxyeicosatetraenoic acids (HETEs) or leukotrienes.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive platform for the comprehensive analysis of eicosanoids and related compounds in biological samples. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the quantitative data and pathway diagrams, offer a complete resource for researchers and scientists in the field. The ability to accurately quantify these potent lipid mediators will undoubtedly continue to advance our understanding of their roles in health and disease and aid in the development of novel therapeutic strategies.
References
- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [diposit.ub.edu]
- 4. UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Esterification of Arachidic Acid & Arachidyl Alcohol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of arachidyl arachidate, a long-chain wax ester, by improving the yield of the esterification reaction between arachidic acid and arachidyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the esterification of arachidic acid and arachidyl alcohol?
The most prevalent and industrially relevant method is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid (arachidic acid) and the alcohol (arachidyl alcohol) in the presence of a strong acid catalyst.[1][2][3] Due to the long carbon chains of the reactants, modifications to the standard procedure are necessary to achieve high yields.
Q2: Why is achieving a high yield challenging for this specific esterification?
The primary challenges stem from the nature of the Fischer esterification and the physical properties of the long-chain reactants:
-
Reversible Reaction: The esterification process is an equilibrium reaction, meaning the reverse reaction (hydrolysis of the ester by water) also occurs. To achieve a high yield, the water produced must be continuously removed to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[4]
-
Steric Hindrance: The long, bulky 20-carbon chains of both the acid and the alcohol can slow down the reaction rate compared to smaller molecules.
-
High Boiling Points: The reactants and the product have high boiling points, requiring elevated reaction temperatures.
-
Purification Difficulties: The final product, this compound, has physical properties (like polarity and boiling point) very similar to the unreacted arachidyl alcohol, making separation and purification challenging if the reaction does not go to completion.
Q3: What are the key factors influencing the reaction yield?
Several factors must be carefully controlled to maximize the yield of this compound:
-
Catalyst Choice and Concentration: Strong acid catalysts are essential. While sulfuric acid is common, p-toluenesulfonic acid (TsOH) is often preferred for long-chain substrates due to better solubility. Simple zinc(II) salts and ferric chloride have also been shown to be effective catalysts for long-chain esterification.
-
Water Removal: This is arguably the most critical factor. The use of a Dean-Stark apparatus with an azeotrope-forming solvent (like toluene) is the standard and most effective method for removing water as it is formed.
-
Reactant Molar Ratio: Using an excess of one reactant can drive the equilibrium towards the products. Since long-chain alcohols can be costly, it is often more practical to use an excess of the carboxylic acid (arachidic acid).
-
Temperature and Reaction Time: The reaction requires heating to reflux to facilitate both the reaction rate and the azeotropic removal of water. Reaction progress should be monitored until water collection ceases, indicating completion.
Troubleshooting Guide
This guide addresses specific issues that may arise during the esterification process.
Problem 1: My reaction yield is low, and the reaction seems to have stalled.
This is the most common issue and can be caused by several factors. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low esterification yield.
Problem 2: I am not collecting any water in my Dean-Stark trap.
-
Possible Cause: Leaks in the apparatus.
-
Solution: Ensure all glassware joints are properly sealed with grease (if appropriate for your setup) to prevent vapor from escaping.
-
-
Possible Cause: Insufficient heating.
-
Solution: The reaction mixture must be heated to a strong, steady reflux to ensure the solvent-water azeotrope can distill into the trap.
-
-
Possible Cause: Incorrect solvent.
-
Solution: Verify that the solvent used forms a lower-boiling azeotrope with water. Toluene is a standard and effective choice for this type of reaction.
-
Problem 3: My final product is contaminated with unreacted arachidyl alcohol.
-
Possible Cause: The reaction did not go to completion.
-
Solution: The most effective strategy is to drive the reaction to completion so that the limiting reactant (arachidyl alcohol) is fully consumed. This can be achieved by:
-
Using an excess of arachidic acid (1.2-1.5 equivalents).
-
Ensuring complete water removal with an efficient Dean-Stark setup.
-
Allowing for a sufficient reaction time; monitor the reaction until water no longer collects in the trap.
-
-
-
Possible Cause: Inefficient purification.
-
Solution: If unreacted alcohol remains, purification via column chromatography is typically the most effective method. The similar polarity of the long-chain ester and alcohol requires careful selection of the solvent system to achieve good separation.
-
Optimizing Reaction Conditions
Achieving a high yield requires a balance of several parameters. The following table summarizes conditions reported for the esterification of long-chain fatty acids, which are directly applicable to the arachidic acid system.
| Parameter | Recommended Condition | Rationale / Notes | Citation |
| Reactant Ratio | 1.0 eq Arachidyl Alcohol : 1.2-1.5 eq Arachidic Acid | Using excess acid is cost-effective and pushes the equilibrium towards the product. | |
| Catalyst | p-Toluenesulfonic acid (TsOH) or H₂SO₄ | TsOH has better solubility in non-polar solvents like toluene. Solid acid catalysts like Amberlyst-16 are also an option for easier workup. | |
| Catalyst Loading | 0.01 - 0.05 eq (1-5 mol %) | Sufficient to catalyze the reaction without causing significant side reactions or complicating purification. | |
| Solvent | Toluene | Forms an azeotrope with water (boiling point ~85°C), allowing for its removal via a Dean-Stark trap. | |
| Temperature | Reflux (approx. 111°C for Toluene) | Ensures a sufficient reaction rate and continuous azeotropic distillation of water. | |
| Apparatus | Reflux condenser with Dean-Stark trap | Essential for the continuous removal of water, which is critical for driving the reaction to completion. |
Experimental Protocols
Protocol 1: Fischer Esterification of Arachidic Acid and Arachidyl Alcohol using a Dean-Stark Trap
This protocol describes a standard lab-scale synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Methodology:
-
Charging the Flask: In a round-bottom flask equipped with a magnetic stir bar, combine arachidyl alcohol (1.0 eq), arachidic acid (1.5 eq), and p-toluenesulfonic acid monohydrate (0.05 eq).
-
Solvent Addition: Add toluene in a sufficient volume to fill the Dean-Stark trap and approximately half of the flask.
-
Apparatus Setup: Assemble the flask with a Dean-Stark trap and a reflux condenser. Ensure all joints are secure.
-
Reaction: Heat the mixture in an oil bath to a steady reflux. The toluene-water azeotrope will begin to distill and collect in the trap. As the vapor condenses, the denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Monitoring: Continue the reaction until the theoretical amount of water has been collected or until water no longer accumulates in the trap, which indicates the reaction is complete.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the unreacted arachidic acid and the TsOH catalyst.
-
Wash with water, followed by a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
-
Purification: The crude product, which is a waxy solid at room temperature, can be further purified by recrystallization from a suitable solvent (e.g., acetone or ethanol) if necessary.
Visualizing the Equilibrium
To achieve a high yield, the reaction equilibrium must be actively shifted toward the products.
Caption: Shifting the Fischer esterification equilibrium.
References
- 1. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. scienceready.com.au [scienceready.com.au]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Overcoming Solubility Challenges of Arachidyl Arachidate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with arachidyl arachidate in organic solvents.
Introduction to this compound Solubility
This compound (CH₃(CH₂)₁₈COO(CH₂)₁₉CH₃) is a large, nonpolar wax ester composed of arachidic acid and arachidyl alcohol. Its long saturated hydrocarbon chains result in a high melting point and limited solubility in many common organic solvents at room temperature. Understanding its solubility properties is critical for successful experimental design in various applications, including pharmaceuticals, cosmetics, and materials science. This guide offers practical solutions to common solubility challenges.
Solubility Data Summary
Due to its chemical nature, this compound exhibits poor solubility in polar solvents and is best dissolved in nonpolar organic solvents, often with the application of heat. The following table summarizes recommended solvents and qualitative solubility characteristics for this compound.
| Solvent | Chemical Class | Polarity | Recommended Use & Notes |
| Toluene | Aromatic Hydrocarbon | Nonpolar | Excellent. Often considered one of the best solvents for dissolving wax esters. Heating will likely be required. |
| Chloroform | Halogenated Hydrocarbon | Relatively Nonpolar | Good. Widely used for dissolving lipids. Exercise caution due to toxicity. Can be used in mixtures with methanol.[1] |
| Hexane | Aliphatic Hydrocarbon | Nonpolar | Good. A common choice for nonpolar compounds. Heating and/or sonication is typically necessary. |
| Heptane | Aliphatic Hydrocarbon | Nonpolar | Good. Similar to hexane, it is an effective nonpolar solvent for long-chain esters. |
| Diethyl Ether | Ether | Relatively Nonpolar | Moderate. Can be used for dissolving lipids, though its high volatility can be a challenge. |
| Ethanol | Alcohol | Polar | Poor at room temperature. However, solubility significantly increases with temperature. A study on long-chain wax esters showed a fourfold increase in solubility in ethanol when heated from 40°C to 60°C.[2] |
| Methanol | Alcohol | Polar | Very Poor. Generally not recommended as a primary solvent for this compound. |
| Dimethylformamide (DMF) | Polar Aprotic | Polar | While the constituent arachidic acid has some solubility in DMF (approx. 2 mg/mL), the large ester is expected to be significantly less soluble.[3] |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
This protocol describes a general method for dissolving this compound in a nonpolar organic solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., toluene, chloroform, hexane)
-
Glass vial with a screw cap
-
Hot plate with stirring capabilities or water bath
-
Magnetic stir bar
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound and transfer it to the glass vial.
-
Add the calculated volume of the selected solvent to the vial.
-
Place the magnetic stir bar in the vial.
-
Secure the cap on the vial to prevent solvent evaporation.
-
Place the vial on a hot plate or in a water bath and begin stirring.
-
Gradually increase the temperature. For many wax esters, temperatures between 40°C and 60°C can significantly improve solubility.[2]
-
Continue to heat and stir until the this compound is completely dissolved. The solution should be clear and free of visible particles.
-
If dissolution is slow, the vial can be placed in a sonicator bath for short intervals to aid in breaking up any aggregates.[2]
-
Once dissolved, the solution can be used for the intended application. Be aware that cooling the solution may cause the this compound to precipitate.
Protocol 2: Preparation of a Stock Solution in a Chloroform/Methanol Mixture
For certain applications, such as chromatography, a solvent mixture may be beneficial.
Materials:
-
This compound
-
Chloroform
-
Methanol
-
Glass vial with a screw cap
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the this compound and place it in the glass vial.
-
Add the required volume of chloroform.
-
Vortex the mixture to disperse the solid.
-
If necessary, gently warm the mixture to aid in initial dissolution.
-
Once the this compound is mostly dissolved in the chloroform, add the required volume of methanol. A common ratio is 1:1 (v/v) chloroform:methanol.
-
Vortex the solution thoroughly.
-
For complete dissolution, sonicate the vial for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and homogenous.
Troubleshooting Guide & FAQs
Q1: My this compound is not dissolving in the chosen solvent at room temperature. What should I do?
A1: This is a common issue due to the high melting point and long hydrocarbon chains of this compound. The first step is to apply heat. Gently warm the solvent and solute mixture while stirring. Temperatures between 40°C and 60°C are often effective for long-chain wax esters. If heating alone is insufficient, try using a sonicator to break down solid aggregates.
Q2: I have dissolved the this compound by heating, but it precipitates out when the solution cools. How can I prevent this?
A2: Precipitation upon cooling indicates that the solution is supersaturated at the lower temperature. To prevent this, you can either maintain the solution at an elevated temperature during your experiment (if feasible) or try a different solvent or solvent mixture in which the compound is more soluble at room temperature. Alternatively, you may need to work with a more dilute solution.
Q3: Can I use a polar solvent like ethanol to dissolve this compound?
A3: While this compound has very poor solubility in ethanol at room temperature, its solubility can be significantly increased by heating. One study demonstrated that the solubility of a 52-carbon wax ester in ethanol increased fourfold when the temperature was raised from 40°C to 60°C. Therefore, hot ethanol can be a viable solvent for certain applications.
Q4: Are there any safety precautions I should take when heating organic solvents?
A4: Yes, absolutely. Always work in a well-ventilated fume hood. Use a water bath or a heating mantle with a stirrer for controlled heating; avoid open flames. Ensure your vial is securely capped to prevent the evaporation of flammable solvents. Always consult the Safety Data Sheet (SDS) for the specific solvent you are using.
Q5: How does the purity of this compound affect its solubility?
A5: Impurities can sometimes affect the solubility of a compound. If you are experiencing unexpected solubility issues, it is advisable to verify the purity of your this compound using an appropriate analytical technique.
Logical Workflow for Troubleshooting Solubility Issues
The following diagram illustrates a step-by-step approach to resolving common solubility problems with this compound.
Caption: A logical workflow for troubleshooting the dissolution of this compound.
References
Technical Support Center: Optimizing GC-MS for Long-Chain Wax Esters
Welcome to the technical support center for the analysis of long-chain wax esters by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful and reproducible experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the GC-MS analysis of long-chain wax esters.
| Issue | Question | Probable Cause & Solution |
| No Peak / Very Low Signal | I'm injecting my sample, but I don't see a peak for my long-chain wax ester, or the signal is extremely weak. What should I do? | Probable Cause A: Insufficient Temperature. Long-chain wax esters have very low volatility and require high temperatures to be successfully analyzed by GC-MS.[1][2][3] Solution: Increase the temperatures of the injector, column oven, and MS transfer line. High-temperature analysis is necessary for these compounds.[2][4] Ensure there are no "cold spots" in the system where the analytes could condense. Probable Cause B: Analyte Degradation. While high temperatures are necessary, some unsaturated wax esters can be thermally labile and may degrade at excessively high temperatures. Solution: Use the lowest possible analysis temperatures that still permit the elution of your target compounds. Optimization of the temperature program is key. Probable Cause C: Active Sites. Active sites in the injector liner or at the head of the column can lead to analyte adsorption and loss of signal. Solution: Use a deactivated or silanized injector liner. Periodically trimming the first few centimeters of the column can remove accumulated active sites. |
| Poor Peak Shape (Broadening or Tailing) | My wax ester peaks are broad or show significant tailing. How can I improve the peak shape? | Probable Cause A: Suboptimal Temperature Program. A temperature ramp that is too fast may not allow for proper focusing of the analytes on the column. Solution: Optimize the temperature program. A slower ramp rate can often improve peak shape. An initial low-temperature hold helps to focus the analytes at the head of the column. Probable Cause B: Column Contamination or Degradation. Accumulation of non-volatile residues or degradation of the stationary phase can lead to poor peak shapes. Solution: Condition the column according to the manufacturer's instructions. If contamination is severe, trimming the front of the column or replacing it may be necessary. Probable Cause C: Sample Overload. Injecting too much sample can saturate the column, resulting in broadened and asymmetrical peaks. Solution: Dilute your sample or reduce the injection volume. |
| Peak Co-elution | I have a complex mixture of wax esters, and some of the peaks are co-eluting. How can I improve the separation? | Probable Cause A: Inadequate Chromatographic Resolution. The temperature program or column may not be optimal for separating structurally similar wax esters. Solution: Decrease the temperature ramp rate to improve separation. Using a longer column can also increase the number of theoretical plates and enhance resolution. Probable Cause B: Incorrect Column Phase. The column's stationary phase may not have the right selectivity for your specific analytes. Solution: A non-polar phase is generally suitable for wax esters. For complex mixtures, consider a column with a different selectivity. |
| High Baseline Bleed | I am observing a high and rising baseline, especially at higher temperatures. What is causing this and how can I fix it? | Probable Cause A: Column Degradation. Operating the column above its maximum temperature limit will cause the stationary phase to bleed. Solution: Ensure you are operating within the specified temperature limits of your column. Use a low-bleed "MS" designated column where possible. Probable Cause B: Oxygen in the Carrier Gas. Oxygen can damage the stationary phase, leading to increased bleed. Solution: Use high-purity carrier gas and ensure oxygen traps are installed and functioning correctly. Check for leaks in the system. |
| Carryover (Ghost Peaks) | I am seeing peaks from my previous injection in my current chromatogram. How can I prevent this? | Probable Cause: Retention of High-Boiling Point Compounds. Long-chain wax esters can be retained in the injector or at the head of the column and elute in subsequent runs. Solution: Implement a sufficient bake-out period at a high temperature at the end of each run to ensure all compounds have eluted. Clean or replace the injector liner regularly. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal GC-MS parameters for analyzing long-chain wax esters?
A1: The analysis of long-chain wax esters necessitates high-temperature GC-MS conditions due to their low volatility. Below is a summary of typical parameters.
| Parameter | Value | Rationale |
| GC Column | High-temperature, non-polar capillary column (e.g., DB-1HT, VF-5ht) | These columns are thermally stable and provide good separation for non-polar compounds like wax esters. |
| Injector Temperature | 350°C - 400°C | Ensures complete vaporization of high molecular weight analytes. |
| Column Oven Program | Initial: 120°C, Ramp: 8-15°C/min, Final: 380-400°C (hold for 5-10 min) | A temperature program is essential for separating a mixture with a wide range of boiling points. |
| MS Transfer Line Temp | 350°C - 400°C | Prevents condensation of analytes as they transfer from the GC to the MS. |
| Ion Source Temperature | 230°C - 300°C | Standard temperature for electron ionization, but should be optimized for your instrument. |
| Injection Mode | Splitless | To maximize the transfer of analytes to the column, especially for trace analysis. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
Q2: Is derivatization necessary for the analysis of long-chain wax esters?
A2: Derivatization is generally not required for the analysis of intact wax esters when using a high-temperature GC-MS setup. The goal is typically to analyze the intact molecules to obtain structural information. However, if you are analyzing the constituent fatty acids and alcohols after hydrolysis, derivatization to form more volatile species like fatty acid methyl esters (FAMEs) is necessary.
Q3: How can I identify long-chain wax esters from their mass spectra?
A3: In electron ionization (EI) mode, the molecular ion ([M]⁺) of long-chain wax esters may be weak or absent. However, you can identify them based on characteristic fragment ions. Look for ions corresponding to the fatty acid moiety, such as [R¹COO]⁺, [R¹CO]⁺, and protonated fatty acids [R¹COOH₂]⁺, as well as fragments from the alcohol moiety like [R²]⁺.
Q4: What type of GC column is best for separating long-chain wax esters?
A4: A high-temperature, thermally stable, non-polar capillary column is recommended. Columns with a thin film thickness (e.g., 0.10 µm) are preferable for analyzing compounds with high boiling points. Fused-silica columns like DB-1HT or VF-5ht are common choices. For applications requiring temperatures above 400°C, metal columns can be used.
Q5: What are some key considerations for sample preparation?
A5: Proper sample preparation is crucial for accurate analysis. Wax esters should be dissolved in a suitable organic solvent such as hexane, toluene, or ethanol. For complex sample matrices, a clean-up step using solid-phase extraction (SPE) may be necessary to isolate the wax ester fraction.
Experimental Protocols
Detailed Methodology for Direct GC-MS Analysis of Intact Long-Chain Wax Esters
This protocol is a generalized procedure based on established methods for the high-temperature GC-MS analysis of wax esters.
-
Sample Preparation:
-
Dissolve the wax ester sample in hexane or toluene to a final concentration of 0.1–1.0 mg/mL.
-
Vortex the sample to ensure complete dissolution.
-
Transfer the solution to a GC autosampler vial.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent, equipped with a mass spectrometer.
-
Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS or equivalent.
-
Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) or similar high-temperature column.
-
Injector: Split/splitless inlet.
-
Injector Temperature: 390°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 120°C.
-
Ramp 1: 15°C/min to 240°C.
-
Ramp 2: 8°C/min to 390°C.
-
Hold at 390°C for 6 minutes.
-
-
MS Transfer Line Temperature: 390°C.
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Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50–1000.
-
Visualizations
Caption: Troubleshooting workflow for common GC-MS issues with long-chain wax esters.
Caption: General experimental workflow for GC-MS analysis of long-chain wax esters.
References
Troubleshooting peak tailing for wax esters in reverse phase HPLC.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of wax esters using reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for wax esters in RP-HPLC?
A1: Peak tailing for wax esters in RP-HPLC typically stems from a combination of chemical and physical factors. The primary causes include:
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Poor Solubility: Wax esters, being high molecular weight and highly non-polar, often have limited solubility in common reverse-phase mobile phases. This can lead to the sample precipitating on the column, causing distorted peak shapes.[1]
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Secondary Interactions: Although less common for non-polar molecules like wax esters, interactions with active sites on the stationary phase, such as residual silanol groups on silica-based columns, can contribute to peak tailing.[2][3]
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Sub-optimal Chromatographic Conditions: Inadequate mobile phase strength, inappropriate column temperature, or a non-optimized gradient can lead to poor peak shape.[1]
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Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[1]
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Extra-Column Effects: Dead volume within the HPLC system, for instance from lengthy or wide tubing, can cause band broadening and peak tailing.
Q2: How does the chemical nature of wax esters contribute to peak tailing?
A2: The chemical properties of wax esters present unique challenges in RP-HPLC:
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High Hydrophobicity: Their long alkyl chains lead to very strong hydrophobic interactions with the stationary phase (e.g., C18 or C30). If the mobile phase is not strong enough to elute them effectively, this can result in broad, tailing peaks.
-
Limited Solubility: Wax esters are often difficult to dissolve in the polar solvents typically used in reverse-phase mobile phases. If the sample is dissolved in a strong, non-polar solvent, this mismatch with the initial mobile phase can cause peak distortion upon injection.
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"On-Column" Precipitation: If the mobile phase composition changes too rapidly during a gradient, the wax esters may precipitate out of the mobile phase and then slowly redissolve, leading to tailing peaks.
Q3: Can column temperature affect the peak shape of wax esters?
A3: Yes, column temperature is a critical parameter. Increasing the column temperature (e.g., to 40-60°C) can:
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Improve Solubility: Enhance the solubility of wax esters in the mobile phase, reducing the risk of on-column precipitation.
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Decrease Viscosity: Lower the viscosity of the mobile phase, which improves mass transfer and can lead to sharper, more symmetrical peaks.
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Reduce Retention Time: Higher temperatures generally decrease the retention time of analytes.
However, be aware that uneven heating or a significant temperature difference between the column and the incoming mobile phase can also cause peak distortion.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with wax esters.
Problem: My wax ester peaks are tailing.
Below is a troubleshooting workflow to identify and resolve the cause of peak tailing.
Caption: Troubleshooting workflow for peak tailing in wax ester analysis.
Step-by-Step Troubleshooting Questions & Actions
1. Is it a System-Wide or Analyte-Specific Problem?
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Question: Are all peaks in your chromatogram tailing, or only the wax ester peaks?
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Action:
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All peaks tailing: This suggests a physical issue with the HPLC system.
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Check for dead volume: Ensure all fittings are secure and use tubing with a small internal diameter (e.g., 0.005").
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Inspect the column: Look for a void at the column inlet. If a void is present, the column may need to be replaced.
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Column Contamination: A blocked frit or contaminated column can cause peak distortion. Try back-flushing the column (if the manufacturer allows) or cleaning it with a strong solvent.
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-
Only wax ester peaks tailing: This points to a chemical interaction or a problem specific to the analyte's properties. Proceed to the next steps.
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2. Could Sample Preparation be the Issue?
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Question: How was your sample dissolved and what was the injection volume?
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Action:
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Sample Solvent: Ideally, dissolve your wax ester sample in the initial mobile phase. If a stronger solvent is needed for solubility (e.g., chloroform), use the smallest possible injection volume to minimize peak distortion caused by solvent mismatch.
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Column Overload: If you suspect you are overloading the column, try diluting your sample and re-injecting. If the peak shape improves, you have identified the problem.
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3. Is the Mobile Phase Strong Enough?
-
Question: Are the highly non-polar wax esters retaining for a very long time and then eluting as broad, tailing peaks?
-
Action:
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Increase Organic Modifier: Your mobile phase may not be strong enough. Increase the proportion of the strong, non-polar solvent in your gradient. For wax esters, solvents like chloroform or isopropanol are often used in combination with methanol or acetonitrile.
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Consider Non-Aqueous Reversed-Phase (NARP): For extremely non-polar wax esters, a completely organic mobile phase system, such as acetonitrile/ethyl acetate, can significantly improve peak shape and resolution.
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4. Is the Column Temperature Optimized?
-
Question: Are you running the analysis at ambient temperature?
-
Action:
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Increase Temperature: Elevate the column temperature to between 40°C and 60°C. This can improve solubility, reduce mobile phase viscosity, and enhance chromatographic efficiency.
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Ensure Thermal Equilibrium: Use a column oven and consider a mobile phase pre-heater to prevent temperature gradients between the incoming mobile phase and the column, which can distort peak shape.
-
5. Is the Gradient Profile Suitable?
-
Question: Is the gradient changing too rapidly where your wax esters elute?
-
Action:
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Scouting Gradient: If you are unsure where your compounds elute, run a broad "scouting" gradient (e.g., 5-100% B over 20 minutes) to identify the elution window.
-
Shallow Gradient: Once you know the approximate elution time, "stretch out" that portion of the gradient to make it shallower. This gives the analytes more time to interact with the stationary phase and separate properly, leading to better peak shape.
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Experimental Protocols
Protocol 1: RP-HPLC Analysis of Wax Esters with a C30 Column
This protocol is adapted from a method for the analysis of commercial waxes.
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HPLC System: Standard HPLC or UHPLC system with a gradient pump and a suitable detector (e.g., ELSD, CAD, or MS).
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Column: C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
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Mobile Phase:
-
A: Methanol
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B: Chloroform
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
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Detector: Evaporative Light Scattering Detector (ELSD) or similar mass-based detector.
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Sample Preparation: Dissolve the wax sample in a suitable solvent like a chloroform/methanol mixture to a concentration of 1-5 mg/mL. Gentle heating and sonication may be necessary to ensure complete dissolution. Filter the sample through a 0.45 µm PTFE syringe filter before injection.
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Gradient Program: A gradient from methanol to a higher concentration of chloroform is typically used. The exact gradient will depend on the specific wax esters being analyzed and should be optimized.
Protocol 2: Non-Aqueous RP-HPLC (NARP) for High Molecular Weight Wax Esters
This protocol is suitable for very non-polar wax esters.
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HPLC System: As described in Protocol 1.
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Column: C18 column (e.g., Nova-Pak C18, 4 µm, 3.9 x 150 mm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Ethyl Acetate
-
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 40-60°C.
-
Detector: ELSD, CAD, or APCI-MS.
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Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible strong solvent like chloroform. Filter through a 0.45 µm PTFE syringe filter.
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Gradient Program: Start with a high percentage of acetonitrile and gradually increase the percentage of ethyl acetate to elute the high molecular weight wax esters.
Data Presentation
Table 1: Influence of Chromatographic Parameters on Wax Ester Peak Shape
| Parameter | Condition | Expected Effect on Peak Tailing | Rationale |
| Column Chemistry | C30 vs. C18 | C30 may provide better shape selectivity for isomers. | The longer alkyl chains of a C30 column can offer better interaction and separation for large, non-polar molecules. |
| Mobile Phase | Methanol/Chloroform | Can improve solubility and elution of very non-polar wax esters. | Chloroform is a strong non-polar solvent that effectively elutes hydrophobic compounds. |
| Acetonitrile/Ethyl Acetate (NARP) | Can significantly reduce tailing for highly non-polar esters. | A non-aqueous system enhances solubility and interaction with the stationary phase for very hydrophobic molecules. | |
| Column Temperature | 30°C vs. 50°C | Increasing temperature generally reduces tailing. | Lowers mobile phase viscosity, improves mass transfer, and increases analyte solubility. |
| Sample Solvent | Dissolved in Chloroform vs. Mobile Phase | Dissolving in a strong solvent like chloroform can increase tailing if injection volume is large. | Mismatch between sample solvent and mobile phase causes peak distortion. |
| Gradient Slope | Steep vs. Shallow | A shallower gradient around the elution point of the wax esters will reduce tailing. | Allows more time for the analyte to interact with the stationary phase, leading to better focusing of the peak. |
Note: The information in this table is based on established chromatographic principles and published methods. The exact impact of these parameters will vary depending on the specific analytes and instrumentation used.
References
Preventing thermal degradation of arachidyl arachidate during analysis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the thermal degradation of arachidyl arachidate during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physical properties?
This compound, also known as eicosyl eicosanoate, is a wax ester composed of arachidic acid (a C20 saturated fatty acid) and arachidyl alcohol (a C20 saturated fatty alcohol).[1] It is a long-chain, saturated ester with low volatility, which presents challenges for certain analytical techniques.[2] As a solid at room temperature, its handling and analysis require careful consideration of its thermal properties.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C40H80O2 | [1] |
| Molecular Weight | 593.06 g/mol | [1] |
| CAS Number | 22432-80-0 | |
| Physical State | Solid | |
| Storage | Room Temperature | |
| Melting Point Range (for similar saturated wax esters, C26-C48) | 38-73 °C |
Q2: At what temperature does this compound thermally degrade?
Q3: What are the primary analytical methods for this compound?
The main analytical techniques for this compound and other long-chain wax esters are:
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High-Temperature Gas Chromatography-Mass Spectrometry (GC-MS): This method can separate and identify intact wax esters, but requires high temperatures (up to 390°C), which can lead to thermal degradation.
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High-Performance Liquid Chromatography (HPLC): Often coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), HPLC is a robust alternative that avoids high temperatures, making it suitable for thermally labile compounds.
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Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO2 as the mobile phase, offering a "green" and efficient alternative to normal-phase HPLC for the separation of lipids.
Q4: Which analytical method is best to avoid thermal degradation?
To minimize the risk of thermal degradation, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the preferred methods. These techniques operate at or near ambient temperatures, thus preserving the integrity of thermally sensitive molecules like this compound.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS)
Q: My chromatogram shows poor peak shape (tailing or fronting) for this compound. What are the likely causes and solutions?
A: Poor peak shape for high-molecular-weight compounds like this compound is a common issue in GC analysis.
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Peak Tailing: This is often caused by active sites in the injector liner or at the head of the column, where the analyte can have secondary interactions. It can also result from a poor column cut.
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Solutions:
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Use a fresh, deactivated injector liner.
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Trim 10-20 cm from the front of the column to remove active sites that have developed over time.
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Ensure a clean, 90-degree cut on the column inlet.
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-
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Peak Fronting: This is typically a sign of column overload, where too much sample has been injected.
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Solutions:
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Dilute the sample.
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Increase the split ratio to inject a smaller amount of sample onto the column.
-
-
Q: I am seeing ghost peaks in my GC-MS analysis. What could be the source, and how do I eliminate them?
A: Ghost peaks are extraneous peaks that appear in your chromatogram and can originate from several sources.
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Septum Bleed: Particles from a degrading septum can fall into the hot injector and release volatile siloxanes, which then show up as peaks.
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Solution: Replace the septum regularly and use a high-quality, low-bleed septum.
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Carryover: Remnants of a previous, more concentrated sample can be retained in the syringe or injector and elute in a subsequent run.
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Solution: Implement a thorough syringe and injector cleaning protocol between runs. Run a solvent blank to confirm that the system is clean.
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Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and be released as the oven temperature ramps up.
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Solution: Ensure high-purity carrier gas and install or replace gas purifiers.
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Q: I suspect my this compound is degrading in the GC injector. What are the signs, and how can I prevent it?
A: Thermal degradation in the injector is a significant concern for high-molecular-weight esters.
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Signs of Degradation:
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Reduced peak area for the parent compound.
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Appearance of smaller, earlier-eluting peaks corresponding to degradation products.
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Poor reproducibility of peak areas.
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Prevention Strategies:
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Lower the Injector Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of this compound.
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Use a Cool On-Column or Programmed Temperature Vaporizer (PTV) Inlet: These injection techniques introduce the sample onto the column at a lower temperature, minimizing the time the analyte spends in a hot injector, thereby reducing the risk of degradation.
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Check for Active Sites: Metal surfaces in the injector can catalyze degradation. Ensure all surfaces are properly deactivated.
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High-Performance Liquid Chromatography (HPLC)
Q: I'm experiencing high backpressure during my HPLC analysis of this compound. What should I do?
A: High backpressure is usually due to a blockage in the system.
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Isolate the Source: Systematically remove components (column, guard column, filters) from the flow path to identify which part is causing the high pressure.
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Column Clogging: Particulates from the sample or mobile phase can clog the column inlet frit.
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Solution: First, try back-flushing the column (if the manufacturer's instructions permit). If this doesn't work, the column may need to be replaced. Using a guard column or an in-line filter can help protect the analytical column.
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System Blockage: Tubing, particularly PEEK tubing, can become crimped, or frits and filters within the instrument can become blocked.
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Solution: Inspect and replace any suspect tubing or filters.
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Q: My peak resolution is poor in my reversed-phase HPLC method. How can I improve it?
A: Poor resolution means the peaks for different analytes are not well separated.
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Optimize Mobile Phase:
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Decrease Flow Rate: A lower flow rate can increase efficiency and improve resolution, though it will increase run time.
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Adjust Solvent Strength: For reversed-phase, decreasing the amount of the strong organic solvent will increase retention and may improve separation.
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Change Column:
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Longer Column: A longer column provides more theoretical plates and can enhance resolution.
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Smaller Particle Size: Columns with smaller particles are more efficient and provide better resolution.
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Adjust Temperature: Lowering the column temperature can increase retention and improve separation for some compounds.
Q: My results are not reproducible (e.g., retention times are shifting). What are the potential causes?
A: Lack of reproducibility can stem from several factors.
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Mobile Phase Preparation: Inconsistent preparation of the mobile phase (e.g., pH, composition) is a common cause.
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Solution: Prepare fresh mobile phase for each run and ensure accurate measurements. Degas the mobile phase to prevent bubble formation.
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Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
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Solution: Allow sufficient time for the column to equilibrate, especially when changing mobile phases.
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Temperature Fluctuations: Changes in ambient temperature can affect retention times.
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Solution: Use a column oven to maintain a constant temperature.
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Detailed Experimental Protocols
High-Temperature GC-MS Protocol for Intact Wax Ester Analysis
This protocol is adapted from a method for the direct analysis of wax esters in gum bases.
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Sample Preparation: Dissolve the this compound sample in hexane, toluene, or ethanol to a final concentration of 0.1–1.0 mg/mL.
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Instrumentation and Conditions:
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Gas Chromatograph: Agilent 8890 GC or equivalent.
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Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.
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Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness).
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Injector: Split/splitless inlet at 390°C. A split injection with a 1/5 split ratio is recommended to prevent column overload.
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Oven Temperature Program:
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Initial temperature: 120°C.
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Ramp to 240°C at 15°C/min.
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Ramp to 390°C at 8°C/min.
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Hold at 390°C for 6 minutes.
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MS Detector Temperature: 390°C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 50-920.
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Calibration: Prepare a series of calibration standards of this compound in the desired concentration range. Generate a calibration curve by plotting the peak area against the concentration.
HPLC-ELSD Protocol for Quantitative Analysis of Wax Esters
This protocol is based on a method for the analysis of commercial waxes.
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Sample Preparation: Dissolve the sample containing this compound in a chloroform/methanol mixture to a known concentration. Gentle heating may be necessary to ensure complete dissolution.
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Instrumentation and Conditions:
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HPLC System: Waters Alliance system or equivalent.
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Detector: Waters 2424 Evaporative Light Scattering Detector (ELSD) or equivalent.
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Column: C30 reverse phase column (e.g., 250 x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of methanol and chloroform.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 40°C.
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ELSD Settings:
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Nebulizer Temperature: 60°C.
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Drift Tube Temperature: 60°C.
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Gas Flow (Nitrogen): 2.5 L/min.
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-
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Calibration: Prepare calibration standards of this compound over the desired concentration range and generate a calibration curve.
Supercritical Fluid Chromatography (SFC) Protocol for Wax Ester Analysis
This protocol is based on general principles for lipid analysis by SFC.
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Sample Preparation: Dissolve the sample in an appropriate solvent. For SFC, a non-polar solvent like hexane is often a good starting point.
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Instrumentation and Conditions:
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SFC System: A modern SFC system with a back-pressure regulator.
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Detector: Mass Spectrometer (MS) or ELSD.
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Column: A column suitable for lipid separation, such as a diol- or C18-based column.
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Mobile Phase: Supercritical CO2 is the primary mobile phase. A polar co-solvent (modifier) such as methanol may be added to adjust the polarity for optimal separation.
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Back Pressure: Maintained to keep CO2 in its supercritical state.
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Temperature: Typically near-ambient to slightly elevated temperatures (e.g., 40-60°C).
-
-
Method Development: Optimization of the mobile phase gradient (percentage of co-solvent), back pressure, and temperature may be required to achieve the desired separation.
Quantitative Data Summary
Table 2: Comparison of Analytical Techniques for this compound
| Feature | High-Temperature GC-MS | HPLC-ELSD/MS | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation by volatility and polarity | Separation by polarity | Separation by polarity using a supercritical fluid mobile phase |
| Operating Temperature | High (up to 390°C) | Near-ambient (e.g., 40°C) | Near-ambient to slightly elevated (e.g., 40-60°C) |
| Risk of Thermal Degradation | High | Low | Low |
| Sample Preparation | Simple dissolution | Simple dissolution | Simple dissolution |
| Analytes | Volatile and thermally stable compounds up to ~C54 | Broad range, including high molecular weight (up to C60) and thermally labile compounds | Broad range of polar and non-polar compounds |
| Key Advantage | High resolution and detailed structural information from MS fragmentation | Avoids thermal degradation, robust for a wide range of compounds | Fast, efficient, and environmentally friendly (less organic solvent) |
| Key Disadvantage | Potential for thermal degradation of analytes | ELSD response can be non-linear | Requires specialized instrumentation |
Table 3: Summary of Troubleshooting Scenarios
| Problem | Analytical Technique | Likely Cause(s) | Recommended Solution(s) | Reference(s) |
| Peak Tailing | GC-MS | Active sites in liner/column, poor column cut | Use a new deactivated liner, trim the column, ensure a clean column cut | |
| Ghost Peaks | GC-MS | Septum bleed, sample carryover, contaminated gas | Replace septum, clean syringe/injector, use gas purifiers | |
| Analyte Degradation | GC-MS | High injector temperature, active surfaces | Lower injector temperature, use cool on-column or PTV injection, ensure inert flow path | |
| High Backpressure | HPLC | Column or system blockage | Isolate the source of the blockage, back-flush or replace the column, check filters and tubing | |
| Poor Resolution | HPLC | Sub-optimal mobile phase, insufficient column efficiency | Adjust mobile phase composition/flow rate, use a longer column or one with smaller particles | |
| Shifting Retention Times | HPLC | Inconsistent mobile phase, temperature fluctuations, poor equilibration | Prepare fresh mobile phase, use a column oven, ensure adequate column equilibration |
References
Technical Support Center: Optimizing Wax Ester Analysis by ESI-MS
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with wax esters in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the ionization efficiency of these nonpolar lipids in your experiments.
Troubleshooting Guide: Common Issues in Wax Ester ESI-MS Analysis
Wax esters, being neutral lipids lacking easily ionizable functional groups, present unique challenges for ESI-MS analysis. Below is a summary of common problems, their probable causes, and recommended solutions to improve your analytical outcomes.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor or No Signal Intensity | - Inefficient ionization of nonpolar wax esters.- Suboptimal solvent composition.- Inappropriate ESI source parameters. | - Introduce a cationizing agent (adduct former) into the solvent system. Ammonium acetate is a common choice.[1][2]- Use a solvent system that promotes ESI, such as a chloroform/methanol mixture (e.g., 2:1, v/v) containing a small amount of water (e.g., 1%).[1]- Optimize source parameters like capillary voltage, cone voltage, and source/desolvation temperatures.[1] |
| Unstable or Fluctuating Signal | - Inconsistent formation of the Taylor cone.- Precipitation of sample or additives in the ESI source. | - Adjust the solvent flow rate to a lower range (e.g., 10–20 μL/min for direct infusion).[1]- Ensure complete dissolution of the wax ester and any additives in the solvent.- Check for blockages in the sample delivery line or ESI needle. |
| Predominance of Unwanted Adducts (e.g., Sodium) | - Contamination from glassware, solvents, or reagents. | - Use high-purity solvents and reagents.- Thoroughly clean all glassware, potentially with an acid wash, to remove trace sodium.- Intentionally introduce a desired adduct-forming salt (e.g., ammonium acetate, lithium acetate) at a concentration sufficient to outcompete sodium. |
| In-Source Fragmentation | - High cone voltage or source temperature causing fragmentation of the parent ion within the ESI source. | - Reduce the cone voltage (e.g., to 15 V) to minimize in-source dissociation.- Lower the source and desolvation temperatures.- A systematic evaluation of ESI source parameters is recommended to find optimal conditions that reduce in-source fragmentation. |
| Formation of Unusual Adducts | - Interaction of product ions with neutral molecules (e.g., water, methanol) in the mass spectrometer. | - These adducts can sometimes provide additional structural information.- To minimize, ensure high-purity collision gas and consider the overall cleanliness of the MS system. The formation of these adducts can be instrument-dependent. |
Frequently Asked Questions (FAQs)
Sample Preparation & Solvents
Q1: What is the best solvent system for analyzing wax esters by ESI-MS?
A1: A common and effective solvent system is a mixture of chloroform and methanol, often in a 2:1 (v/v) ratio. This mixture can be supplemented with a small percentage of water (e.g., 1%) and an adduct-forming salt. For liquid chromatography applications, a mobile phase of 2-propanol, water, and acetonitrile with ammonium acetate and formic acid has been used successfully. It is crucial to use high-purity, LC-MS grade solvents to avoid contamination.
Q2: How can I improve the solubility of my wax ester samples?
A2: Wax esters are generally soluble in nonpolar organic solvents. Using a solvent mixture like chloroform/methanol should be sufficient for most wax esters. If you encounter solubility issues, gentle warming or sonication can be employed. Ensure the final concentration is appropriate for ESI-MS analysis (e.g., in the low µM range).
Improving Ionization & Signal
Q3: Why am I not seeing a signal for my wax ester?
A3: Wax esters are nonpolar and lack easily protonatable or deprotonatable sites, making them difficult to ionize by ESI alone. The most effective way to overcome this is to promote the formation of cation adducts. This is achieved by adding a salt to your sample solution.
Q4: What are the best adduct-forming reagents for wax esters and what are their recommended concentrations?
A4: Several additives can be used to enhance the ionization of wax esters by forming adducts. The choice of adduct can also influence fragmentation patterns in MS/MS experiments.
| Adduct Former | Recommended Concentration | Resulting Ion | Notes |
| Ammonium Acetate | 1 mM | [M+NH₄]⁺ | Most commonly used; produces characteristic fragmentation patterns useful for structural elucidation. |
| Sodium Acetate | - | [M+Na]⁺ | Can be a contaminant; sodiated adducts are often stable and may not fragment well for MS/MS. |
| Lithium Acetate | 2.0 mmol/l | [M+Li]⁺ | Can be effective for structural characterization. |
Q5: How does the degree of unsaturation in a wax ester affect its ionization efficiency?
A5: The presence of double bonds in the fatty acid or fatty alcohol chains can increase ionization efficiency. This is thought to be due to cation-π interactions between the adduct-forming ion (e.g., ammonium) and the carbon-carbon double bonds.
Data Interpretation & Fragmentation
Q6: I see multiple peaks in my mass spectrum for a single wax ester standard. What are they?
A6: It is common to observe multiple adducts of the same wax ester, especially if your system has trace contaminants. For example, you may see the intended [M+NH₄]⁺ ion, along with less intense [M+H]⁺ and [M+Na]⁺ ions. You might also see dimer peaks, such as ammonium- and sodium-linked dimers. Increasing the concentration of your desired adduct-forming reagent can help make one adduct type predominant.
Q7: What are the typical fragment ions I should expect from wax esters in MS/MS?
A7: The fragmentation of wax ester adducts depends on the type of adduct and the collision energy. For ammoniated adducts ([M+NH₄]⁺), a major and structurally informative product ion is the protonated fatty acid, [RCOOH₂]⁺. Other observed fragments can include ions corresponding to the fatty acyl group ([RCO]⁺) and the alkyl chain ([R']⁺). The relative intensities of these fragments can be used to distinguish between different types of wax esters.
Experimental Protocols
Protocol 1: Sample Preparation for Direct Infusion ESI-MS
This protocol outlines the preparation of a wax ester standard for analysis by direct infusion.
-
Stock Solution Preparation:
-
Dissolve 2-25 mg of the wax ester standard in 1 mL of a 2:1 (v/v) chloroform/methanol mixture. This creates a stock solution with a concentration range of approximately 2-25 mg/mL.
-
-
Working Solution Preparation:
-
Prepare a fresh solvent mixture of chloroform/methanol (2:1, v/v) containing 1% water and 1 mM ammonium acetate.
-
Dilute the stock solution 100-fold or 1000-fold with the solvent mixture from the previous step. The final concentration of the wax ester standard should be in the range of 25–53 µM.
-
-
Infusion:
-
Directly infuse the working solution into the mass spectrometer at a flow rate of 10–20 μL/min.
-
Protocol 2: Optimization of ESI Source Parameters
This protocol provides a starting point for optimizing ESI source parameters for wax ester analysis. Optimal values can be instrument-dependent.
-
Initial Settings:
-
Ionization Mode: Positive
-
Capillary Voltage: 3 kV
-
Cone Voltage: 15 V (to minimize in-source fragmentation)
-
Source Temperature: 100°C
-
Desolvation Temperature: 150°C
-
Collision Energy (for MS1): 5 eV (to increase ion transmission without significant fragmentation)
-
-
Optimization Workflow:
-
Infuse a wax ester standard prepared according to Protocol 1.
-
While monitoring the ion intensity of the desired adduct (e.g., [M+NH₄]⁺), systematically vary one parameter at a time (e.g., cone voltage, source temperature) to find the value that maximizes signal intensity while minimizing fragmentation.
-
For MS/MS analysis, the collision energy will need to be optimized to achieve the desired fragmentation pattern (e.g., 20 eV was found to be effective for generating a range of product ions).
-
Visualizations
Caption: Workflow for Wax Ester Analysis by ESI-MS.
Caption: Adduct Formation for Wax Ester Ionization.
References
Resolving co-eluting peaks in complex lipid extracts.
This guide provides troubleshooting advice and answers to frequently asked questions on resolving co-eluting peaks in complex lipid extracts, a common challenge in lipidomics research.
Frequently Asked Questions (FAQs)
Category 1: General Chromatographic Troubleshooting
Question: What are the primary causes of peak co-elution in my lipid LC-MS analysis?
Answer: Peak co-elution in lipidomics primarily stems from the immense structural diversity and isomerism of lipids within a biological sample. Key causes include:
-
Isomeric Lipids: Many lipids share the same mass-to-charge ratio (m/z) but differ subtly in structure, such as the position of fatty acyl chains on the glycerol backbone (sn-isomers) or the location and geometry of double bonds (cis/trans isomers). Standard reversed-phase liquid chromatography (RPLC) may not effectively separate these species.[1]
-
Isobaric Lipids: Different lipid species may have the same nominal mass but different elemental compositions. High-resolution mass spectrometry can distinguish these, but they may still co-elute chromatographically, leading to ion suppression.
-
Sample Complexity: High lipid abundance and a wide dynamic range in concentration can lead to column overload and broader peaks, which increases the likelihood of overlap.[2]
-
Suboptimal Chromatography: An unoptimized LC method, including incorrect column chemistry, mobile phase composition, or gradient profile, is a frequent cause of poor resolution.[3]
Question: My peaks are broad or tailing, leading to overlap. How can I improve the peak shape?
Answer: Poor peak shape is often a contributor to co-elution. Consider the following troubleshooting steps:
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing peaks. Try diluting your sample extract.[4]
-
Optimize Mobile Phase pH: For phospholipids, the pH of the mobile phase can affect the dissociation state of the phosphate group. Inconsistent charge states can cause peak tailing. Using buffered mobile phases (e.g., with ammonium formate or acetate) helps ensure a uniform charge state for lipid classes.[5]
-
Address Secondary Interactions: Terminal phosphate groups on some lipids can interact with the stainless steel components of an HPLC system, causing peak tailing. This can be mitigated by adding a small amount of a competing acid to the mobile phase or by using PEEK tubing and fittings.
-
Ensure Solvent Compatibility: The sample resuspension solvent should be compatible with the initial mobile phase conditions. A solvent that is too strong can cause peak distortion for early-eluting compounds.
-
Assess Column Health: A contaminated guard column or a deteriorating analytical column can cause peak shape issues. If problems persist, try replacing the guard column first, then the analytical column.
Question: How do I choose the right column chemistry for my lipid analysis?
Answer: The choice of stationary phase is critical for achieving selectivity and resolving co-eluting lipids. The most common approaches are Reversed-Phase (RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Normal-Phase (NPLC).
-
Reversed-Phase (RPLC): This is the most popular choice for lipidomics. It separates lipids based on their hydrophobicity, which is determined by acyl chain length and the number of double bonds. Longer chains and fewer double bonds result in longer retention times.
-
C18 columns are a general-purpose choice suitable for a wide range of lipids.
-
C30 columns are better suited for separating lipids with long, hydrophobic acyl chains or for resolving cis/trans isomers due to their increased shape selectivity.
-
-
Hydrophilic Interaction (HILIC): HILIC separates lipids based on the polarity of their headgroups. This is an excellent choice for class-based separation (e.g., separating phosphatidylcholines from phosphatidylethanolamines). It is often less effective at separating lipids within the same class.
-
Normal-Phase (NPLC): Similar to HILIC, NPLC separates lipids by headgroup polarity. However, it often uses solvents that are less compatible with electrospray ionization (ESI)-MS, making it a less popular choice for modern lipidomics.
Troubleshooting and Optimization Workflow
If you are experiencing co-elution, the following workflow provides a logical sequence of steps to identify and resolve the issue.
Category 2: Advanced Separation Techniques
Question: My 1D-LC method is fully optimized, but I still can't resolve critical lipid isomers. What should I do next?
Answer: When one-dimensional LC (1D-LC) is insufficient, multidimensional techniques are necessary. The two most powerful options are two-dimensional liquid chromatography (2D-LC) and ion mobility spectrometry (IMS).
-
Two-Dimensional Liquid Chromatography (2D-LC): This technique uses two columns with different (orthogonal) separation mechanisms. A common setup for lipids is HILIC in the first dimension to separate by lipid class, followed by RPLC in the second dimension to separate members within each class by their acyl chain composition. This dramatically increases peak capacity and resolving power.
-
Ion Mobility Spectrometry (IMS): IMS is a gas-phase separation technique that occurs after ionization but before mass analysis. It separates ions based on their size, shape, and charge. This is highly effective for separating lipid isomers, including sn-positional and double-bond positional isomers, that are often indistinguishable by LC-MS alone. Combining LC with IMS (LC-IMS-MS) provides an additional, orthogonal dimension of separation.
Data & Methodologies
Table 1: Comparison of LC Column Chemistries for Lipid Separation
| Stationary Phase | Separation Principle | Best For | Advantages | Limitations |
| C18 (Reversed-Phase) | Hydrophobicity (Acyl chain length and saturation) | General-purpose lipid profiling; separation of lipids within a class. | Robust, reproducible, excellent compatibility with ESI-MS. | Limited ability to separate lipid classes and certain isomers (e.g., sn-isomers). |
| C30 (Reversed-Phase) | Hydrophobicity and Shape Selectivity | Resolving cis/trans isomers and long-chain lipids (e.g., triglycerides, carotenoids). | Enhanced shape selectivity for geometric isomers. | May provide longer run times than C18 columns. |
| HILIC | Polarity (Hydrophilic headgroup) | Separating lipids into distinct classes (e.g., PC, PE, PI). | Highly orthogonal to RPLC, making it ideal for 2D-LC. | Less effective for separating lipids within the same class; can be sensitive to water content in the mobile phase. |
Table 2: Effect of Mobile Phase Modifiers on Lipid Analysis
| Modifier | Typical Concentration | Ionization Mode | Effect |
| Formic Acid | 0.1% | Positive (+) | Promotes protonation [M+H]+. Good for general lipid screening. |
| Ammonium Formate | 5-10 mM | Positive (+) / Negative (-) | Enhances formation of adducts [M+NH4]+; improves peak shape and retention time stability. |
| Acetic Acid | 0.1% | Negative (-) | Improves signal for certain lipids in negative mode. |
| Ammonium Acetate | 5-10 mM | Negative (-) | A good compromise for signal intensity and stability for many lipids in negative mode, including free fatty acids. |
Experimental Protocol: Comprehensive 2D-LC for Lipidomics
This protocol outlines a typical online comprehensive 2D-LC (LCxLC) setup for the deep profiling of complex lipid extracts, combining HILIC and RPLC.
Objective: To achieve class-based separation in the first dimension (¹D) and in-class separation based on hydrophobicity in the second dimension (²D).
Instrumentation:
-
A 2D-LC system (e.g., Agilent 1290 Infinity 2D-LC) equipped with two binary pumps, a high-pressure switching valve, and two column compartments.
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
Columns:
-
First Dimension (¹D): HILIC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Second Dimension (²D): RPLC C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Mobile Phases:
-
¹D Mobile Phase A: Acetonitrile
-
¹D Mobile Phase B: 10 mM Ammonium Formate in Water
-
²D Mobile Phase A: 10 mM Ammonium Formate in Water
-
²D Mobile Phase B: Acetonitrile/Isopropanol (e.g., 10:90, v/v) with 10 mM Ammonium Formate
Procedure:
-
Sample Injection: The lipid extract is injected onto the ¹D HILIC column.
-
First Dimension Separation: A slow gradient is run on the HILIC column to separate lipid classes based on headgroup polarity. For example, a 30-minute gradient from 99% to 70% Acetonitrile.
-
Fraction Transfer: The switching valve periodically (e.g., every 30-60 seconds) diverts the entire effluent from the ¹D column into a sample loop.
-
Second Dimension Separation: Once a fraction is collected in the loop, the valve switches, and the fraction is rapidly injected onto the ²D RPLC column. A fast, steep gradient is run on the RPLC column (e.g., a 1-minute gradient from 40% to 99% B) to separate the lipids within that fraction based on their acyl chain composition.
-
Data Acquisition: The MS acquires data continuously, synchronized with the fast ²D gradients.
-
Data Processing: Specialized software is used to reconstruct the 2D chromatogram and process the data.
References
Technical Support Center: Minimizing Sample Contamination in Fatty Acid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sample contamination during fatty acid analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of fatty acid contamination in the lab?
A1: The most prevalent sources of fatty acid contamination, particularly of palmitic acid (C16:0) and stearic acid (C18:0), include:
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Plastic Labware: Disposable plastic items such as syringes, syringe filters, pipette tips, and vials are significant sources of contamination. Organic solvents can leach fatty acids from these plastics.[1]
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Solvents and Reagents: Impurities in solvents, derivatization reagents, and even high-purity water can introduce fatty acid contaminants.[2] It is crucial to use high-quality reagents and test them for background levels of fatty acids.
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Glassware: Improperly cleaned or older glassware can retain residues from previous analyses, leading to cross-contamination.[2]
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Sample Handling and Storage: Inappropriate handling and storage can lead to the degradation of lipids through enzymatic or chemical processes like peroxidation and hydrolysis.[3] Factors such as exposure to light, oxygen, and elevated temperatures can alter the fatty acid profile of a sample.
-
Laboratory Environment: Dust and other airborne particulates in the laboratory can settle in open sample containers and introduce exogenous fatty acids.
Q2: How can I prevent contamination from plastic labware?
A2: To minimize contamination from plastics, the following measures are recommended:
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Substitute with Glass or Stainless Steel: Whenever possible, replace plastic syringes, filter holders, and other labware with glass or stainless-steel alternatives.
-
Pre-rinse: If plasticware is unavoidable, pre-rinsing with the solvent used in the extraction can help remove some surface contaminants. However, this may not be entirely effective.
-
Solvent Selection: Be aware that organic solvents are more likely to leach fatty acids from plastics compared to water.
Q3: What are the best practices for cleaning glassware for fatty acid analysis?
A3: Thorough cleaning of glassware is critical to avoid background contamination.
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Solvent Rinsing: Pre-rinse all glassware with high-purity solvent, such as hexane or a chloroform/methanol mixture.
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Furnacing: For glassware that can withstand high temperatures, heating in a muffle furnace at 450-500°C for several hours is a highly effective cleaning method.
-
Avoid Contaminated Cleaning Tools: Ensure that brushes and other cleaning implements are not a source of contamination themselves.
Q4: How should I store my samples to maintain the integrity of their fatty acid profiles?
A4: Proper sample storage is crucial to prevent degradation and alteration of fatty acids.
-
Low Temperatures: For short-term storage, -20°C is often sufficient. For long-term stability, especially for polyunsaturated fatty acids (PUFAs), storage at -80°C is recommended.
-
Inert Atmosphere: Store lipid extracts under an inert gas like nitrogen or argon to prevent oxidation.
-
Light Protection: Protect samples from light by using amber glass vials or by storing them in the dark.
-
Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), can help prevent the peroxidation of unsaturated fatty acids.
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Limit Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation. It is advisable to aliquot samples into smaller volumes for single use.
Troubleshooting Guides
Issue 1: High levels of palmitic acid (C16:0) and stearic acid (C18:0) are detected in my method blanks.
This is a common issue often linked to contamination from labware.
| Troubleshooting Step | Action | Rationale |
| 1. Review Labware | Identify all plastic components that come into contact with the sample and solvents (e.g., pipette tips, centrifuge tubes, syringes, filters). | Plastics are a primary source of C16:0 and C18:0 contamination. |
| 2. Substitute Materials | Replace plastic items with their glass or stainless-steel counterparts and re-run the blank. | Glass and stainless steel are less likely to leach fatty acids. |
| 3. Check Solvents | Run a solvent-only blank by directly injecting the solvent into the instrument. | This will determine if the contamination is inherent to the solvents. |
| 4. Evaluate Reagents | Prepare a blank that includes all derivatization and extraction reagents. | Reagents can contain fatty acid impurities. |
| 5. Clean Glassware | Implement a more rigorous glassware cleaning protocol, including solvent rinsing and furnacing. | Residual fatty acids on glassware can cause carryover. |
Issue 2: The fatty acid profile of my quality control (QC) standard is inconsistent.
Inconsistent QC results can point to issues with sample preparation, instrument performance, or standard stability.
| Troubleshooting Step | Action | Rationale |
| 1. Verify Standard Integrity | Prepare a fresh QC standard from stock solutions. | The standard may have degraded over time, especially if it contains unsaturated fatty acids. |
| 2. Check for Cross-Contamination | Ensure that there is no carryover between samples by running multiple solvent blanks after a high-concentration sample. | Inadequate cleaning of autosampler syringes or the GC inlet can lead to carryover. |
| 3. Evaluate Derivatization | Review the derivatization protocol for consistency. Ensure reagents are fresh and anhydrous. | Incomplete or variable derivatization will lead to inconsistent results. The presence of water can hinder the esterification reaction. |
| 4. Assess Instrument Performance | Check the GC-FID or GC-MS for changes in detector response. Inspect the inlet liner and septum for contamination. | A dirty inlet or a failing detector can cause variable responses. |
Quantitative Data Summary
The following table summarizes the reduction in contamination levels and the limit of detection (LOD) for palmitic and stearic acids when switching from plastic to glass and stainless-steel labware in an analytical method.
| Fatty Acid | Contamination Level with Plasticware (ppm) | Contamination Level with Glass/Stainless Steel (ppm) | LOD with Plasticware (ppm) | LOD with Glass/Stainless Steel (ppm) |
| Palmitic Acid (C16:0) | 6.6 ± 1.2 | 2.6 ± 0.9 | 1.8 | 0.8 |
| Stearic Acid (C18:0) | 8.9 ± 2.1 | 1.9 ± 0.8 | 3.2 | 1.4 |
Experimental Protocols
Protocol 1: Lipid Extraction using a Modified Bligh and Dyer Method
This protocol is suitable for extracting total lipids from biological samples.
-
Homogenization: Homogenize the sample in a mixture of chloroform and methanol (1:2, v/v).
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.
-
Centrifugation: Centrifuge the mixture to separate the layers.
-
Lipid Collection: The lower chloroform layer, containing the lipids, is carefully collected.
-
Drying: The solvent is evaporated under a stream of nitrogen.
-
Storage: The extracted lipids are stored at -80°C until analysis.
Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)
This protocol describes the derivatization of fatty acids to their more volatile methyl esters for GC analysis.
-
Reagent Preparation: Prepare a solution of 1.25 M HCl in methanol.
-
Reaction: Add the methanolic HCl to the dried lipid extract.
-
Incubation: Heat the mixture at 85°C for 1 hour.
-
Extraction: After cooling, add hexane and water to extract the FAMEs into the upper hexane layer.
-
Drying and Concentration: The hexane layer is collected, dried over anhydrous sodium sulfate, and concentrated for GC analysis.
Visualizations
Caption: A typical experimental workflow for fatty acid analysis.
References
Technical Support Center: Enhancing the Stability of Arachidyl Arachidate Analytical Standards
This technical support center is designed to assist researchers, scientists, and drug development professionals in maintaining the integrity and stability of arachidyl arachidate analytical standards. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (eicosyl eicosanoate) is a wax ester composed of arachidic acid and arachidyl alcohol, both of which are 20-carbon saturated fatty acid and fatty alcohol, respectively.[1][2][3] As a long-chain ester, it serves as a crucial analytical standard in various fields, including lipidomics, materials science, and the development of pharmaceuticals and cosmetics.[4] The stability of the standard is paramount for accurate quantification and reliable experimental outcomes. Degradation of the standard can lead to inaccurate calibration curves and erroneous results.
Q2: What are the primary degradation pathways for this compound?
Like other esters, this compound is susceptible to degradation through several mechanisms:
-
Hydrolysis: The ester bond can be cleaved by water, a reaction catalyzed by acids or bases, resulting in the formation of arachidic acid and arachidyl alcohol. This is a common issue if the standard is exposed to moisture or non-neutral pH conditions.
-
Oxidation: Although this compound is a saturated ester and thus less prone to oxidation than unsaturated esters, oxidation can still occur over long-term storage, particularly at elevated temperatures or in the presence of contaminants that can initiate radical reactions.[5]
-
Photodegradation: Exposure to UV light can induce cleavage of the ester bonds. It is crucial to protect the standard from light, especially during storage and handling.
Q3: How should this compound analytical standards be stored to ensure maximum stability?
Proper storage is critical for maintaining the stability of your this compound standard. Here are the recommended storage conditions:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at or below room temperature as per the supplier's instructions. For long-term stability, storage at -20°C is often recommended for long-chain esters. | Lower temperatures slow down the rates of potential degradation reactions like hydrolysis and oxidation. |
| Light | Store in the dark, preferably in an amber glass vial. | Protects the standard from photodegradation. |
| Atmosphere | Store under an inert gas atmosphere (e.g., argon or nitrogen) and in a tightly sealed container. | Minimizes contact with oxygen and moisture, thereby reducing the risk of oxidation and hydrolysis. |
| Solvent | If in solution, use a high-purity, dry, aprotic solvent. Hexane, toluene, or chloroform are common choices. | Prevents hydrolysis and potential reactions with solvent impurities. |
Q4: Can I use stabilizers to enhance the stability of my this compound standard?
While not always necessary for saturated esters if stored correctly, the use of stabilizers can provide additional protection. For general lipid standards, antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be added at low concentrations (e.g., 0.01-0.1%) to inhibit oxidation. However, it is crucial to ensure that any added stabilizer does not interfere with the analytical method.
Troubleshooting Guides
Issue 1: Inconsistent or Decreasing Peak Area in Chromatographic Analysis
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Degradation of the Standard | Prepare a fresh dilution from the stock solution and re-analyze. If the issue persists, use a new vial of the standard. Compare the results with a previously validated batch if available. |
| Solvent Evaporation | Ensure that the vial is properly sealed. Use vials with PTFE-lined caps to minimize solvent loss. Prepare fresh dilutions more frequently. |
| Incomplete Dissolution | This compound is a waxy solid and may require gentle warming and sonication to fully dissolve. Ensure the sample is completely in solution before injection. |
| Adsorption to Surfaces | Use silanized glassware and autosampler vials to prevent adsorption of the analyte to active sites on the glass surface. |
| Instrumental Issues | Check for leaks in the GC or HPLC system. Verify injector and detector performance. Run a system suitability test with a stable compound. |
Issue 2: Appearance of New Peaks in the Chromatogram
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Hydrolysis | The new peaks may correspond to arachidic acid and/or arachidyl alcohol. Confirm their identity by running standards of these compounds. To prevent further hydrolysis, ensure the use of dry solvents and store the standard under inert gas. |
| Contamination | The new peaks could be from a contaminated solvent, vial, or syringe. Analyze a solvent blank to rule out solvent contamination. Use clean glassware and a new septum. |
| Oxidative Degradation | Although less common for saturated esters, new peaks could be oxidation byproducts. Purge the solvent with an inert gas before preparing the standard solution and store it under an inert atmosphere. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound analytical standard (neat solid)
-
High-purity, dry solvent (e.g., hexane, chloroform, or toluene)
-
Calibrated analytical balance
-
Volumetric flask (amber glass, Class A)
-
Glass syringe or pipette
-
Inert gas (argon or nitrogen)
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Accurately weigh the desired amount of the solid standard using an analytical balance.
-
Transfer the weighed solid to the volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the solid. Gentle warming in a water bath and sonication may be required for complete dissolution.
-
Once dissolved, allow the solution to cool to room temperature.
-
Add the solvent to the mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Purge the headspace of the flask with an inert gas before sealing tightly with a PTFE-lined cap.
-
Store the stock solution in the dark at the recommended temperature (e.g., -20°C).
-
Protocol for Accelerated Stability Study
This protocol is designed to assess the stability of an this compound solution under stressed conditions.
-
Materials:
-
Prepared stock solution of this compound
-
Calibrated stability chambers or ovens
-
HPLC or GC instrument
-
Amber glass vials with PTFE-lined caps
-
-
Procedure:
-
Dispense aliquots of the stock solution into several amber glass vials.
-
Tightly seal the vials after purging the headspace with an inert gas.
-
Place the vials in stability chambers under the following conditions (as per ICH guidelines for accelerated testing):
-
Condition 1: 40°C ± 2°C / 75% RH ± 5% RH
-
Condition 2 (Control): 5°C ± 3°C
-
-
Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
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At each time point, analyze the samples for the concentration of this compound and the presence of any degradation products using a validated chromatographic method.
-
Compare the results from the accelerated conditions to the control to determine the rate of degradation.
-
Data Presentation
Table 1: Hypothetical Stability Data for this compound in Hexane (1 mg/mL)
This data is for illustrative purposes to demonstrate how stability data might be presented.
| Time Point (Months) | Storage Condition | Concentration (% of Initial) | Peak Purity (%) | Observations |
| 0 | -20°C | 100.0 | 99.8 | Clear, colorless solution |
| 3 | -20°C | 99.8 | 99.7 | No change |
| 6 | -20°C | 99.7 | 99.6 | No change |
| 0 | 25°C / 60% RH | 100.0 | 99.8 | Clear, colorless solution |
| 3 | 25°C / 60% RH | 98.5 | 98.2 | Small peak corresponding to arachidic acid detected |
| 6 | 25°C / 60% RH | 96.2 | 95.9 | Increased intensity of the arachidic acid peak |
| 0 | 40°C / 75% RH | 100.0 | 99.8 | Clear, colorless solution |
| 3 | 40°C / 75% RH | 92.1 | 91.5 | Significant degradation peak (arachidic acid) observed |
| 6 | 40°C / 75% RH | 85.3 | 84.7 | Multiple degradation peaks visible |
Visualizations
Caption: Troubleshooting workflow for inconsistent analytical results.
Caption: Potential degradation pathways of this compound.
References
Validation & Comparative
A Comparative Guide to Quantitative Analysis of Arachidyl Arachidate: GC-MS vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the precise and accurate quantification of arachidyl arachidate, a wax ester of significant interest in various biological and pharmaceutical contexts, is paramount. The selection of an appropriate analytical methodology is critical for obtaining reliable data. This guide provides an objective comparison of two powerful and widely used techniques for the quantitative analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This comparison is based on established analytical principles for wax esters and related lipid molecules, supported by representative experimental data and detailed methodologies to assist in the selection and implementation of the most suitable technique for your research needs.
Method Comparison at a Glance
The choice between GC-MS and LC-MS/MS for the analysis of this compound hinges on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired analytical throughput.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on volatility and polarity in the gas phase, with detection by mass-to-charge ratio. | Separation based on polarity in the liquid phase, with detection by mass-to-charge ratio of precursor and product ions. |
| Sample Preparation | Often requires derivatization to increase volatility, though high-temperature GC can analyze intact wax esters.[1][2] | Minimal sample preparation is typically required; primarily dissolution in a suitable organic solvent.[3] |
| Analytes | Best suited for volatile and thermally stable compounds. High-temperature methods can accommodate intact wax esters up to approximately C54.[1] | A broad range of compounds, including high molecular weight and thermally labile wax esters. |
| Sensitivity | Generally high, with low limits of detection (LOD) and quantification (LOQ).[4] | Very high sensitivity and specificity, particularly with multiple reaction monitoring (MRM). |
| Linearity | Good linearity over a range of concentrations. | Excellent linearity over a wide dynamic range. |
| Matrix Effect | Less susceptible to matrix effects compared to LC-MS. | Can be prone to ion suppression or enhancement from matrix components, requiring careful method development and the use of internal standards. |
| Structural Information | Electron ionization (EI) provides detailed fragmentation patterns useful for structural elucidation. | Tandem mass spectrometry (MS/MS) provides specific fragmentation patterns for confident identification and quantification. |
Quantitative Performance Data
The following tables summarize typical validation parameters for the quantitative analysis of lipids, including wax esters, using GC-MS and LC-MS/MS. These values are representative and may vary depending on the specific instrumentation, method conditions, and sample matrix.
Table 1: Representative Quantitative Performance of GC-MS for Lipid Analysis
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |
Table 2: Representative Quantitative Performance of LC-MS/MS for Lipid Analysis
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL |
Experimental Workflows
The analytical workflows for GC-MS and LC-MS/MS share initial sample preparation steps but diverge at the chromatographic separation and detection stages.
Figure 1. A generalized experimental workflow for the analysis of this compound by GC-MS and LC-MS/MS.
Detailed Experimental Protocols
GC-MS Protocol for Intact this compound
This protocol is designed for the direct analysis of this compound without derivatization, utilizing a high-temperature capillary column.
-
Sample Preparation :
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent such as hexane or toluene to a final concentration of 0.1–1.0 mg/mL.
-
Add an appropriate internal standard (e.g., a stable isotope-labeled wax ester or a wax ester with a different chain length not present in the sample).
-
Vortex the sample to ensure complete dissolution.
-
-
GC-MS Instrumentation and Conditions :
-
Gas Chromatograph : Agilent 8890 GC or equivalent.
-
Mass Spectrometer : 7010B Triple Quadrupole GC/MS or equivalent.
-
Column : DB-1HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) or similar high-temperature column.
-
Injector Temperature : 390°C.
-
Oven Temperature Program : Initial temperature of 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min, and hold for 6 minutes.
-
Carrier Gas : Helium at a constant flow rate.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Analyzer Mode : Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
LC-MS/MS Protocol for this compound
This protocol outlines a method for the sensitive and specific quantification of this compound using a triple quadrupole mass spectrometer.
-
Sample Preparation :
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., a mixture of isopropanol and acetonitrile).
-
Add a suitable internal standard (e.g., deuterated this compound).
-
Centrifuge the sample to pellet any particulates.
-
Transfer the supernatant to an autosampler vial.
-
-
LC-MS/MS Instrumentation and Conditions :
-
Liquid Chromatograph : Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer : Agilent 6495 Triple Quadrupole LC/MS or equivalent.
-
Column : A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient Elution : A suitable gradient to resolve this compound from other matrix components.
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer Mode : Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.
-
Logical Relationships in Method Validation
The validation of a quantitative method is a structured process where each parameter provides confidence in the reliability of the final results.
Figure 2. The logical relationship of key validation parameters in a quantitative analytical method.
Conclusion
Both GC-MS and LC-MS/MS are highly capable techniques for the quantitative analysis of this compound.
-
GC-MS is a robust and reliable technique, particularly with the advent of high-temperature columns that allow for the analysis of intact wax esters. It offers excellent structural information through characteristic fragmentation patterns.
-
LC-MS/MS provides superior sensitivity and specificity, especially in complex matrices, due to the targeted nature of MRM analysis. The simpler sample preparation without the need for derivatization can also lead to higher throughput.
The ultimate choice of method will depend on the specific requirements of the study, including the concentration range of interest, the complexity of the sample matrix, and the available instrumentation. For high-sensitivity and high-throughput applications in complex biological samples, LC-MS/MS is often the preferred method. For routine analysis where high sensitivity is not the primary concern and for detailed structural confirmation, GC-MS remains a valuable tool. A thorough method validation is essential regardless of the chosen technique to ensure the generation of accurate and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Wax Esters: GC-MS vs. HPLC
For researchers, scientists, and professionals in drug development, the accurate quantification of wax esters is crucial for product quality control, formulation development, and biological research. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your specific analytical needs.
The choice between GC-MS and HPLC for wax ester analysis depends on several factors, including the volatility and thermal stability of the analytes, the required sensitivity, and the complexity of the sample matrix.[1] GC-MS is well-suited for volatile and thermally stable wax esters, offering high sensitivity and detailed structural information.[1] Conversely, HPLC is a more versatile technique, capable of analyzing a broader range of wax esters, including those with high molecular weights and thermal instability, often with simpler sample preparation.[1]
At a Glance: Key Performance Characteristics
| Feature | GC-MS | HPLC |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio.[1] | Separation based on polarity, with detection by various methods such as light scattering or mass spectrometry.[1] |
| Analytes | Volatile and thermally stable wax esters. High-temperature methods can analyze intact wax esters up to ~C60. | A broad range of wax esters, including high molecular weight (up to C60) and thermally labile compounds. |
| Sample Preparation | Often requires derivatization (e.g., transesterification to fatty acid methyl esters - FAMEs) to increase volatility, though direct high-temperature analysis is possible. | Minimal sample preparation is typically required, mainly dissolution in a suitable organic solvent. |
| Sensitivity | Generally high, with low limits of detection (LOD) and quantification (LOQ), especially in selected ion monitoring (SIM) mode. | Good sensitivity, which can be comparable to GC-MS depending on the detector used (e.g., MS detectors). |
| Specificity | High, as mass spectrometry provides detailed structural information for confident peak identification and elucidation of fatty acid and fatty alcohol components. | Varies with the detector. High with MS detection (e.g., APCI-MS, QTOF-MS), which allows for the identification of molecular species. Lower with detectors like ELSD, which are more universal but less specific. |
| Speed | Can be faster for volatile compounds due to higher operating temperatures. | Runtimes can be longer, depending on the complexity of the sample and the required separation. |
| Cost & Complexity | GC systems can be less expensive to operate, but the MS detector adds significant cost and complexity. | HPLC systems, particularly those with advanced detectors like mass spectrometers, can have a higher initial cost and ongoing solvent expenses. |
Experimental Workflows
The analytical workflows for GC-MS and HPLC share common initial steps but diverge in the separation and detection phases.
Decision Tree for Method Selection
The selection between GC-MS and HPLC is a balance between the need for detailed structural information and the ability to analyze a wider range of compounds with simpler sample preparation.
Experimental Protocols
GC-MS Protocol for Wax Esters
This protocol is based on a high-temperature method for the analysis of intact wax esters.
-
Sample Preparation : Dissolve the wax ester sample in hexane, toluene, or ethanol to a final concentration of 0.1–1.0 mg/mL.
-
GC-MS Instrumentation and Conditions :
-
Gas Chromatograph : Agilent 8890 GC or equivalent.
-
Mass Spectrometer : 7010B Triple Quadrupole GC/MS or equivalent.
-
Column : DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness).
-
Injector Temperature : 390°C.
-
Oven Temperature Program : Start at 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min and hold for 6 minutes.
-
Carrier Gas : Helium at a constant flow of 1.5 mL/min.
-
MS Transfer Line Temperature : 325°C.
-
Ion Source Temperature : 230°C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Range : m/z 50–920.
-
-
Calibration : Prepare a series of calibration standards of a representative wax ester (e.g., behenyl stearate) in the concentration range of interest. Generate a calibration curve by plotting the peak area against the concentration.
HPLC-ELSD/MS Protocol for Wax Esters
This protocol is based on a method for the analysis of commercial waxes using a C30 reversed-phase column.
-
Sample Preparation : Dissolve the wax sample in a suitable solvent (e.g., chloroform/methanol mixture) to a known concentration. Ensure the sample is fully dissolved; gentle heating may be required. Filter the sample through a 0.22 µm PTFE syringe filter.
-
HPLC Instrumentation and Conditions :
-
HPLC System : Waters Alliance system or equivalent.
-
Detector : Waters 2424 Evaporative Light Scattering Detector (ELSD) and/or a mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.
-
Column : C30 reverse phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient of methanol and chloroform.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 40°C.
-
ELSD Settings :
-
Nebulizer Temperature: 60°C
-
Drift Tube Temperature: 60°C
-
Gas Flow (Nitrogen): 2.5 L/min
-
-
APCI-MS Settings (if used) :
-
Vaporizer Temperature: 400°C
-
Capillary Voltage: 3.5 kV
-
Scan Range: m/z 300-1200
-
-
-
Calibration : Prepare calibration standards of a representative wax ester over the desired concentration range. Due to the potential non-linear response of the ELSD, use a logarithmic or quadratic fit for the calibration curve by plotting the log of the peak area against the log of the concentration.
Conclusion
Both GC-MS and HPLC are powerful techniques for the quantitative analysis of wax esters. GC-MS excels in providing detailed structural information and high sensitivity for volatile and thermally stable wax esters. High-temperature methods have expanded its applicability to intact, higher molecular weight esters. However, the risk of thermal degradation for certain compounds remains a consideration. HPLC, particularly when coupled with detectors like ELSD or MS, offers a more universal approach, capable of analyzing a broader range of wax esters, including those with very high molecular weights and thermal instability, often with simpler sample preparation. While it is a robust and reliable quantitative technique, the ELSD response can be non-linear, and it lacks the inherent selectivity of mass spectrometry. The ultimate choice of method should be guided by the specific properties of the wax esters under investigation, the complexity of the sample matrix, and the analytical objectives, such as the need for structural elucidation versus high-throughput quantitative screening.
References
Comparative analysis of arachidyl arachidate from different biological sources.
For Researchers, Scientists, and Drug Development Professionals
Arachidyl arachidate, a wax ester composed of a C20 saturated fatty acid (arachidic acid) and a C20 saturated fatty alcohol (arachidyl alcohol), is a molecule of growing interest in various scientific and industrial fields, including pharmaceuticals, cosmetics, and biofuels. Its specific physicochemical properties, largely determined by its long, saturated hydrocarbon chains, make it a valuable compound. This guide provides a comparative analysis of this compound from different biological origins, offering quantitative data, detailed experimental protocols, and visual representations of its biosynthesis and analytical workflow to support research and development.
Quantitative Comparison of this compound Precursors in Various Biological Sources
Direct quantification of the intact this compound molecule across different natural sources is not extensively documented in scientific literature. However, a comparative understanding can be derived from the analysis of its constituent components: arachidic acid (C20:0) and arachidyl alcohol (C20:0). The following table summarizes the reported percentages of these precursors in the wax ester or total fatty acid/alcohol fractions of several biological sources.
| Biological Source | Category | Total Wax Ester Content (% of dry weight or oil) | Arachidic Acid (C20:0) (% of total fatty acids) | Arachidyl Alcohol (C20:0) (% of total fatty alcohols) | Reference |
| Jojoba (Simmondsia chinensis) | Plant | ~50% of seed weight | 10.6% in some callus cultures | Present, but specific % not detailed | [1] |
| Carnauba Wax (Copernicia prunifera) | Plant | 80-85% of wax | 11.5% | Present, part of C18-C30 range | [2] |
| Beeswax (Apis mellifera) | Insect | 70-75% of wax | Present in esters | Present, part of C28-C35 range | [3][4] |
| Marine Zooplankton (Calanus spp.) | Animal | High, variable | Present, but generally lower than unsaturated FAs | Eicosenol (C20:1) is dominant, saturated C20 is minor | [5] |
| Engineered Microorganisms (Acinetobacter baylyi, Yarrowia lipolytica) | Microbial | Up to 57% of DCW | Can be produced, depends on engineering | Can be produced (C14-C20 range) |
Note: The data presented is compiled from various studies and may vary depending on the specific species, environmental conditions, and analytical methods used. For microbial sources, the production of specific wax esters like this compound is dependent on the genetic engineering strategies employed.
Biosynthesis of this compound
The biosynthesis of wax esters, including this compound, is a two-step enzymatic process that is conserved across many organisms. The pathway begins with long-chain fatty acyl-CoAs, which are products of fatty acid synthesis.
Caption: General biosynthetic pathway of wax esters.
Experimental Protocols
Extraction of Total Lipids
A modified Bligh and Dyer method is commonly used for the extraction of total lipids from biological samples.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or PBS)
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
Homogenize the biological sample (e.g., ground seeds, microbial cell pellet, animal tissue) in a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).
-
After homogenization, add an additional volume of chloroform and water to achieve a final solvent ratio of 2:2:1.8 (chloroform:methanol:water).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
The lower chloroform phase, containing the total lipids, is carefully collected.
-
The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
Isolation of Wax Esters
Wax esters can be isolated from the total lipid extract using solid-phase extraction (SPE).
Materials:
-
Silica gel SPE cartridges
-
Heptane
-
Chloroform
-
Isopropanol
Procedure:
-
Condition a silica gel SPE cartridge with heptane.
-
Dissolve the total lipid extract in a minimal amount of chloroform and load it onto the cartridge.
-
Elute non-polar lipids like hydrocarbons with heptane.
-
Elute the wax ester fraction with a mixture of chloroform and isopropanol (e.g., 2:1 v/v).
-
Collect the eluate and evaporate the solvent to obtain the purified wax ester fraction.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of intact wax esters can be performed using high-temperature GC-MS. Alternatively, the wax ester fraction can be saponified to release the constituent fatty acids and fatty alcohols, which are then derivatized and analyzed by GC-MS.
Protocol for Intact Wax Ester Analysis:
-
Sample Preparation: Dissolve the wax ester fraction in hexane or toluene to a concentration of 0.1-1.0 mg/mL.
-
Instrumentation: A high-temperature capillary GC system coupled to a mass spectrometer.
-
GC Conditions:
-
Column: DB-1HT (or equivalent high-temperature column), 15 m x 0.25 mm i.d., 0.10 µm film thickness.
-
Injector Temperature: 390°C.
-
Oven Program: 120°C hold for 2 min, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min and hold for 10 min.
-
Carrier Gas: Helium at a constant flow.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 310°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-1000.
-
Protocol for Saponification and Analysis of Constituents:
-
Saponification: Reflux the wax ester fraction with 1 M ethanolic NaOH at 90°C for 90 minutes.
-
Extraction: Acidify the mixture with HCl and extract the fatty acids and fatty alcohols with heptane.
-
Derivatization:
-
Fatty Acids: Methylate the fatty acids using BF3-methanol or methanolic HCl to form fatty acid methyl esters (FAMEs).
-
Fatty Alcohols: Silylate the fatty alcohols using a reagent like BSTFA to form trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis: Analyze the FAMEs and TMS-ether derivatives separately using a standard GC-MS protocol for lipid analysis.
Experimental Workflow Diagram
The following diagram outlines the logical steps for a comparative analysis of this compound from different biological sources.
Caption: Workflow for comparative analysis.
This guide provides a foundational framework for the comparative analysis of this compound from various biological origins. For specific research applications, optimization of the described protocols may be necessary. The provided data and methodologies aim to facilitate further investigation into the properties and potential applications of this valuable wax ester.
References
Cross-Validation of Arachidyl Arachidate Quantification: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of lipid species is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of arachidyl arachidate, a long-chain wax ester, with a focus on inter-laboratory cross-validation.
This compound (C40H80O2) is a wax ester composed of arachidic acid and arachidyl alcohol.[1][2] Its quantification is essential in various research areas, including lipidomics, dermatology, and the development of cosmetics and pharmaceuticals. Ensuring consistency and comparability of data across different laboratories is a critical challenge.[3][4] This guide outlines detailed experimental protocols, presents a comparative analysis of analytical techniques, and provides a framework for establishing robust cross-laboratory validation.
Comparative Analysis of Quantification Methods
The two primary analytical techniques for the quantification of wax esters like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5] The choice of method often depends on the sample matrix, required sensitivity, and the specific research question.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection by mass-to-charge ratio of precursor and product ions. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. High-temperature methods are often necessary for intact wax esters. | Suitable for a broader range of compounds, including less volatile and thermally labile molecules. |
| Sample Preparation | May require derivatization to increase volatility, although direct high-temperature analysis is possible. | Often involves liquid-liquid or solid-phase extraction. |
| Sensitivity | Generally offers high sensitivity with low limits of detection (LOD) and quantification (LOQ). | Also provides high sensitivity, particularly with multiple reaction monitoring (MRM). |
| Selectivity | High selectivity based on both retention time and mass spectrum. | Excellent selectivity is achieved through the monitoring of specific precursor-to-product ion transitions. |
| Challenges | Potential for thermal degradation of unsaturated or very long-chain wax esters. Isomeric compounds can have similar retention times. | Matrix effects can suppress or enhance ionization, impacting accuracy. Careful validation is required to mitigate these effects. |
Inter-Laboratory Cross-Validation Study Protocol
To ensure data comparability, a cross-validation study should be conducted between participating laboratories. This involves the analysis of a common set of samples, including a certified reference material (if available) and spiked quality control (QC) samples at multiple concentrations.
Experimental Workflow
Detailed Methodologies
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A high-temperature, non-polar capillary column (e.g., 5%-phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Injector: Splitless injection at a high temperature (e.g., 300°C).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 15°C/minute to 320°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 50-700.
-
Ion source temperature: 230°C.
-
-
Quantification: Based on the integrated peak area of a characteristic ion of this compound, normalized to an internal standard.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 1.8 µm particle size).
-
Mobile Phase: A gradient of two solvents, such as:
-
Solvent A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Solvent B: Isopropanol/acetonitrile (90:10, v/v) with 0.1% formic acid.
-
-
Flow Rate: 0.3 mL/min.
-
MS/MS Parameters:
-
Ionization mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): Monitor a specific precursor-to-product ion transition for this compound and the internal standard.
-
Collision energy and other source parameters should be optimized for the specific instrument and analyte.
-
-
Quantification: Based on the peak area ratio of the analyte to the internal standard.
Hypothetical Cross-Validation Data
The following table summarizes hypothetical results from a three-laboratory cross-validation study for the quantification of this compound in a spiked plasma matrix.
| Laboratory | Method | QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (%) | Precision (%RSD) |
| Lab 1 | GC-MS | Low | 1.0 | 0.95 | 95.0 | 5.2 |
| Mid | 10.0 | 10.3 | 103.0 | 3.8 | ||
| High | 50.0 | 48.9 | 97.8 | 2.5 | ||
| Lab 2 | GC-MS | Low | 1.0 | 1.08 | 108.0 | 6.1 |
| Mid | 10.0 | 9.7 | 97.0 | 4.5 | ||
| High | 50.0 | 51.2 | 102.4 | 3.1 | ||
| Lab 3 | GC-MS | Low | 1.0 | 0.99 | 99.0 | 4.8 |
| Mid | 10.0 | 10.5 | 105.0 | 3.9 | ||
| High | 50.0 | 49.5 | 99.0 | 2.8 | ||
| Lab 1 | LC-MS/MS | Low | 1.0 | 1.02 | 102.0 | 3.5 |
| Mid | 10.0 | 9.8 | 98.0 | 2.1 | ||
| High | 50.0 | 50.7 | 101.4 | 1.8 | ||
| Lab 2 | LC-MS/MS | Low | 1.0 | 0.96 | 96.0 | 4.2 |
| Mid | 10.0 | 10.1 | 101.0 | 2.9 | ||
| High | 50.0 | 49.1 | 98.2 | 2.3 | ||
| Lab 3 | LC-MS/MS | Low | 1.0 | 1.05 | 105.0 | 3.9 |
| Mid | 10.0 | 9.9 | 99.0 | 2.5 | ||
| High | 50.0 | 51.0 | 102.0 | 1.9 |
Biosynthesis of Wax Esters
The biosynthesis of long-chain wax esters such as this compound is a two-step enzymatic process. First, a long-chain fatty acyl-CoA is reduced to a corresponding fatty alcohol by a Fatty Acyl-CoA Reductase (FAR). Subsequently, a Wax Synthase (WS) catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA molecule to form the final wax ester.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method will depend on specific experimental needs. For robust and comparable data across different sites, a thorough cross-validation of the analytical method is crucial. This involves establishing and adhering to standardized operating procedures, utilizing common reference materials, and performing regular inter-laboratory comparisons. The implementation of such quality assurance measures will enhance the reliability and impact of research and development in which this compound is a key analyte.
References
- 1. larodan.com [larodan.com]
- 2. This compound | C40H80O2 | CID 89711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of the Physical Properties of Arachidyl Arachidate and Behenyl Behenate
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of excipients is paramount for formulation design and optimization. This guide provides a detailed comparison of two long-chain fatty acid esters, arachidyl arachidate and behenyl behenate, focusing on their key physical characteristics. While both are saturated wax esters with applications in cosmetics and pharmaceuticals as thickening agents, emollients, and structurants, their differing chain lengths give rise to distinct physical behaviors.
Summary of Physical Properties
The following table summarizes the key physical properties of this compound and behenyl behenate. It is important to note that while experimental data for behenyl behenate is readily available, specific experimental values for this compound are scarce. The data presented for this compound are primarily computed values and should be considered as such.
| Property | This compound | Behenyl Behenate |
| Chemical Formula | C40H80O2 | C44H88O2 |
| Molecular Weight | 593.06 g/mol [1] | 649.17 g/mol [2] |
| Melting Point | Estimated: ~65-70 °C | 70-75 °C[2][3][4] |
| Boiling Point | Not experimentally determined | 627.1 °C at 760 mmHg |
| Density | Not experimentally determined | 0.856 g/cm³ |
| Physical Form | Solid | White to yellowish, hard granules |
| Solubility | Insoluble in water | Insoluble in water |
Comparative Analysis Workflow
The physical properties of these wax esters are directly influenced by their molecular structure. The logical flow for comparing these compounds is outlined in the diagram below.
Caption: Logical flow for comparing the physical properties of this compound and behenyl behenate.
Experimental Protocols
Accurate determination of the physical properties of wax esters is crucial for their application. Standardized methods are employed to ensure reproducibility and comparability of data.
Determination of Melting Point (Drop Melting Point Method - ASTM D127)
This method is suitable for petrolatum and other microcrystalline waxes.
1. Apparatus:
-
ASTM 61C or 61F thermometer
-
Test tubes (25 mm OD, 150 mm length)
-
Water bath
-
Corks
2. Procedure:
-
A representative sample of the wax is melted slowly to a temperature approximately 11°C above its expected drop melting point.
-
The bulbs of two thermometers are chilled and then dipped into the molten sample to coat them.
-
The coated thermometer bulbs are allowed to cool in air until the wax surface dulls, and then conditioned in a water bath at 16 ± 1°C for at least 5 minutes.
-
The thermometers are then fixed into test tubes, which are subsequently immersed in a water bath maintained at 16 ± 1°C.
-
The temperature of the water bath is raised at a controlled rate, initially at approximately 2°C/min and then at 1°C/min as the melting point is approached.
-
The temperature at which the first drop of molten wax detaches from the thermometer is recorded as the drop melting point.
-
The average of two determinations is reported.
Determination of Congealing Point (ISO 2207)
This method determines the temperature at which a molten wax sample, upon cooling, develops a set or resistance to flow.
1. Apparatus:
-
Thermometer
-
Erlenmeyer flask (125 mL) to serve as an air jacket
-
Means to melt the sample
2. Procedure:
-
A sample of the wax is melted.
-
A droplet of the molten wax is made to adhere to the bulb of a thermometer.
-
The thermometer with the wax droplet is placed in a prewarmed flask which acts as an air jacket.
-
The setup is allowed to cool at a fixed rate.
-
The temperature at which the droplet ceases to flow when the thermometer is turned is recorded as the congealing point.
Determination of Density
The density of solid waxes can be determined using various methods, including pycnometry or by measuring the dimensions and mass of a regularly shaped solid. For irregularly shaped solids, a wax immersion method can be employed.
1. Apparatus:
-
Analytical balance
-
Beaker
-
Snare wire
-
Hot plate and pot for melting coating wax (if applicable)
2. Procedure (Wax Coating Method for Irregular Solids):
-
The dry weight of the wax specimen is recorded.
-
The specimen is coated with a thin layer of a waterproof wax of known density.
-
The coated specimen is weighed in air and then weighed when suspended in water.
-
The volume of the coated specimen is determined by the displacement of water.
-
The volume of the coating wax is calculated from its mass and known density.
-
The volume of the original specimen is then calculated by subtracting the volume of the coating wax.
-
Finally, the density of the specimen is calculated by dividing its original dry mass by its determined volume.
Analysis by Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis and purity determination of wax esters. High-temperature GC is often required for these high molecular weight compounds.
1. Apparatus:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
-
High-temperature capillary column (e.g., DB-1HT)
-
Injector and detector suitable for high-temperature operation
2. Procedure:
-
A dilute solution of the wax ester in a suitable solvent (e.g., hexane, chloroform) is prepared.
-
The GC is equipped with a high-temperature stable capillary column.
-
The injector and detector temperatures are set to a high temperature (e.g., 350-400°C).
-
A temperature program is established for the oven, starting at a lower temperature and ramping up to a final high temperature to ensure the elution of the long-chain wax esters.
-
A small volume of the sample solution is injected into the GC.
-
The retention time and peak area of the eluting components are recorded. Identification can be confirmed by comparing retention times with known standards or by mass spectral analysis.
References
A Comparative Guide to Isotopic Labeling of Arachidyl Arachidate for Metabolic Studies
In the landscape of metabolic research, understanding the intricate pathways of lipids is paramount. Arachidyl arachidate, a wax ester composed of arachidic acid and arachidyl alcohol (both 20-carbon chains), plays a role in cellular energy storage and signaling.[1][2][3][4][5] Tracking its metabolic fate—from uptake and hydrolysis to subsequent utilization of its constituent fatty acid and fatty alcohol—requires precise and robust methodologies. Isotopic labeling stands as a cornerstone technique, allowing researchers to trace the journey of these molecules through complex biological systems.
This guide provides a comprehensive comparison of different labeling strategies for studying this compound metabolism, offering detailed experimental protocols and data-driven insights to aid researchers in selecting the optimal approach for their scientific questions.
Comparison of Metabolic Tracing Strategies
The choice of a tracer is critical and depends on the specific biological question, the model system, and the available analytical instrumentation. The primary methods involve stable isotope labeling, radioisotopic labeling, and the use of fatty acid analogs.
| Parameter | Stable Isotope Labeling (e.g., ¹³C, ²H) | Radioisotopic Labeling (e.g., ¹⁴C, ³H) | Fluorescent Analogs (e.g., BODIPY) |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Scintillation Counting, Autoradiography | Fluorescence Microscopy, Flow Cytometry |
| Sensitivity | High (pmol to fmol range) | Very High (amol to zmol range) | High (nmol to pmol range) |
| Metabolic Perturbation | Minimal; isotopes are metabolically indistinguishable from endogenous molecules. | Minimal; tracer amounts are typically too low to cause metabolic shifts. | Moderate to High; the bulky fluorophore can alter metabolism and distribution. |
| Spatial Resolution | Low (bulk tissue/cell analysis). Imaging MS offers higher resolution. | Low for scintillation counting. High for autoradiography at the cellular level. | Very High; enables real-time, subcellular imaging of lipid droplets. |
| Quantitative Accuracy | High; allows for precise flux analysis and determination of downstream metabolite labeling. | High; direct quantification of radioactivity. | Semi-quantitative; fluorescence intensity can be influenced by environmental factors. |
| Safety | Non-radioactive, minimal safety concerns. | Requires specialized facilities, handling protocols, and radioactive waste disposal. | Requires handling of chemical dyes; potential for phototoxicity in live-cell imaging. |
| Key Advantage | Provides detailed information on metabolic pathways and flux rates (Metabolic Flux Analysis). | Unparalleled sensitivity for detecting very low abundance molecules. | Ideal for live-cell imaging and high-throughput screening applications. |
| Key Limitation | Higher cost of labeled compounds and sophisticated analytical equipment required. | Safety regulations and infrastructure requirements. Not suitable for in-human studies typically. | Potential for artifacts due to altered biological activity of the analog. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the synthesis, administration, and analysis of isotopically labeled this compound.
Protocol 1: Synthesis of [1-¹³C]-Arachidic Acid
This protocol is adapted from methods for synthesizing ¹³C-labeled fatty acids. The resulting labeled arachidic acid can then be esterified to arachidyl alcohol to produce labeled this compound.
Materials:
-
1-Bromononadecane
-
Potassium cyanide (K¹³CN, 99% enriched)
-
Ethanol/Water solvent mixture
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Nitrile Formation: Dissolve 1-bromononadecane in an ethanol/water mixture. Add K¹³CN and reflux the mixture for 6-8 hours. The cyanide ion displaces the bromide, forming [1-¹³C]-icosanenitrile.
-
Hydrolysis: Cool the reaction mixture and add a solution of NaOH. Reflux for an additional 4-6 hours to hydrolyze the nitrile to the sodium salt of the carboxylic acid (sodium [1-¹³C]-arachidate).
-
Acidification: After cooling, carefully acidify the mixture with HCl to a pH of ~2. This will protonate the carboxylate, precipitating the [1-¹³C]-arachidic acid.
-
Extraction & Purification: Extract the labeled arachidic acid into diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Verification: Confirm the purity and identity of the product using Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy. The mass spectrum will show a +1 m/z shift compared to the unlabeled standard.
Protocol 2: Cell-Based Metabolic Tracing Experiment
This protocol outlines the incubation of cultured cells with labeled this compound to track its incorporation and metabolism.
Materials:
-
Cultured cells (e.g., hepatocytes, adipocytes)
-
Complete culture medium
-
Isotopically labeled this compound complexed to bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., 2:1 Chloroform:Methanol)
-
Internal standards for lipid classes
Procedure:
-
Preparation of Labeling Medium: Prepare a stock solution of labeled this compound in ethanol. Dilute this stock into a warm (37°C) culture medium containing fatty acid-free BSA to the desired final concentration. The BSA helps solubilize the lipid.
-
Cell Seeding: Seed cells in culture plates and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Incubation: Remove the standard culture medium and replace it with the prepared labeling medium. Incubate the cells for a defined period (e.g., a time course of 1, 4, 8, 24 hours) at 37°C in a CO₂ incubator.
-
Washing: To stop the experiment, aspirate the labeling medium and wash the cells three times with ice-cold PBS to remove any unincorporated tracer.
-
Metabolite Extraction: Add ice-cold extraction solvent (e.g., Chloroform:Methanol) directly to the culture dish. Scrape the cells and collect the lysate. Add internal standards to normalize for extraction efficiency.
-
Phase Separation: Add water or saline to the extract to induce phase separation. The lower organic phase will contain the lipids.
-
Sample Preparation for Analysis: Collect the organic phase, dry it under a stream of nitrogen, and store it at -80°C until analysis. Reconstitute the lipid extract in an appropriate solvent for MS analysis.
Protocol 3: Analysis by Mass Spectrometry
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing the incorporation of isotopic labels into various lipid species.
Procedure:
-
Chromatographic Separation: Inject the reconstituted lipid extract onto a suitable LC column (e.g., a C18 column for reverse-phase chromatography) to separate different lipid classes.
-
Mass Spectrometry Analysis: Eluted lipids are ionized (e.g., by electrospray ionization - ESI) and analyzed by a mass spectrometer.
-
Data Acquisition: Acquire data in full scan mode to identify all detectable lipid species. Also, perform targeted MS/MS (tandem mass spectrometry) on parent ions of interest to confirm their identity and locate the position of the label if possible.
-
Data Analysis: Process the raw data using specialized software. Look for the expected mass shift in arachidic acid (m/z +1 for ¹³C) and any downstream metabolites it may be incorporated into, such as phospholipids or triglycerides.
-
Quantification: Calculate the fractional enrichment by comparing the peak intensity of the labeled isotopologue to the sum of intensities of all isotopologues for that lipid. This reveals the percentage of the lipid pool that is newly synthesized from the provided tracer.
Visualizations
Diagrams help clarify complex workflows and metabolic pathways. The following are generated using the DOT language for Graphviz.
Caption: Experimental workflow for metabolic tracing studies.
Caption: Potential metabolic pathways of this compound.
References
Navigating the Landscape of Long-Chain Fatty Acid Ester Certified Reference Materials
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of biomedical research and pharmaceutical development, the accuracy and reliability of analytical measurements are paramount. For scientists working with long-chain fatty acid esters (LCFAEs), the use of Certified Reference Materials (CRMs) is not just a matter of good practice, but a foundational requirement for ensuring the validity of experimental results. This guide provides a comprehensive comparison of commercially available LCFAE CRMs, offering a detailed look at their performance characteristics, supporting experimental data, and the analytical methodologies crucial for their effective use.
The Critical Role of CRMs in LCFAE Analysis
Long-chain fatty acid esters are integral to a multitude of physiological processes, acting as key components of cell membranes, energy storage molecules, and signaling mediators. Their accurate quantification is therefore essential in diverse fields ranging from metabolic disease research to the development of novel therapeutics. CRMs serve as a benchmark of accuracy, enabling laboratories to calibrate instrumentation, validate analytical methods, and ensure the traceability of their measurements to internationally recognized standards. The use of well-characterized CRMs minimizes measurement uncertainty and enhances the comparability of data across different studies and laboratories.
Comparative Analysis of Commercially Available CRMs
To aid researchers in selecting the most appropriate CRMs for their specific needs, this section presents a comparative overview of popular LCFAE methyl ester (FAME) mixtures from leading suppliers. The data presented has been compiled from publicly available Certificates of Analysis and product information sheets.
Table 1: Comparison of Multi-Component FAME Certified Reference Materials
| Supplier | Product Name | Number of Components | Certified Property | Matrix | Key Features |
| Supelco (Merck) | Supelco® 37 Component FAME Mix | 37 | Mass Concentration (varied) | Dichloromethane | Produced and certified in accordance with ISO 17034 and ISO/IEC 17025.[1][2][3] |
| Cayman Chemical | AOCS Long-chain Fatty Acid Methyl Ester Standard Mixture 1 | Varies by mixture | Gravimetric amount | Dichloromethane | Purity of individual components is ≥98%; prepared with high caution to preserve quality.[4][5] |
| Paragon Scientific | Fatty Acid Methyl Ester (FAME) Standard | Varies | Certified FAME Content | Diesel or other specified matrix | Manufactured in accordance with ASTM/EN or IP test methods; certified via round robin. |
| NIST | SRM 3275 - Omega-3 and Omega-6 Fatty Acids in Fish Oil | Multiple | Certified Mass Fraction | Fish Oil | Intended for validating methods for determining fatty acids in fish oils and similar materials. |
Table 2: Detailed Component Analysis of Selected FAME Mixtures (Example)
| Component | Supelco® 37 Component FAME Mix (Approx. Conc. in Dichloromethane) | NIST SRM 3275 (Certified Mass Fraction in Anchovy Oil) |
| C14:0 (Myristic acid methyl ester) | ~4% | 85.3 ± 2.0 mg/g |
| C16:0 (Palmitic acid methyl ester) | ~6% | 179.9 ± 2.0 mg/g |
| C18:0 (Stearic acid methyl ester) | ~4% | 40.8 ± 1.1 mg/g |
| C18:1n9c (Oleic acid methyl ester) | ~12% | 129.5 ± 2.1 mg/g |
| C18:2n6c (Linoleic acid methyl ester) | ~6% | 19.4 ± 0.6 mg/g |
| C18:3n3 (α-Linolenic acid methyl ester) | ~4% | 10.3 ± 0.4 mg/g |
| C20:5n3 (EPA methyl ester) | ~4% | 179.6 ± 3.4 mg/g |
| C22:6n3 (DHA methyl ester) | ~2% | 118.8 ± 2.3 mg/g |
Note: The concentrations for the Supelco mix are approximate and can vary between lots. The values for NIST SRM 3275 are certified mass fractions with their expanded uncertainties. Researchers should always refer to the specific Certificate of Analysis for the lot they are using.
Experimental Protocols for the Analysis of Long-Chain Fatty Acid Esters
The accurate analysis of LCFAEs, and by extension the verification of CRMs, relies on robust and well-documented experimental protocols. Gas chromatography with flame ionization detection (GC-FID) is the most common and reliable technique for quantitative analysis of FAMEs.
Protocol 1: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)
For many biological samples, fatty acids are present in various forms (free fatty acids, triglycerides, phospholipids) and must be converted to their more volatile methyl esters prior to GC analysis.
Materials:
-
Sample containing fatty acids
-
Boron trifluoride-methanol solution (14% BF3 in methanol) or Methanolic HCl
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Glass test tubes with screw caps
-
Heating block or water bath
Procedure:
-
To approximately 10-20 mg of the lipid sample in a screw-cap test tube, add 2 mL of 14% BF3-methanol solution.
-
Cap the tube tightly and heat at 100°C for 30-60 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 2 mL of saturated sodium chloride solution to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC-FID analysis.
Protocol 2: Quantitative Analysis of FAMEs by GC-FID
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as a biscyanopropyl polysiloxane phase (e.g., SP-2560) or a polyethylene glycol phase (e.g., DB-WAX), is recommended for good separation of FAME isomers.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector: Split/splitless injector, typically operated in split mode.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of unsaturation. A typical program might be:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp at 10°C/min to 180°C.
-
Ramp at 5°C/min to 240°C, hold for 10 minutes.
-
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
Procedure:
-
Calibration: Prepare a series of calibration standards of the FAME CRM at different concentrations. Inject each standard into the GC-FID system and record the peak areas. Construct a calibration curve by plotting peak area against concentration for each analyte.
-
Sample Analysis: Inject the prepared FAME sample (from Protocol 1) into the GC-FID system.
-
Peak Identification: Identify the FAME peaks in the sample chromatogram by comparing their retention times with those of the CRM standards.
-
Quantification: Determine the concentration of each FAME in the sample by using the calibration curve.
Signaling Pathway of Long-Chain Acyl-CoA Esters
Long-chain fatty acids are activated to their coenzyme A (CoA) esters, which are central hubs in cellular metabolism and signaling. The following diagram illustrates a simplified overview of the key roles of long-chain acyl-CoA esters.
Caption: Activation of long-chain fatty acids and their subsequent metabolic and signaling fates.
Conclusion
The selection and proper use of certified reference materials for long-chain fatty acid esters are fundamental to achieving high-quality, reproducible data in research and development. This guide provides a starting point for comparing available CRMs and outlines the essential experimental protocols for their analysis. By understanding the characteristics of different CRMs and employing validated analytical methods, researchers can ensure the accuracy and integrity of their findings, ultimately contributing to advancements in science and medicine. It is always recommended to consult the specific documentation provided by the CRM manufacturer for detailed information and handling instructions.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Supelco 37 Component FAME Mix | Krackeler Scientific, Inc. [krackeler.com]
- 3. Supelco 37 Component FAME Mix certified reference material, TraceCERT®, in dichloromethane (varied conc.), ampule of 1 mL | Sigma-Aldrich [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
A Comparative Guide to Inter-laboratory Analysis of Wax Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of wax esters, supported by data from a significant inter-laboratory study and other comparative analyses. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate analytical technique for their specific needs in quality control, formulation development, and research.
Inter-laboratory Study on Wax Ester Determination in Olive Oil
An extensive inter-laboratory study organized by the International Olive Council (IOC) provides a robust dataset for evaluating the performance of the official gas chromatography (GC) method for wax ester analysis. Nineteen laboratories from eight countries participated in this collaborative test, analyzing five different olive oil samples. The results were statistically processed according to ISO 5725 standards to determine the method's precision.
Table 1: Summary of Precision Values from the IOC Collaborative Study on Wax Content in Olive Oil (mg/kg)
| Sample | Mean (mg/kg) | Repeatability Standard Deviation (Sr) | Repeatability Relative Standard Deviation (RSDr%) | Repeatability Limit (r) | Reproducibility Standard Deviation (SR) | Reproducibility Relative Standard Deviation (RSDR%) | Reproducibility Limit (R) |
| A | 133 | 5.0 | 3.8 | 14.0 | 16.0 | 12.0 | 45.0 |
| B | 277 | 6.0 | 2.2 | 17.0 | 26.0 | 9.4 | 73.0 |
| C | 416 | 10.0 | 2.4 | 28.0 | 39.0 | 9.4 | 109.0 |
| D | 251 | 6.0 | 2.4 | 17.0 | 28.0 | 11.2 | 78.0 |
| E | 639 | 15.0 | 2.3 | 42.0 | 66.0 | 10.3 | 185.0 |
Data sourced from the International Olive Oil Council collaborative study conducted in 1999.
Comparison of Analytical Techniques for Wax Ester Analysis
While gas chromatography with flame ionization detection (GC-FID) is the official method for olive oil analysis, other techniques offer distinct advantages for different applications. The choice of method depends on factors such as the volatility and thermal stability of the analytes, required sensitivity, and the complexity of the sample matrix.[1]
Table 2: Comparison of Key Performance Characteristics of Analytical Methods for Wax Ester Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection by light scattering of non-volatile analytes. |
| Analytes | Suitable for volatile and thermally stable wax esters. High-temperature methods can analyze intact wax esters up to ~C54. | Accommodates a broad range of wax esters, including high molecular weight (up to C60) and thermally labile compounds. |
| Sample Preparation | Often requires derivatization to enhance volatility, though direct high-temperature analysis is possible. | Minimal sample preparation is typically needed, mainly dissolution in a suitable organic solvent. |
| Sensitivity | Generally high, with low limits of detection (LOD) and quantification (LOQ). | Good sensitivity, although it can be lower than mass spectrometry for certain compounds. |
| Linearity | Good linearity over a defined concentration range. | The response can be non-linear, often requiring a logarithmic transformation for calibration. |
| Structural Information | Provides detailed structural information through mass spectra, aiding in the identification of unknown wax esters. | Does not provide structural information. |
Experimental Protocols
Official IOC Method for the Determination of Wax Content by Capillary Column Gas Chromatography
This method is recommended for distinguishing between olive oil obtained by pressing and that obtained from olive pomace.
1. Principle: Addition of a suitable internal standard to the oil, followed by fractionation using chromatography on a hydrated silica gel column. The fraction with lower polarity than triglycerides is recovered and then directly analyzed by capillary column gas chromatography.[2]
2. Apparatus:
-
25-ml Erlenmeyer flask
-
Glass column for liquid chromatography (15 mm internal diameter, 30-40 cm length)
-
Capillary column gas chromatograph with a direct on-column injection system
-
Flame ionization detector (FID)
-
Recorder-integrator
-
Fused silica capillary column (8-12 m length, 0.25-0.32 mm internal diameter)
-
10 µl microsyringe
-
Electric shaker
-
Rotary evaporator
-
Analytical balance (accuracy ± 0.1 mg)
3. Reagents:
-
Silica gel 60 (60-200 µm mesh)
-
n-hexane, chromatography grade
-
Ethyl ether, anhydrous
-
n-heptane, chromatography grade
-
Internal standard: Lauryl arachidate (0.1% m/V solution in n-heptane)
-
Carrier gas: Hydrogen or helium
-
Auxiliary gases for FID: Hydrogen and air
4. Sample Preparation and Fractionation:
-
Prepare a chromatographic column with 15 g of silica gel in n-hexane.
-
Weigh approximately 500 mg of the oil sample and add the internal standard solution.
-
Transfer the sample to the column and elute with 70 ml of n-hexane to remove n-alkanes.
-
Elute the wax esters with 220 ml of a n-hexane/ethyl ether (99:1) mixture.
-
Evaporate the collected fraction to near dryness using a rotary evaporator and then under a gentle stream of nitrogen.
-
Dissolve the residue in 2-4 ml of n-heptane for GC analysis.
5. Gas Chromatography Conditions:
-
Column Temperature Program: 80°C (1 min) -> 20°C/min to 200°C -> 5°C/min to 340°C (20 min)
-
Injector Temperature: Cold on-column
-
Detector Temperature: 350°C
-
Carrier Gas Flow Rate: Optimized for the column
-
Injection Volume: 1 µl
6. Quantification: The content of each wax ester (C40 to C46) is calculated using the following formula: Ester (mg/kg) = (Ax * ms * 1000) / (As * m) Where:
-
Ax = Area of the peak for the individual ester
-
As = Area of the peak for the internal standard
-
ms = Mass of the internal standard added (in mg)
-
m = Mass of the sample (in g)
The total wax content is the sum of the individual wax esters from C40 to C46.
Alternative Method: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for a broader range of wax esters, including those that are thermally labile.
1. Principle: Wax esters are separated by reversed-phase HPLC based on their polarity and detected by an evaporative light scattering detector, which measures the light scattered by the analyte particles after nebulization and solvent evaporation.
2. Apparatus:
-
High-performance liquid chromatograph
-
Evaporative light scattering detector
-
Reversed-phase C18 or C30 column
-
Data acquisition system
3. Reagents:
-
Acetonitrile, HPLC grade
-
Dichloromethane, HPLC grade
-
Methanol, HPLC grade
4. Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as a mixture of dichloromethane and methanol, to a known concentration.
5. HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and dichloromethane is commonly used.
-
Flow Rate: Typically 1.0 ml/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
ELSD Settings:
-
Nebulizer Temperature: e.g., 30°C
-
Evaporator Temperature: e.g., 50°C
-
Gas Flow Rate: e.g., 1.5 L/min
-
6. Quantification:
-
A calibration curve is constructed by plotting the logarithm of the peak area against the logarithm of the concentration of wax ester standards. The concentration of wax esters in the sample is then determined from this curve.
Visualizations
Caption: Workflow for the analysis of wax esters by GC-FID.
References
A Comparative Guide to the Lubricating Properties of Wax Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lubricating properties of various wax esters, supported by available experimental data and established tribological principles. It is designed to assist researchers and professionals in selecting suitable wax esters for diverse applications, from pharmaceutical formulations to industrial lubricants. While direct quantitative comparison is challenging due to variations in experimental conditions across published studies, this guide synthesizes key findings and provides standardized experimental protocols for generating comparable data.
The Influence of Molecular Structure on Lubrication
Wax esters, composed of long-chain fatty acids and fatty alcohols, are known for their excellent lubricating properties and high biodegradability.[1] Their effectiveness as lubricants is intrinsically linked to their molecular structure, particularly the chain length of the fatty acid and fatty alcohol components, and the degree of saturation.[1][2] Longer, linear carbon chains tend to improve anti-wear capabilities and reduce friction by forming stable, protective films on surfaces.[3][4] Saturated wax esters generally exhibit better tribological properties than their unsaturated counterparts.
Quantitative Comparison of Wax Ester Lubricating Properties
The lubricating performance of wax esters is primarily evaluated by two key parameters: the coefficient of friction (μ) and the wear scar diameter (mm) . A lower coefficient of friction signifies better lubricity, while a smaller wear scar diameter indicates superior anti-wear properties.
| Wax Ester | Chemical Structure | Expected Coefficient of Friction (μ) | Expected Wear Scar Diameter (mm) | Key Observations |
| Cetyl Palmitate | CH₃(CH₂)₁₄COO(CH₂)₁₅CH₃ | Lower | Smaller | Saturated structure with a total of 32 carbons, expected to form a stable lubricating film. |
| Stearyl Stearate | CH₃(CH₂)₁₆COO(CH₂)₁₇CH₃ | Lower | Smaller | Longer saturated chains (36 carbons total) compared to cetyl palmitate, potentially offering enhanced boundary lubrication. |
| Behenyl Behenate | CH₃(CH₂)₂₀COO(CH₂)₂₁CH₃ | Potentially the Lowest | Potentially the Smallest | Higher molecular weight and very long saturated chains (44 carbons total) suggest superior film strength and wear protection. |
| Jojoba Oil | Mixture of long-chain wax esters (primarily C40-C44) | Low | Small | Natural liquid wax ester with a chemical composition similar to human sebum; known for good lubricity and stability. |
| Lanolin | Complex mixture of esters, di-esters, and hydroxy-esters of high molecular weight alcohols and fatty acids | Variable | Variable | Natural wax from sheep's wool; its complex structure provides good emollient and protective properties, but tribological data is sparse. |
| Beeswax | Mixture of wax esters (major component is myricyl palmitate), fatty acids, and hydrocarbons | Variable | Variable | Natural wax with a complex composition; its lubricating properties can be influenced by the presence of other components. |
Disclaimer: The expected performance is based on the general understanding of the relationship between molecular structure and lubricating properties. Experimental verification under standardized conditions is crucial for direct comparison.
Experimental Protocols
To obtain reliable and comparable data on the lubricating properties of wax esters, standardized testing methodologies are essential. The most widely accepted method is the Four-Ball Wear Test , as described in ASTM D4172.
Four-Ball Wear Test (ASTM D4172)
Objective: To determine the wear-preventive characteristics of a lubricating fluid in sliding contact.
Apparatus:
-
Four-Ball Wear Test Machine
-
Steel balls (AISI E-52100 steel, 12.7 mm diameter)
-
Microscope for measuring wear scar diameter
-
Torque measurement system to determine the coefficient of friction
Procedure:
-
Three steel balls are clamped together in a test cup and covered with the wax ester sample.
-
A fourth steel ball is held in a chuck and pressed with a specified force (e.g., 147 N or 392 N) into the cavity formed by the three stationary balls.
-
The test lubricant is heated to and maintained at a controlled temperature (e.g., 75 °C).
-
The top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).
-
During the test, the frictional torque is continuously measured to calculate the coefficient of friction.
-
After the test, the three stationary balls are removed, cleaned, and the average diameter of the wear scars is measured using a microscope.
Data Analysis:
-
The average wear scar diameter is reported in millimeters. A smaller diameter indicates better anti-wear properties.
-
The coefficient of friction is calculated from the frictional torque and the applied load. A lower value indicates better lubricity.
Visualizations
Relationship between Wax Ester Structure and Lubricating Properties
Caption: Influence of wax ester molecular structure on lubricating properties.
Experimental Workflow for Evaluating Wax Ester Lubricants
Caption: Standardized workflow for testing the lubricating properties of wax esters.
References
Distinguishing Arachidyl Arachidate Isomers: A Comparative Guide to Tandem Mass Spectrometry Approaches
For researchers, scientists, and drug development professionals working with complex lipids, the precise structural elucidation of wax ester isomers is a critical yet challenging task. Arachidyl arachidate, a wax ester composed of a C20 fatty acid and a C20 fatty alcohol, can exist as various structural isomers, primarily in the form of straight-chain (n-), iso- (penultimate carbon branching), and anteiso- (ante-penultimate carbon branching) forms of its constituent fatty acid and/or fatty alcohol chains. These subtle structural differences can significantly impact the physicochemical properties and biological functions of the molecule. Tandem mass spectrometry (MS/MS) has emerged as a powerful tool for differentiating these isomers by analyzing their distinct fragmentation patterns.
This guide provides an objective comparison of MS/MS-based methodologies for the structural elucidation of this compound isomers, supported by experimental data and detailed protocols.
Comparative Analysis of MS/MS Fragmentation Patterns
The key to distinguishing this compound isomers via MS/MS lies in the characteristic fragmentation of the branched alkyl chains. Gas chromatography coupled with electron ionization tandem mass spectrometry (GC-EI-MS/MS) is a particularly effective technique for this purpose. The high-energy electron ionization induces specific cleavages at the branching points, yielding diagnostic fragment ions that can unambiguously identify the isomer type.
While electrospray ionization (ESI) is a softer ionization technique commonly used in lipidomics, its application in distinguishing iso- and anteiso- isomers of saturated wax esters is less direct than EI. ESI-MS/MS of ammonium adducts of wax esters typically yields prominent protonated fatty acid ions ([RCOOH₂]⁺) and fragments related to the fatty alcohol ([R′]⁺), which are excellent for identifying the overall composition of the wax ester.[1] However, the low-energy collisions in ESI may not be sufficient to induce the specific side-chain cleavages that are characteristic of branched isomers. For this reason, GC-EI-MS/MS is often the preferred method for detailed structural isomer differentiation.
Quantitative Data on Diagnostic Fragment Ions
The relative abundance of specific fragment ions is a key differentiator between straight-chain, iso-, and anteiso- isomers. The following table summarizes the expected diagnostic ions and their representative relative abundances for different this compound isomers based on data from the analysis of branched-chain fatty acid methyl esters, which serve as a reliable proxy for the fragmentation behavior of the corresponding wax esters.[2]
| Isomer Type | Precursor Ion (m/z) | Diagnostic Fragment Ion(s) | m/z of Fragment(s) | Representative Relative Abundance (%) |
| n-Arachidyl n-Arachidate | 592 (M⁺•) | [RCOOH₂]⁺ (Arachidic Acid) | 313 | 50-100 |
| [RCO]⁺ (Arachidoyl) | 295 | 5-25 | ||
| [R'—H]⁺• (Arachidyl Alkene) | 280 | 5-50 | ||
| iso-Arachidyl n-Arachidate | 592 (M⁺•) | Loss of terminal isopropyl group from alcohol | [M-43]⁺ | 30-100 |
| [RCOOH₂]⁺ (Arachidic Acid) | 313 | 50-100 | ||
| anteiso-Arachidyl n-Arachidate | 592 (M⁺•) | Loss of terminal ethyl group from alcohol | [M-29]⁺ | 20-100 |
| Loss of terminal isobutyl group from alcohol | [M-57]⁺ | 20-100 | ||
| [RCOOH₂]⁺ (Arachidic Acid) | 313 | 50-100 | ||
| n-Arachidyl iso-Arachidate | 592 (M⁺•) | [RCOOH₂]⁺ (iso-Arachidic Acid) | 313 | 50-100 |
| Loss of terminal isopropyl group from acid fragment | [RCOOH₂ - 43]⁺ | 10-50 | ||
| n-Arachidyl anteiso-Arachidate | 592 (M⁺•) | [RCOOH₂]⁺ (anteiso-Arachidic Acid) | 313 | 50-100 |
| Loss of terminal ethyl group from acid fragment | [RCOOH₂ - 29]⁺ | 10-50 | ||
| Loss of terminal isobutyl group from acid fragment | [RCOOH₂ - 57]⁺ | 10-50 |
Experimental Protocols
Sample Preparation for MS Analysis
A general protocol for the extraction and preparation of wax esters from a biological matrix for MS analysis is as follows:
-
Lipid Extraction: Extract total lipids from the sample using a solvent system such as chloroform:methanol (2:1, v/v).
-
Fractionation (Optional): For complex samples, it may be beneficial to isolate the wax ester fraction using solid-phase extraction (SPE) with a silica gel column. Elute the wax esters with a non-polar solvent mixture like n-hexane:diethyl ether (99:1, v/v).[3]
-
Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen gas. Reconstitute the dried lipid extract in a solvent suitable for the chosen analytical technique (e.g., hexane or toluene for GC-MS, or a chloroform:methanol mixture with an ammonium acetate additive for ESI-MS).[1][4]
High-Temperature Gas Chromatography-Electron Ionization Tandem Mass Spectrometry (HT-GC-EI-MS/MS)
This method is highly effective for separating and identifying intact wax ester isomers.
-
Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or ion trap) with an electron ionization source.
-
GC Column: A high-temperature, low-bleed capillary column suitable for lipid analysis (e.g., DB-1 HT).
-
Injector and Detector Temperatures: Set to high temperatures (e.g., 390°C) to ensure the volatilization of the high molecular weight wax esters.
-
Oven Temperature Program: A temperature gradient is crucial for the separation of different wax ester species. A typical program might be: start at 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min, and hold for 6 minutes.
-
Ionization: Electron ionization (EI) at 70 eV.
-
MS/MS Analysis:
-
Precursor Ion Selection: Select the molecular ion (M⁺•) of this compound (m/z 592).
-
Collision Energy: Apply a collision energy sufficient to induce fragmentation of the alkyl chains. This is instrument-dependent and should be optimized, but typically ranges from 10-30 eV for this type of analysis.
-
Product Ion Scanning: Scan for the diagnostic product ions outlined in the table above.
-
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
While less common for detailed branched-chain isomer differentiation, ESI-MS/MS is excellent for identifying the fatty acid and fatty alcohol composition of wax esters in complex mixtures.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization source.
-
Mobile Phase: A solvent system that promotes the formation of ammonium adducts, such as a chloroform:methanol mixture containing ammonium acetate.
-
Ionization: Positive ion mode ESI to generate [M+NH₄]⁺ adducts.
-
MS/MS Analysis:
-
Precursor Ion Selection: Select the ammonium adduct of this compound (m/z 610).
-
Collision Energy: A lower collision energy (e.g., 20 eV) is typically optimal for generating the characteristic protonated fatty acid fragment.
-
Product Ion Scanning: Scan for the protonated fatty acid ([RCOOH₂]⁺ at m/z 313) and fragments corresponding to the alcohol moiety.
-
Visualizing Fragmentation Pathways and Workflows
Caption: Fragmentation pathways of this compound isomers.
Caption: Experimental workflow for isomer elucidation.
References
- 1. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Arachidyl Arachidate in a Laboratory Setting
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Arachidyl arachidate, an ester of arachidic acid, is a waxy solid commonly used in research and development. Based on data from similar fatty acid esters, it is not classified as a hazardous substance.[1] However, proper laboratory practices and disposal procedures are essential to ensure a safe and compliant research environment. This guide provides detailed, step-by-step instructions for the proper disposal of this compound.
Safety and Chemical Data
| Property | Value | Source |
| Chemical Formula | C40H80O2 | [4] |
| Molecular Weight | 593.06 g/mol | |
| Physical State | Solid | |
| GHS Hazard Class | Not Classified as Hazardous (based on similar compounds) | |
| Primary Hazards | May cause mild skin and eye irritation upon contact. | |
| Storage | Room temperature. |
Step-by-Step Disposal Procedures
The correct disposal route for this compound is determined by whether it has been contaminated with hazardous substances.
Procedure for Uncontaminated this compound
This procedure applies to pure, unused, or residual this compound that has not been mixed with hazardous chemicals.
-
Personal Protective Equipment (PPE): Before handling, wear standard laboratory PPE, including safety glasses and gloves.
-
Waste Characterization: Confirm that the this compound waste is not contaminated with any hazardous materials, such as regulated solvents, heavy metals, or toxic reagents.
-
Containerization:
-
For small residual amounts (e.g., on weighing paper), place the waste in a sealable plastic bag or a vial with a secure cap.
-
For larger quantities, use a clearly labeled, sealed container. The label should read: "Non-Hazardous Waste: this compound."
-
-
Final Disposal: Uncontaminated and securely contained this compound can typically be disposed of in the regular laboratory solid waste stream. Always consult and adhere to your institution's specific waste management protocols.
Procedure for Contaminated this compound
If the this compound is mixed with or has come into contact with hazardous materials, it must be treated as hazardous waste.
-
Personal Protective Equipment (PPE): Wear appropriate PPE for the hazardous contaminant, which may include safety glasses, chemical-resistant gloves, and a lab coat.
-
Waste Segregation: Do not mix this contaminated waste with non-hazardous laboratory trash.
-
Containerization: Place the contaminated this compound in a designated hazardous waste container that is compatible with the contaminating substance. The container must be durable and have a secure, leak-proof seal.
-
Labeling: Attach a completed hazardous waste tag to the container as required by your institution and local regulations. The label must clearly identify the contents, including the contaminating substance(s).
-
Storage and Pickup: Store the sealed and labeled container in your laboratory's designated satellite accumulation area for hazardous waste. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling Arachidyl arachidate
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Arachidyl arachidate, ensuring safe laboratory practices.
This compound is a solid, waxy ester that may cause irritation upon contact.[1] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is essential to minimize risk.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for non-hazardous, potentially irritating solid chemicals.
| PPE Category | Item | Specifications and Use |
| Eye and Face | Safety Glasses | Must be worn at all times in the laboratory to protect from dust particles.[2][3] Should have side shields for additional protection.[2] |
| Face Shield | Recommended when there is a risk of splashing, for instance, when handling the substance in a molten state or in a solution. Must be worn in conjunction with safety glasses or goggles.[4] | |
| Hand | Disposable Gloves | Nitrile gloves are recommended for incidental contact. Gloves should be changed immediately if they become contaminated. |
| Chemical-Resistant Gloves | For tasks with prolonged contact or when handling the substance in a solution, more robust gloves such as butyl or nitrile rubber are advised. | |
| Body | Laboratory Coat | A lab coat must be worn to protect skin and clothing from potential contamination. It should be kept fastened and should not be worn outside the laboratory. |
| Footwear | Closed-Toe Shoes | Required to protect feet from spills and falling objects. |
| Respiratory | Dust Mask/Respirator | Recommended when handling the powder form to avoid inhalation of dust particles, especially in poorly ventilated areas. Use should be in accordance with your institution's respiratory protection program. |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: Handle this compound in a well-ventilated area. A fume hood is recommended if the substance is being heated or if dust is generated.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Spill Procedure:
-
Minor Spills: For small spills of the solid, sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from oxidizing agents.
-
Recommended storage is at room temperature.
Disposal Plan
The disposal of this compound depends on whether it is contaminated with hazardous materials.
Uncontaminated Waste:
-
Segregation: Ensure the waste is not mixed with any hazardous substances.
-
Containerization: Place the solid waste in a clearly labeled, sealed container.
-
Disposal: Dispose of as non-hazardous laboratory waste, in accordance with local and institutional regulations.
Contaminated Waste:
-
Hazard Identification: Treat the waste as hazardous, following the protocol for the contaminating substance.
-
Containerization: Place in a designated hazardous waste container that is properly sealed and labeled.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. This compound | C40H80O2 | CID 89711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
